molecular formula C10H7NNa2O6S2 B076140 Sodium 3-aminonaphthalene-1,5-disulphonate CAS No. 14170-43-5

Sodium 3-aminonaphthalene-1,5-disulphonate

Cat. No.: B076140
CAS No.: 14170-43-5
M. Wt: 326.3 g/mol
InChI Key: UZUODNWWWUQRIR-UHFFFAOYSA-L
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Description

Sodium 3-aminonaphthalene-1,5-disulphonate is a useful research compound. Its molecular formula is C10H7NNa2O6S2 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9836. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;3-aminonaphthalene-1,5-disulfonate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO6S2.2Na/c11-6-4-8-7(10(5-6)19(15,16)17)2-1-3-9(8)18(12,13)14;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UZUODNWWWUQRIR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])N)C(=C1)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NNa2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10966446
Record name Disodium 3-aminonaphthalene-1,5-disulfonate
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Molecular Weight

347.3 g/mol
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CAS No.

14170-43-5, 52085-24-2, 4681-22-5
Record name Disodium 3-amino-1,5-naphthalenedisulfonate
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Record name 1,5-Naphthalenedisulfonic acid, 3-amino-, sodium salt (1:?)
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Record name 1,5-Naphthalenedisulfonic acid, 3-amino-, sodium salt (1:?)
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Record name Disodium 3-aminonaphthalene-1,5-disulfonate
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Record name Sodium hydrogen 3-aminonaphthalene-1,5-disulphonate
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Record name 3-aminonaphthalene-1,5-disulphonic acid, sodium salt
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Record name Sodium 3-aminonaphthalene-1,5-disulphonate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISODIUM 3-AMINO-1,5-NAPHTHALENEDISULFONATE
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Foundational & Exploratory

Synthesis of 3-Amino-1,5-naphthalenedisulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-1,5-naphthalenedisulfonic acid, with the CAS Registry Number 131-27-1, is a crucial intermediate in the synthesis of a wide array of dyestuffs and pharmaceuticals.[1] While its IUPAC name is 3-aminonaphthalene-1,5-disulfonic acid, it is also widely recognized by the common name 2-naphthylamine-4,8-disulfonic acid.[2][3][4] This technical guide provides a comprehensive overview of its synthesis pathway, detailing the experimental protocols for each step and presenting quantitative data for key process parameters. The synthesis is a multi-step process commencing with naphthalene and proceeding through sulfonation, nitration, and reduction stages.

Synthesis Pathway Overview

The synthesis of 3-amino-1,5-naphthalenedisulfonic acid from naphthalene can be delineated into three primary stages:

  • Sulfonation: Naphthalene is first disulfonated to produce naphthalene-1,5-disulfonic acid.

  • Nitration: The resulting disulfonic acid is then nitrated to yield 2-nitronaphthalene-4,8-disulfonic acid.

  • Reduction: Finally, the nitro group of 2-nitronaphthalene-4,8-disulfonic acid is reduced to an amino group to form the desired product.

Two primary methods for the final reduction step will be discussed: the traditional Béchamp reduction and the more modern catalytic hydrogenation.

Synthesis_Pathway cluster_reduction Reduction Methods Naphthalene Naphthalene NDSA Naphthalene-1,5-disulfonic acid Naphthalene->NDSA Sulfonation (Oleum) NNDSA 2-Nitronaphthalene-4,8-disulfonic acid NDSA->NNDSA Nitration (H₂SO₄/HNO₃) ANSA 3-Amino-1,5-naphthalenedisulfonic acid NNDSA->ANSA Reduction Bechamp Béchamp Reduction (Fe/Acid) NNDSA->Bechamp Catalytic Catalytic Hydrogenation (H₂/Catalyst) NNDSA->Catalytic Bechamp->ANSA Catalytic->ANSA

Figure 1: Overall synthesis pathway for 3-amino-1,5-naphthalenedisulfonic acid.

Experimental Protocols

Stage 1: Sulfonation of Naphthalene

The initial step involves the disulfonation of naphthalene to form naphthalene-1,5-disulfonic acid. This reaction is typically carried out using oleum (fuming sulfuric acid).

Protocol:

  • To a sulfonation reactor, add 180g of fuming sulfuric acid (oleum).

  • Slowly introduce 75g of refined naphthalene while maintaining the temperature at 30°C.

  • Continue the sulfonation reaction at this temperature for 3-4 hours.

  • Subsequently, slowly add an additional 500g of fuming sulfuric acid.

  • Maintain the reaction at 30°C for another 3 hours.[5]

  • Following the reaction, the mixture is added to water, and the product can be precipitated either as the free acid by cooling or as its disodium salt by adding alkaline sodium sulfate.[6]

ParameterValueReference
Naphthalene75 g[5]
Initial Oleum180 g[5]
Additional Oleum500 g[5]
Temperature30 °C[5]
Reaction Time6-7 hours[5]
Yield ~53% [6]
Stage 2: Nitration of Naphthalene-1,5-disulfonic acid

The second stage is the nitration of the synthesized naphthalene-1,5-disulfonic acid to produce 2-nitronaphthalene-4,8-disulfonic acid. An anhydrous nitration method is employed to ensure the selective formation of the desired isomer.

Protocol:

  • In a suitable reactor, disperse 360 kg of 80% naphthalene-1,5-disulfonic acid in 400 kg of monohydrated sulfuric acid.

  • Add 800 kg of oleum with a 60% SO₃ content, ensuring the temperature does not exceed 40°C.

  • The nitration is then carried out by reacting the mixture with an anhydrous mixture of sulfuric and nitric acids.[7]

  • After the reaction is complete, the mixture is discharged into water and treated with magnesia to precipitate the magnesium salt of 2-nitronaphthalene-4,8-disulfonic acid.[7]

  • The precipitated salt is then filtered at a low temperature and washed with water.[7]

ParameterValueReference
Naphthalene-1,5-disulfonic acid (80%)360 kg[7]
Monohydrated Sulfuric Acid400 kg[7]
Oleum (60% SO₃)800 kg[7]
Temperature< 40 °C[7]
Yield Practically Quantitative [7]
Stage 3: Reduction of 2-Nitronaphthalene-4,8-disulfonic acid

The final step is the reduction of the nitro group to an amine. Two effective methods for this transformation are detailed below.

Reduction_Workflow cluster_bechamp Béchamp Reduction cluster_catalytic Catalytic Hydrogenation start 2-Nitronaphthalene- 4,8-disulfonic acid bechamp_reagents Fe, Acid (HCl) Aqueous Medium start->bechamp_reagents catalytic_reagents H₂, Pd/C or Pt/C Catalyst Aqueous Medium start->catalytic_reagents bechamp_conditions Reflux bechamp_reagents->bechamp_conditions bechamp_workup Neutralization Filtration of Iron Sludge bechamp_conditions->bechamp_workup end_product 3-Amino-1,5- naphthalenedisulfonic acid bechamp_workup->end_product catalytic_conditions 60-150°C 15-1400 psi pH 4.0-7.5 catalytic_reagents->catalytic_conditions catalytic_workup Catalyst Filtration catalytic_conditions->catalytic_workup catalytic_workup->end_product

Figure 2: Workflow comparison for the reduction of 2-nitronaphthalene-4,8-disulfonic acid.

This is the traditional method for the reduction of aromatic nitro compounds.

Protocol:

  • The reduction is carried out using iron powder in a weakly acidic to weakly alkaline medium (pH 4-10, preferably 5.5-8.5).[8]

  • The reaction is typically performed in an aqueous medium.[9]

  • The temperature is maintained between 70°C and 130°C, with a preferred range of 90°C to 110°C.[8]

  • Upon completion, the iron sludge is removed by filtration, and the product is isolated from the filtrate.[1]

This method offers higher yields and a cleaner reaction profile compared to the Béchamp reduction.

Protocol:

  • Charge a shaking autoclave with 200.0 parts by weight of water and 80.0 parts by weight of the ammonium salt of 2-nitronaphthalene-4,8-disulfonic acid.[10]

  • Heat the mixture to 90-95°C and adjust the pH to 6.0 with sodium acetate solution, then to 4.5 with acetic acid.[10]

  • Cool the mixture to 70-75°C and add 0.8 parts by weight of a 5% palladium on charcoal (Pd/C) catalyst (as a 50% paste).[10]

  • Hydrogenate the mixture at 70-75°C under a pressure of 140 psi.

  • The reaction is typically complete within 1.5 to 2 hours.[1][10]

  • After the reaction, the catalyst is removed by filtration to yield the product solution.[1]

Comparison of Reduction Methods

FeatureBéchamp ReductionCatalytic HydrogenationReference
Reducing Agent Iron (Fe) and AcidHydrogen (H₂) gas and Catalyst (Pd/C or Pt/C)[5]
Yield ~88%~95%[6][10]
Reaction Time ~12 hours1-2 hours[1][10]
Byproducts Iron sludgePrimarily water[5]
Workup Tedious filtration and disposal of iron sludgeSimple filtration of catalyst[1]
Safety Concerns Corrosive acidsFlammable H₂ gas, pyrophoric catalysts[5]
Cost Inexpensive reagentsPrecious metal catalysts can be costly[5]
Environmental Impact Generates significant metal waste"Greener" due to minimal waste[5]

Conclusion

The synthesis of 3-amino-1,5-naphthalenedisulfonic acid is a well-established industrial process. While the overall three-step pathway is consistent, variations in the reduction method offer a trade-off between cost, efficiency, and environmental impact. The catalytic hydrogenation route, although requiring a more significant initial investment in catalysts, provides a higher yield, shorter reaction times, and a more environmentally benign process compared to the traditional Béchamp reduction. The choice of method will ultimately depend on the specific requirements and constraints of the manufacturing environment.

References

An In-depth Technical Guide to Sodium 3-aminonaphthalene-1,5-disulphonate (CAS No. 131-27-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sodium 3-aminonaphthalene-1,5-disulphonate, a key intermediate in the chemical industry. This document consolidates its chemical and physical properties, safety data, synthesis, and primary applications, with a focus on experimental protocols and data presentation for a scientific audience.

Chemical Identity and Properties

This compound is an organic compound that serves as a crucial building block in the synthesis of various azo dyes. It belongs to the class of naphthalenesulfonic acids.

Nomenclature and CAS Number Clarification:

It is important to distinguish between the free acid and its salts, as they are often referred to interchangeably in literature, leading to confusion with CAS numbers.

  • 3-Aminonaphthalene-1,5-disulfonic acid (Free Acid): CAS No. 131-27-1.[1][2][3]

  • Monothis compound: CAS No. 4681-22-5.

  • Dithis compound: CAS No. 14170-43-5.

This guide primarily focuses on the compound associated with CAS No. 131-27-1 and its corresponding sodium salts.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. Data is for the free acid unless otherwise specified.

PropertyValueSource
Molecular Formula C₁₀H₉NO₆S₂[1][2]
Molecular Weight 303.31 g/mol [1][2]
Appearance White to brown crystalline powder.[4][5][4][5]
Solubility Slightly soluble in water.[4][4]
Density 1.8 ± 0.1 g/cm³ (estimate)[5]
Refractive Index 1.733 (estimate)[5]
pKa -1.16 ± 0.40 (Predicted)
XLogP3 -1.57[5]
Spectral Data
Spectroscopy Expected Peaks/Signals
¹H NMR Aromatic protons would appear as multiplets in the downfield region (typically 7-9 ppm). The protons of the amino group would be a broad singlet, and its chemical shift would be solvent-dependent.
¹³C NMR Aromatic carbons would resonate in the range of 110-150 ppm. Carbons attached to the sulfonate and amino groups would show characteristic shifts.
FT-IR (cm⁻¹) N-H stretching of the primary amine (around 3300-3500 cm⁻¹), S=O stretching of the sulfonic acid groups (around 1030-1080 cm⁻¹ and 1170-1230 cm⁻¹), and characteristic aromatic C-H and C=C stretching vibrations.

Synthesis and Manufacturing Process

The industrial synthesis of 3-aminonaphthalene-1,5-disulfonic acid (often referred to as C-Acid) is a multi-step process starting from naphthalene. The general workflow involves sulfonation, nitration, and subsequent reduction.[6]

G Naphthalene Naphthalene Sulfonation Sulfonation Naphthalene->Sulfonation Naphthalene_1_5_disulfonic_acid Naphthalene-1,5-disulfonic acid Sulfonation->Naphthalene_1_5_disulfonic_acid Nitration Nitration Naphthalene_1_5_disulfonic_acid->Nitration Nitro_intermediate 3-Nitronaphthalene-1,5-disulfonic acid Nitration->Nitro_intermediate Reduction Reduction Nitro_intermediate->Reduction Final_Product 3-Aminonaphthalene-1,5-disulfonic acid Reduction->Final_Product

Caption: General synthesis workflow for 3-aminonaphthalene-1,5-disulfonic acid.

Experimental Protocol: Synthesis of 3-Aminonaphthalene-1,5-disulfonic Acid

The following protocol is a general representation based on established chemical principles for this synthesis.

Step 1: Sulfonation of Naphthalene

  • Naphthalene is treated with an excess of oleum (fuming sulfuric acid) at a controlled temperature (typically 20-50°C) to yield naphthalene-1,5-disulfonic acid.[6]

Step 2: Nitration

  • The resulting naphthalene-1,5-disulfonic acid is nitrated using a mixture of nitric acid and sulfuric acid (mixed acid).

  • The reaction temperature is carefully controlled to selectively introduce a nitro group at the 3-position, yielding 3-nitronaphthalene-1,5-disulfonic acid.[6]

Step 3: Reduction of the Nitro Group

  • The 3-nitronaphthalene-1,5-disulfonic acid is reduced to the corresponding amino compound. This is commonly achieved using iron filings in a slightly acidic medium.[4]

  • The reaction mixture is heated, and the progress is monitored until the reduction is complete.

  • The iron sludge is filtered off, and the resulting solution contains 3-aminonaphthalene-1,5-disulfonic acid.

Step 4: Isolation of the Sodium Salt

  • The filtrate from the reduction step is treated with a sodium salt, such as sodium carbonate or sodium hydroxide, to precipitate the sodium salt of 3-aminonaphthalene-1,5-disulfonic acid.

  • The precipitate is then filtered, washed, and dried to yield the final product.

Applications in Research and Development

The primary application of this compound is as an intermediate in the synthesis of azo dyes. Its bifunctional nature (amino and sulfonic acid groups) makes it a versatile precursor.

G Start Sodium 3-aminonaphthalene- 1,5-disulphonate Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Coupling_Reaction Azo Coupling (with coupling component) Diazonium_Salt->Coupling_Reaction Azo_Dye Azo Dye Product Coupling_Reaction->Azo_Dye

Caption: Reaction pathway for the synthesis of azo dyes.

Experimental Protocol: Synthesis of an Azo Dye

The following is a generalized protocol for the synthesis of an azo dye using this compound.

Step 1: Diazotization

  • Dissolve a molar equivalent of this compound in water and hydrochloric acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the low temperature.

  • Stir the mixture for a period to ensure complete formation of the diazonium salt. The completion of the reaction can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 2: Azo Coupling

  • In a separate vessel, dissolve the coupling component (e.g., a phenol or another aromatic amine) in an alkaline solution (e.g., sodium hydroxide or sodium carbonate).

  • Cool the solution of the coupling component to 0-5°C.

  • Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

  • Maintain the temperature below 5°C and the alkaline pH during the addition.

  • The formation of the azo dye is indicated by a color change.

  • Continue stirring for some time to ensure the completion of the coupling reaction.

  • The resulting azo dye can be isolated by filtration, followed by washing and drying.

Potential Applications in Drug Development

While primarily used in the dye industry, the naphthalene scaffold is a recognized pharmacophore present in numerous approved drugs.[7][8][9][10][11] Naphthalene derivatives have been explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][10][11] The amino and sulfonic acid groups on this compound provide reactive handles for the synthesis of more complex molecules, making it a potential starting material for the generation of compound libraries for drug discovery screening. However, to date, there are no specific, well-documented applications of this particular compound as a key intermediate in any marketed drug.

Analytical Methods

The purity and identity of this compound and its derivatives are typically assessed using chromatographic techniques.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a sample of 3-aminonaphthalene-1,5-disulfonic acid.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is commonly used for the separation of aromatic compounds.

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the compound and any impurities.

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.

Logical Workflow for HPLC Analysis:

G Sample_Prep Sample Preparation (Dissolve and Filter) HPLC_Injection Injection into HPLC Sample_Prep->HPLC_Injection Separation Separation on C18 Column (Gradient Elution) HPLC_Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Chromatogram and Purity Calculation) Detection->Data_Analysis

Caption: General workflow for the HPLC analysis of 3-aminonaphthalene-1,5-disulfonic acid.

More advanced techniques such as Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) can be employed for higher resolution and more sensitive detection, particularly for trace-level impurities or in complex matrices.[12][13][14]

Safety and Toxicology

A summary of the available safety and toxicology data is presented below.

Parameter Value Source
GHS Hazard Statements H319: Causes serious eye irritation.[5]
Oral LD₅₀ (Rat) 11400 mg/kg[5]
Toxicity Notes Inhalation, swallowing, or skin absorption can cause poisoning. It may cause irritation to the respiratory tract, mucous membranes, and throat.[4][4]

While the compound itself is reported to be non-mutagenic in Ames tests, it contains a 2-naphthylamine substructure, which is a known human carcinogen. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS No. 131-27-1 and its corresponding salt CAS numbers) is a well-established chemical intermediate with a primary and significant role in the synthesis of azo dyes. Its synthesis from naphthalene is a multi-step industrial process. While its direct application in drug development is not prominent, its reactive functional groups and the pharmacological relevance of the naphthalene scaffold suggest its potential as a starting material for medicinal chemistry exploration. The provided experimental protocols for its synthesis, use in dye manufacturing, and analytical characterization offer a valuable resource for researchers and scientists in the field. As with any chemical, proper safety precautions should be observed during its handling and use.

References

Molecular weight and formula of monosodium 3-amino-1,5-naphthalenedisulfonate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of monosodium 3-amino-1,5-naphthalenedisulfonate, including its molecular weight and chemical formula. It also outlines general experimental approaches for its synthesis and analysis.

Core Data

The fundamental properties of monosodium 3-amino-1,5-naphthalenedisulfonate are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₁₀H₈NNaO₆S₂[1]
Molecular Weight 325.3 g/mol [2]
CAS Number 4681-22-5[1]
IUPAC Name Sodium 3-amino-5-sulfonaphthalene-1-sulfonate[1]
Synonyms 1,5-Naphthalenedisulfonic acid, 3-amino-, monosodium salt; 3-Amino-1,5-naphthalenedisulfonic acid monosodium salt[1]
Appearance White crystal (for the parent acid)[3]

Chemical Structure

The chemical structure of monosodium 3-amino-1,5-naphthalenedisulfonate is depicted below.

Caption: Chemical structure of monosodium 3-amino-1,5-naphthalenedisulfonate.

Experimental Protocols

Synthesis of 3-Amino-1,5-naphthalenedisulfonic Acid (Parent Compound)

The synthesis of the parent acid, 3-amino-1,5-naphthalenedisulfonic acid, generally follows a multi-step process:

  • Sulfonation of Naphthalene: Naphthalene is first treated with fuming sulfuric acid. This step introduces sulfonic acid groups onto the naphthalene ring.

  • Nitration: The resulting naphthalenedisulfonic acid is then nitrated using a mixture of nitric and sulfuric acids. This introduces a nitro group onto the ring.

  • Isomer Separation: The nitration step produces a mixture of isomers. The desired 2-nitro-4,8-naphthalenedisulfonic acid is separated, often through the formation of a magnesium salt.

  • Reduction: The separated nitro compound is then reduced to the corresponding amino group. This is typically achieved using iron powder in an acidic medium (e.g., hydrochloric acid).[3]

Preparation of Monosodium 3-amino-1,5-naphthalenedisulfonate

The monosodium salt is typically prepared by neutralizing the free 3-amino-1,5-naphthalenedisulfonic acid with one equivalent of a sodium base, such as sodium hydroxide or sodium carbonate. The general procedure involves:

  • Dissolving the free acid in a suitable solvent, usually water.

  • Slowly adding a stoichiometric amount of the sodium base while monitoring the pH.

  • The monosodium salt can then be isolated by precipitation, possibly through the addition of a less polar solvent or by concentration of the solution, followed by filtration and drying.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be employed for the analysis of 3-amino-1,5-naphthalenedisulfonic acid and its salts.[4]

  • Principle: The compound is separated on a non-polar stationary phase with a more polar mobile phase.

  • Stationary Phase: A C18 column is a common choice for this type of analysis.

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., a phosphate or formate buffer to control pH).[4] The gradient of the mobile phase can be adjusted to achieve optimal separation.

  • Detection: UV detection is suitable for this compound due to the presence of the naphthalene chromophore.

For quantitative analysis, a calibration curve would be constructed using standards of known concentration. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and analysis of monosodium 3-amino-1,5-naphthalenedisulfonate.

G cluster_synthesis Synthesis Pathway cluster_analysis Analytical Workflow Naphthalene Naphthalene Sulfonation Sulfonation Naphthalene->Sulfonation Fuming H₂SO₄ Nitration Nitration Sulfonation->Nitration HNO₃/H₂SO₄ IsomerSeparation IsomerSeparation Nitration->IsomerSeparation Mg Salt Formation Reduction Reduction IsomerSeparation->Reduction Fe/HCl FreeAcid FreeAcid Reduction->FreeAcid 3-Amino-1,5-naphthalenedisulfonic acid MonosodiumSalt Monosodium 3-amino-1,5-naphthalenedisulfonate FreeAcid->MonosodiumSalt NaOH/Na₂CO₃ SamplePrep Sample Preparation MonosodiumSalt->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Data Data Analysis HPLC->Data

Caption: General workflow for synthesis and analysis.

References

Spectroscopic Profile of 3-aminonaphthalene-1,5-disulphonic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 3-aminonaphthalene-1,5-disulphonic acid, a key intermediate in the synthesis of various dyes and a compound of interest in materials science. This document outlines the available spectroscopic data, details generalized experimental protocols for obtaining such data, and presents a relevant experimental workflow visualization.

Spectroscopic Data Summary

Quantitative spectroscopic data for 3-aminonaphthalene-1,5-disulphonic acid is available across several analytical techniques. While direct access to raw spectral data is often held within specialized databases, the following tables summarize the available information and provide references to these sources.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Parameter¹H NMR¹³C NMRData Source
Chemical Shifts (δ) ppm Data not publicly available in peak list format.Data available in SpectraBase.[1]SpectraBase
Solvent Not specifiedNot specified-
Reference Not specifiedNot specified-

Table 2: Infrared (IR) Spectroscopy Data

ParameterValueData Source
Major Absorption Bands (cm⁻¹) Data available in SpectraBase.SpectraBase
Sample Preparation Not specified-

Table 3: Mass Spectrometry (MS) Data

TechniqueKey FindingsData Source
GC-MS Spectrum available in SpectraBase.[1]SpectraBase
LC-MS Spectrum available in SpectraBase.[1]SpectraBase
Molecular Weight 303.31 g/mol [2][3][4]PubChem, ChemBK

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

ParameterValueData Source
Absorption Maxima (λmax) Data not publicly available.-
Solvent Not specified-

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of aromatic sulfonic acids like 3-aminonaphthalene-1,5-disulphonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of 3-aminonaphthalene-1,5-disulphonic acid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final volume of 0.5-0.7 mL in an NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable reference for aqueous solutions, for chemical shift calibration.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse Program: Standard single-pulse experiment.

      • Spectral Width: 0-15 ppm.

      • Number of Scans: 16-64.

      • Relaxation Delay: 1-2 seconds.

      • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher frequency NMR spectrometer.

    • Parameters:

      • Pulse Program: Proton-decoupled single-pulse experiment.

      • Spectral Width: 0-200 ppm.

      • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

      • Relaxation Delay: 2-5 seconds.

      • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Reference the chemical shifts to the internal standard.

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of 3-aminonaphthalene-1,5-disulphonic acid with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectrum Acquisition:

    • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Procedure:

      • Record a background spectrum of the empty sample compartment.

      • Place the KBr pellet in the sample holder and acquire the sample spectrum.

      • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Spectral Range: 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation:

    • For Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water).

    • For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization may be necessary to increase the volatility of the sulfonic acid.

  • Data Acquisition (LC-MS with ESI):

    • Liquid Chromatography (LC):

      • Column: A C18 reverse-phase column is typically used.

      • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid or ammonium acetate to improve ionization.

    • Mass Spectrometry (MS):

      • Ionization Mode: Negative ion mode is often preferred for sulfonic acids.

      • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

      • Data Collection: Acquire full scan mass spectra to identify the molecular ion and fragmentation patterns (MS/MS) to aid in structural elucidation.

Visualizations

Synthesis of an Azo Dye from 3-aminonaphthalene-1,5-disulphonic acid

The primary application of 3-aminonaphthalene-1,5-disulphonic acid is as a precursor for azo dyes. The following diagram illustrates the general workflow for the synthesis of an azo dye using this compound. The process involves two main stages: diazotization of the primary amine and subsequent coupling with a suitable aromatic compound.

AzoDye_Synthesis cluster_diazotization Diazotization Stage cluster_coupling Azo Coupling Stage start 3-aminonaphthalene- 1,5-disulphonic acid reagents_diazo NaNO₂ + HCl (aq) 0-5 °C start->reagents_diazo Reacts with diazonium_salt Naphthalene diazonium salt intermediate reagents_diazo->diazonium_salt Forms coupling_conditions Alkaline or Mildly Acidic Conditions diazonium_salt->coupling_conditions Couples with coupling_partner Coupling Partner (e.g., Phenol or Aniline derivative) coupling_partner->coupling_conditions Reacts under azo_dye Azo Dye Product coupling_conditions->azo_dye Yields

Azo Dye Synthesis Workflow

This workflow diagram illustrates the two-stage process for synthesizing an azo dye starting from 3-aminonaphthalene-1,5-disulphonic acid. The first stage is the diazotization of the amino group to form a reactive diazonium salt intermediate. This is followed by the azo coupling stage, where the diazonium salt reacts with an electron-rich aromatic compound (the coupling partner) to form the final azo dye product.[5][6] The specific coupling partner and reaction conditions will determine the final color and properties of the dye.

References

Commercial Suppliers and Technical Guide for High-Purity Sodium 3-aminonaphthalene-1,5-disulphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Sodium 3-aminonaphthalene-1,5-disulphonate, also known as C Acid or Disodium 3-amino-1,5-naphthalenedisulfonate. The document details its commercial availability, key technical specifications, and primary applications in research and development, with a focus on its role as a vital chemical intermediate.

Commercial Availability and High-Purity Suppliers

High-purity this compound is available from several reputable chemical suppliers that cater to the research and pharmaceutical industries. These suppliers typically offer the compound with purities of 95% or greater, with many providing grades exceeding 98% as determined by High-Performance Liquid Chromatography (HPLC).

Key commercial suppliers for high-purity this compound include:

  • Tokyo Chemical Industry (TCI) : A well-established supplier offering a grade with a purity of >98.0% (HPLC).[1][2]

  • ChemScene : Provides the compound with a purity of ≥95%.[3]

  • Aladdin Scientific : Lists a product with a minimum purity of 98%.[4]

  • CymitQuimica : Offers a grade with a purity of >98.0% (HPLC).[1]

  • Molbase : A platform that lists various suppliers from China and other regions, with purities ranging from 98% to 99.99%.[5]

Technical Data and Specifications

Quantitative data for high-purity this compound is crucial for its application in sensitive research and development projects. While a specific Certificate of Analysis can be obtained from the supplier upon purchase, the following tables summarize the typical chemical and physical properties based on available supplier data.

Table 1: Chemical Identifiers

PropertyValue
Chemical Name This compound
Synonyms C Acid, Disodium 3-amino-1,5-naphthalenedisulfonate, 2-Naphthylamine-4,8-disulfonic Acid Disodium Salt[1][2][4]
CAS Number 14170-43-5 (Disodium Salt)[2][3][4], 4681-22-5 (Monosodium Salt)[6]
Molecular Formula C₁₀H₇NNa₂O₆S₂ (Disodium Salt)[1][4]
Molecular Weight 347.27 g/mol (Disodium Salt)[1][4]

Table 2: Representative Physical and Chemical Properties

PropertyTypical ValueNotes
Appearance White to brown crystalline powder[1]Color may vary slightly between batches and suppliers.
Purity >98.0% (HPLC)[1][2]This is a common high-purity grade suitable for most research applications.
Solubility Soluble in water.[7]The sulfonate groups confer good water solubility.
Storage Room temperature, in a cool, dark place.[2]Store in a well-sealed container to prevent moisture absorption.

Experimental Protocols and Applications

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of azo dyes.[7][8] Its aromatic amine group can be readily diazotized and then coupled with other aromatic compounds to produce a wide range of colored substances.

Experimental Protocol: Synthesis of an Azo Dye

This protocol provides a general procedure for the synthesis of an azo dye using this compound as the diazo component.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated and dilute

  • A coupling agent (e.g., 2-naphthol, H-acid)

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

  • Ice

  • Distilled water

  • Beakers, magnetic stirrer, and filtration apparatus

Procedure:

  • Diazotization:

    • Dissolve a specific molar amount of this compound in dilute hydrochloric acid in a beaker.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight molar excess) to the amine solution. Maintain the temperature below 5 °C.

    • Continue stirring for 15-30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (detects excess nitrous acid).

  • Preparation of the Coupling Component:

    • Dissolve the chosen coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.[9]

    • Maintain the temperature below 5 °C and the pH in the alkaline range (typically pH 8-10) by adding sodium carbonate or sodium hydroxide solution as needed.

    • A colored precipitate of the azo dye will form.

    • Continue stirring for 1-2 hours to ensure the completion of the reaction.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the filter cake with a cold brine solution to remove inorganic salts.

    • The crude dye can be further purified by recrystallization from an appropriate solvent.

Potential Application: Derivatization for Fluorescent Probes

While this compound itself is not typically used as a fluorescent probe, its naphthalene disulfonate scaffold is a common feature in environmentally sensitive fluorescent dyes.[10] The primary amino group offers a reactive handle for derivatization to synthesize novel fluorescent probes. For instance, the amino group can be reacted with various electrophiles to introduce functionalities that modulate the fluorescence properties in response to specific analytes or changes in the microenvironment (e.g., polarity, pH).[11]

Conceptual Derivatization Strategy:

The amino group can be acylated with reagents like dansyl chloride or other fluorophores containing a reactive group (e.g., succinimidyl ester) to create a new fluorescent molecule with potentially useful properties for biological imaging or sensing applications.[12]

Mandatory Visualizations

Logical Workflow for Azo Dye Synthesis

AzoDyeSynthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification A Sodium 3-aminonaphthalene- 1,5-disulphonate D Cool to 0-5°C A->D B HCl, H₂O B->D C NaNO₂ Solution E Diazonium Salt Formation C->E D->E Slow Addition I Azo Dye Precipitation E->I Slow Addition & pH Control F Coupling Component (e.g., 2-Naphthol) H Cool to 0-5°C F->H G NaOH Solution G->H H->I J Filtration I->J K Washing J->K L Drying/Recrystallization K->L M Pure Azo Dye L->M

Caption: A logical workflow diagram for the synthesis of an azo dye.

Conceptual Pathway for Fluorescent Probe Synthesis

FluorescentProbeSynthesis start Sodium 3-aminonaphthalene- 1,5-disulphonate reaction Derivatization Reaction (e.g., Acylation) start->reaction reagent Reactive Fluorophore (e.g., Dansyl Chloride) reagent->reaction product Novel Fluorescent Probe reaction->product Covalent Bond Formation application Application in Bio-imaging/ Sensing Assays product->application

References

Crystal Structure of 3-aminonaphthalene-1,5-disulphonic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available information regarding the crystal structure of 3-aminonaphthalene-1,5-disulphonic acid. Despite extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature, detailed crystallographic data for this compound is not publicly available. No crystallographic information files (CIF), unit cell dimensions, space group assignments, or atomic coordinates have been reported.

This document summarizes the currently known information and outlines the general synthetic and analytical approaches that would be pertinent to its structural determination.

Compound Identification

PropertyValue
Chemical Name 3-aminonaphthalene-1,5-disulphonic acid
Synonyms 3-Amino-1,5-naphthalenedisulfonic acid, C-Acid
CAS Number 131-27-1
Molecular Formula C₁₀H₉NO₆S₂
Molecular Weight 303.31 g/mol
Physical Appearance White crystals or powder[1]
Solubility Slightly soluble in water[1]

Synthesis and Crystallization

While a specific protocol for the crystallization of 3-aminonaphthalene-1,5-disulphonic acid for single-crystal X-ray diffraction is not documented in available literature, a general synthetic pathway is described. The synthesis typically involves the sulfonation and subsequent nitration of naphthalene. The resulting nitronaphthalene disulfonic acid isomer is then separated and reduced to form the final amino-substituted compound.

A potential experimental workflow for obtaining crystals suitable for X-ray diffraction is outlined below.

G General Workflow for Crystal Growth cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization for XRD cluster_analysis Analysis Naphthalene Naphthalene Sulfonation Sulfonation Naphthalene->Sulfonation H₂SO₄/SO₃ Nitration Nitration Sulfonation->Nitration HNO₃/H₂SO₄ Isomer_Separation Isomer_Separation Nitration->Isomer_Separation Fractional Crystallization Reduction Reduction Isomer_Separation->Reduction e.g., Fe/HCl Crude_Product Crude_Product Reduction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Solvent_Screening Solvent_Screening Recrystallization->Solvent_Screening Crystal_Growth Crystal_Growth Solvent_Screening->Crystal_Growth Slow Evaporation / Vapor Diffusion Single_Crystal_XRD Single_Crystal_XRD Crystal_Growth->Single_Crystal_XRD X-ray Source Structure_Solution Structure_Solution Single_Crystal_XRD->Structure_Solution

A potential workflow for synthesis and crystallization.
Experimental Protocol: General Synthesis

A common industrial synthesis route involves the following key steps:

  • Sulfonation: Naphthalene is treated with oleum (fuming sulfuric acid) to introduce sulfonic acid groups onto the aromatic ring.

  • Nitration: The resulting naphthalene disulfonic acid is then nitrated using a mixture of nitric acid and sulfuric acid.

  • Isomer Separation: The desired 3-nitro-1,5-naphthalenedisulfonic acid isomer is separated from other isomers, often through fractional crystallization of its salts (e.g., magnesium salt).

  • Reduction: The nitro group is reduced to an amino group, typically using a reducing agent such as iron powder in an acidic medium, to yield 3-aminonaphthalene-1,5-disulphonic acid.

Experimental Protocol: Crystallization

To obtain single crystals suitable for X-ray diffraction, the purified compound would need to be subjected to various crystallization techniques. A general approach would involve:

  • Solvent Selection: A screening of various solvents and solvent mixtures to identify a system in which the compound has moderate solubility.

  • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, promoting crystal growth.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

Structural Analysis by X-ray Diffraction

Should suitable crystals be obtained, single-crystal X-ray diffraction would be the definitive method for determining the crystal structure. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

The logical relationship for structural determination is as follows:

G Logical Flow of Crystal Structure Determination A Single Crystal B X-ray Diffractometer A->B Mounting C Diffraction Pattern B->C Data Collection D Electron Density Map C->D Phase Problem Solution E Atomic Model D->E Model Building F Refined Crystal Structure E->F Refinement

The process of determining a crystal structure.

Conclusion

While 3-aminonaphthalene-1,5-disulphonic acid is a well-known compound, particularly as a dye intermediate, its crystal structure has not been publicly reported. The information provided in this guide summarizes its known properties and outlines the standard methodologies that would be employed for its synthesis, crystallization, and subsequent structural analysis by X-ray diffraction. Further research is required to determine and publish the crystal structure of this compound.

References

A Comprehensive Technical Guide to Sodium 3-aminonaphthalene-1,5-disulphonate and its Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Sodium 3-aminonaphthalene-1,5-disulphonate, a key intermediate in the synthesis of various chemical compounds, particularly azo dyes. This document covers its nomenclature, chemical properties, synthesis, and applications, with a focus on providing practical information for laboratory and research settings.

Synonyms and Alternative Names

This compound and its related forms are known by a variety of names in scientific literature and chemical supplier catalogs. Accurate identification is crucial for sourcing and regulatory compliance. The compound exists in its free acid form, as well as monosodium and disodium salts.

Compound Form Synonyms and Alternative Names CAS Number
3-Aminonaphthalene-1,5-disulfonic Acid 2-Amino-4,8-naphthalenedisulfonic acid; 3-Aminonaphthalene-1,5-disulphonic acid; C acid; Acid IV; Kyselina C [Czech]; 4,8-Disulfo-2-naphthalamine; 7-Amino-1,5-naphthalenedisulfonic acid; beta-Naphthylaminedisulfonic acid; 2-Naphthylamine-4,8-disulfonic acid[1][2][3]131-27-1[1][2]
Monothis compound Sodium 3-amino-5-sulfonaphthalene-1-sulfonate; 1,5-Naphthalenedisulfonic acid, 3-amino-, monosodium salt; Sodium hydrogen 3-aminonaphthalene-1,5-disulphonate[4]4681-22-5[4]
Dithis compound Disodium 3-amino-1,5-naphthalenedisulfonate; 2-Naphthylamine-4,8-disulfonic Acid Disodium Salt; C acid disodium salt[5][6]14170-43-5[5][7]

Physicochemical Properties

The physicochemical properties of 3-aminonaphthalene-1,5-disulfonic acid and its sodium salts are summarized below. These properties are essential for designing experimental procedures, ensuring safe handling, and predicting behavior in various solvent systems.

Property 3-Aminonaphthalene-1,5-disulfonic Acid Dithis compound
Molecular Formula C₁₀H₉NO₆S₂[1][2]C₁₀H₇NNa₂O₆S₂[5]
Molecular Weight 303.31 g/mol [1][2]347.27 g/mol [5]
Appearance White crystalline powder[3][8]Crystalline solid[5]
Solubility Slightly soluble in water[3][8]Highly soluble in water[5]
Stability Stable under normal conditions, may decompose at extreme pH or temperature[5]Stable under normal conditions, may decompose at extreme pH or temperature[5]

Experimental Protocols

Synthesis of 3-Aminonaphthalene-1,5-disulfonic Acid

The synthesis of 3-aminonaphthalene-1,5-disulfonic acid is a multi-step process starting from naphthalene. The general procedure involves sulfonation, nitration, and subsequent reduction of the nitro group to an amine. The final product can then be converted to its sodium salt by neutralization.

General Synthetic Pathway:

G Naphthalene Naphthalene Sulfonation Sulfonation (H₂SO₄/Oleum) Naphthalene->Sulfonation Naphthalene_disulfonic Naphthalene-1,5-disulfonic Acid Sulfonation->Naphthalene_disulfonic Nitration Nitration (HNO₃/H₂SO₄) Naphthalene_disulfonic->Nitration Nitro_intermediate 3-Nitronaphthalene-1,5-disulfonic Acid Nitration->Nitro_intermediate Reduction Reduction (e.g., Iron/HCl) Nitro_intermediate->Reduction Amino_acid 3-Aminonaphthalene-1,5-disulfonic Acid Reduction->Amino_acid Neutralization Neutralization (NaOH) Amino_acid->Neutralization Sodium_salt This compound Neutralization->Sodium_salt

Figure 1: General synthetic pathway for this compound.

Detailed Protocol:

While a precise, publicly available, step-by-step protocol for the laboratory synthesis is not extensively documented, the industrial synthesis follows these key transformations[5][8]:

  • Sulfonation of Naphthalene: Naphthalene is treated with concentrated sulfuric acid or oleum to yield naphthalene-1,5-disulfonic acid. Reaction conditions such as temperature and reactant ratios are critical to control the isomeric purity of the product.

  • Nitration: The resulting naphthalene-1,5-disulfonic acid is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position, yielding 3-nitronaphthalene-1,5-disulfonic acid.

  • Reduction: The nitro group of 3-nitronaphthalene-1,5-disulfonic acid is reduced to an amino group. A common method for this reduction is the use of iron powder in an acidic medium (e.g., hydrochloric acid)[8].

  • Isolation and Neutralization: The resulting 3-aminonaphthalene-1,5-disulfonic acid can be isolated. To obtain the sodium salt, the acidic product is neutralized with a sodium base, such as sodium hydroxide or sodium carbonate[5].

Synthesis of Azo Dyes using 3-Aminonaphthalene-1,5-disulfonic Acid

3-Aminonaphthalene-1,5-disulfonic acid is a valuable precursor for the synthesis of a wide range of azo dyes. The general process involves two key steps: diazotization of the amino group followed by coupling with a suitable coupling component.

General Reaction Scheme:

G Amino_acid 3-Aminonaphthalene- 1,5-disulfonic Acid Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Amino_acid->Diazotization Diazonium_salt Diazonium Salt Intermediate Diazotization->Diazonium_salt Coupling Azo Coupling Diazonium_salt->Coupling Coupling_component Coupling Component (e.g., Naphthol, Amine) Coupling_component->Coupling Azo_dye Azo Dye Coupling->Azo_dye

Figure 2: General workflow for the synthesis of azo dyes from 3-Aminonaphthalene-1,5-disulfonic Acid.

Illustrative Experimental Protocol (Diazotization and Coupling):

This protocol is a generalized procedure for the synthesis of an azo dye. The specific coupling component and reaction conditions will determine the final dye's structure and color.

  • Diazotization:

    • Dissolve a molar equivalent of 3-aminonaphthalene-1,5-disulfonic acid (or its sodium salt) in dilute hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir vigorously during the addition.

    • The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

  • Azo Coupling:

    • Prepare a solution of the desired coupling component (e.g., a phenol, naphthol, or aromatic amine) in an appropriate solvent. For phenolic coupling components, an alkaline solution (e.g., dissolved in aqueous sodium hydroxide) is typically used. For amino coupling components, a neutral to slightly acidic solution may be required.

    • Cool the solution of the coupling component to 0-5 °C.

    • Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component with constant stirring.

    • The pH of the reaction mixture is crucial and should be controlled throughout the addition to optimize the coupling reaction. For coupling with phenols, the reaction is typically carried out under alkaline conditions, while for amines, it is often performed in acidic to neutral conditions.

    • The formation of the azo dye is usually indicated by the appearance of a brightly colored precipitate.

    • After the addition is complete, continue stirring the reaction mixture at a low temperature for a period to ensure the reaction goes to completion.

    • The resulting azo dye can be isolated by filtration, washed with water, and dried. Further purification may be achieved by recrystallization from a suitable solvent.

This compound is an intermediate for numerous dyes including C.I. Reactive Yellow 3 and 4, C.I. Reactive Brown 46, and various direct and mordant dyes[2].

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

Suggested HPLC Method Parameters:

  • Column: A reversed-phase C18 column is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation. For MS compatibility, volatile buffers like ammonium formate or ammonium acetate should be used[9].

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the analyte is appropriate.

  • Ion-Pairing Chromatography: For highly polar sulfonic acids, the addition of an ion-pairing reagent (e.g., tetrabutylammonium salts) to the mobile phase can improve retention and peak shape on a reversed-phase column.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: NMR spectroscopy is a powerful tool for the structural elucidation of 3-aminonaphthalene-1,5-disulfonic acid.

  • Solvent: Due to the ionic nature and solubility of the sulfonic acid and its salts, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents[10][11].

  • Reference: Chemical shifts are typically referenced to a suitable internal or external standard[10]. For spectra recorded in DMSO-d₆, the residual solvent peak can be used as a reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C)[10].

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: For solid samples, the KBr pellet method is a common technique. A small amount of the finely ground sample is intimately mixed with dry, spectroscopy-grade potassium bromide and pressed into a transparent pellet[12][13][14][15][16].

  • Expected Absorptions: The FTIR spectrum will show characteristic absorption bands for the amino group (N-H stretching), the sulfonic acid groups (S=O stretching), and the aromatic naphthalene ring (C=C and C-H stretching).

UV-Vis Spectroscopy:

  • Solvent: Given its water solubility, particularly as the sodium salt, aqueous solutions are suitable for UV-Vis analysis. The solvent can influence the position of the absorption maxima[17][18].

  • Analysis: The UV-Vis spectrum is useful for quantitative analysis using the Beer-Lambert law and for monitoring reactions, such as dye synthesis.

Involvement in Signaling Pathways and Biological Activity

A thorough review of scientific literature indicates that this compound is primarily used as a chemical intermediate in the dye industry[5]. There is currently no scientific evidence to suggest that this compound is involved in any known biological signaling pathways or possesses significant biological activity relevant to drug development. Safety data sheets indicate that the compound is not classified as hazardous, though standard laboratory precautions should always be observed[19]. Ecotoxicity data is not widely available, and its environmental impact should be considered.

Conclusion

This compound and its acid form are important chemical intermediates with well-defined properties and a clear synthetic route. Their primary application lies in the production of a diverse range of azo dyes. While detailed, publicly available laboratory-scale experimental protocols are sparse, the general principles of their synthesis and use in dye manufacturing are well-established. For researchers, the provided information on nomenclature, properties, and analytical approaches serves as a foundational guide for working with this compound. It is important to note the lack of known biological activity or involvement in signaling pathways, which positions this compound firmly in the realm of industrial chemistry rather than as a candidate for direct pharmaceutical or biomedical research applications.

References

A Technical Guide to the Historical Discovery and Development of Aminonaphthalenedisulfonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical discovery, synthesis, and evolution of aminonaphthalenedisulfonic acids. From their foundational role in the synthetic dye industry of the 19th century to their modern applications in biomedical research, these compounds represent a significant chapter in the history of industrial and medicinal chemistry. This document provides a comprehensive overview of key discoveries, detailed experimental protocols for their synthesis, quantitative data for various isomers, and an exploration of their emerging roles in drug development.

Historical Context and Key Discoveries

The story of aminonaphthalenedisulfonic acids is intrinsically linked to the rise of the German chemical industry in the latter half of the 19th century. The burgeoning textile industry created a massive demand for synthetic dyes, and naphthalene, a readily available coal tar derivative, became a key building block for a new generation of vibrant and colorfast azo dyes. Pioneering chemists and industrial powerhouses like Badische Anilin- & Soda-Fabrik (BASF) and Cassella Farbwerke Mainkur drove the systematic investigation of naphthalene chemistry, leading to the discovery and industrial production of a vast array of sulfonated and aminated derivatives.

A pivotal figure in this era was the Swedish chemist Per Teodor Cleve (1840-1905). His extensive research on naphthalene derivatives led to the discovery of several aminonaphthalenesulfonic acids, which are now collectively known as Cleve's acids .[1][2] Another key contributor was the German chemist Georg Tobias , who is credited with the discovery of Tobias acid (2-amino-1-naphthalenesulfonic acid).[3] These discoveries, along with the development of other important isomers like Laurent's acid , Peri acid , Dahl's acid , and Brönner's acid , laid the foundation for a new era in dye chemistry.[4][5][6]

The industrial synthesis of these compounds was a major focus for companies like BASF, founded in 1865, and Cassella.[4][7] These companies developed and patented numerous processes for the large-scale production of aminonaphthalenedisulfonic acids, which were then used as crucial intermediates in the synthesis of a wide range of azo dyes.

Timeline of Key Discoveries and Developments

This timeline highlights some of the key milestones in the historical development of aminonaphthalenedisulfonic acids.

Historical_Development cluster_19th_Century 19th Century: The Age of Dyes cluster_20th_Century 20th Century: Industrial Scale-up and New Applications 1865_BASF 1865: Founding of BASF 1870_Cassella 1870: Cassella begins dye manufacturing Cleve_Discovery Late 19th Century: Per Teodor Cleve discovers 'Cleve's acids' 1870_Cassella->Cleve_Discovery Tobias_Discovery Late 19th Century: Georg Tobias discovers 'Tobias acid' Cleve_Discovery->Tobias_Discovery Other_Acids Late 19th Century: Discovery of Laurent's, Peri, Dahl's, and Brönner's acids Tobias_Discovery->Other_Acids Industrial_Synthesis Early 20th Century: Large-scale industrial synthesis of various isomers Other_Acids->Industrial_Synthesis Azo_Dye_Boom Early to Mid-20th Century: Widespread use as azo dye intermediates Industrial_Synthesis->Azo_Dye_Boom Fluorescent_Probes Mid to Late 20th Century: Emergence of derivatives as fluorescent probes in biochemistry Azo_Dye_Boom->Fluorescent_Probes

A timeline of the key discoveries and developments of aminonaphthalenedisulfonic acids.

Key Aminonaphthalenedisulfonic Acids: Properties and Synthesis

This section provides a detailed overview of some of the most significant aminonaphthalenedisulfonic acid isomers, including their physical and chemical properties, and established synthetic protocols.

Quantitative Data of Key Isomers

The following tables summarize key quantitative data for several important aminonaphthalenedisulfonic acid isomers.

Table 1: Physical Properties of Key Aminonaphthalenedisulfonic Acids

Common NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Naphthionic acid4-Aminonaphthalene-1-sulfonic acid84-86-6C₁₀H₉NO₃S223.25≥300
Tobias acid2-Aminonaphthalene-1-sulfonic acid81-16-3C₁₀H₉NO₃S223.25180[8]
Laurent's acid5-Aminonaphthalene-1-sulfonic acid84-89-9C₁₀H₉NO₃S223.25>300
Peri acid8-Aminonaphthalene-1-sulfonic acid82-75-7C₁₀H₉NO₃S223.25>350[3]
1,6-Cleve's acid5-Aminonaphthalene-2-sulfonic acid119-79-9C₁₀H₉NO₃S223.25>300[9]
Brönner's acid6-Aminonaphthalene-2-sulfonic acid93-00-5C₁₀H₉NO₃S223.25>300

Table 2: Solubility of Key Aminonaphthalenedisulfonic Acids

Common NameWater SolubilitySolubility in Other Solvents
Naphthionic acidVery slightly solubleSoluble in aqueous base[10]
Tobias acidSparingly soluble, sodium salt is readily soluble[11]Slightly soluble in DMSO and methanol (heated)[8]
Laurent's acidSoluble in hot water[12]
Peri acidSlightly soluble in water, soluble in glacial acetic acid[3]
1,6-Cleve's acid
Brönner's acid
Experimental Protocols for Key Syntheses

The following sections provide detailed methodologies for the synthesis of several key aminonaphthalenedisulfonic acids.

Naphthionic acid is typically prepared by the sulfonation of 1-aminonaphthalene.[2]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, add 1-aminonaphthalene.

  • Sulfonation: Slowly add concentrated sulfuric acid to the 1-aminonaphthalene with stirring. The reaction is exothermic and the temperature should be controlled.

  • Heating: Heat the reaction mixture to a temperature of 100-130°C for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

  • Work-up: After the reaction is complete, the mixture is cooled and poured into a large volume of cold water or onto ice.

  • Isolation: The precipitated naphthionic acid is collected by filtration, washed with cold water to remove excess sulfuric acid, and then dried.

Naphthionic_Acid_Synthesis 1-Aminonaphthalene 1-Aminonaphthalene Reaction Sulfonation (100-130°C) 1-Aminonaphthalene->Reaction H2SO4 Conc. H₂SO₄ H2SO4->Reaction Workup Pour onto ice/water Reaction->Workup Isolation Filtration & Washing Workup->Isolation Naphthionic_Acid Naphthionic Acid Isolation->Naphthionic_Acid Tobias_Acid_Synthesis Starting_Material 2-Hydroxynaphthalene-1-sulfonic acid + NH₃ + (NH₄)₂SO₃ Reaction Bucherer Reaction (150°C, 1 MPa, 30h) Starting_Material->Reaction Workup Addition to lime slurry Reaction->Workup Filtration1 Filtration (80°C) Workup->Filtration1 Precipitation Acidification with HCl (40°C) Filtration1->Precipitation Isolation Filtration & Drying Precipitation->Isolation Tobias_Acid Tobias Acid Isolation->Tobias_Acid Peri_Laurent_Acid_Synthesis Naphthalene-1-sulfonic_acid Naphthalene-1-sulfonic_acid Nitration Nitration (HNO₃/H₂SO₄, 30°C) Naphthalene-1-sulfonic_acid->Nitration Nitro_Isomers Mixture of 5- and 8-nitro isomers Nitration->Nitro_Isomers Reduction Reduction (Fe/H₂SO₄) Nitro_Isomers->Reduction Amino_Isomers Mixture of Peri and Laurent's acids Reduction->Amino_Isomers Fractional_Precipitation Fractional Acidification Amino_Isomers->Fractional_Precipitation Peri_Acid Peri Acid Fractional_Precipitation->Peri_Acid pH ~4.5 Laurents_Acid Laurent's Acid Fractional_Precipitation->Laurents_Acid Further acidification Drug_Development_Applications cluster_Properties Key Properties cluster_Applications Biomedical Applications Core_Structure Aminonaphthalenedisulfonic Acid Scaffold Fluorescence Environmentally Sensitive Fluorescence Core_Structure->Fluorescence Bioactivity Potential for Biological Interactions Core_Structure->Bioactivity Pharmacokinetics Absorption and Excretion Characteristics Core_Structure->Pharmacokinetics Fluorescent_Probes Fluorescent Probes for Protein Studies Fluorescence->Fluorescent_Probes Drug_Scaffolds Scaffolds for Novel Therapeutics (e.g., enzyme inhibitors) Bioactivity->Drug_Scaffolds Tox_Studies Toxicology and Metabolism Studies Pharmacokinetics->Tox_Studies

References

An In-Depth Technical Guide to the Core Chemical Reactions of Sodium 3-aminonaphthalene-1,5-disulphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-aminonaphthalene-1,5-disulphonate, and its corresponding free acid, 3-aminonaphthalene-1,5-disulfonic acid, are pivotal intermediates in the synthesis of a wide array of azo dyes. The strategic placement of the amino and disulphonic acid groups on the naphthalene core imparts unique chemical properties that are instrumental in the production of vibrant and stable colorants. This technical guide provides a comprehensive overview of the key chemical reactions involving this compound, with a focus on the fundamental principles, detailed experimental protocols, and quantitative data to support researchers in the fields of chemistry and drug development.

The primary reactivity of this compound is centered around the amino group, which can be readily converted into a diazonium salt. This diazonium salt is a versatile electrophile that subsequently undergoes azo coupling reactions with various electron-rich aromatic compounds to form the characteristic -N=N- azo linkage, the chromophore responsible for the color of these dyes. The sulphonic acid groups, being water-solubilizing moieties, enhance the solubility of the resulting dyes in aqueous media, a critical property for their application in textile dyeing and other industrial processes.

Core Chemical Reactions

The cornerstone of the synthetic utility of this compound lies in a two-step reaction sequence:

  • Diazotization: The primary aromatic amine group is converted into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid.

  • Azo Coupling: The resulting diazonium salt is reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine.

The general workflow for these reactions is depicted in the following diagram:

experimental_workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling start Sodium 3-aminonaphthalene- 1,5-disulphonate Solution diazonium Diazonium Salt Intermediate start->diazonium 0-5 °C reagents Sodium Nitrite & Mineral Acid (e.g., HCl) reagents->diazonium azo_dye Azo Dye Product diazonium->azo_dye pH control coupling_component Coupling Component (e.g., 2-Naphthol) coupling_component->azo_dye reaction_pathway start Sodium 3-aminonaphthalene- 1,5-disulphonate diazotization Diazotization (0-5 °C) start->diazotization na_nitrite Sodium Nitrite na_nitrite->diazotization hcl Hydrochloric Acid hcl->diazotization naphthol 2-Naphthol coupling Azo Coupling (pH 8-10) naphthol->coupling naoh Sodium Hydroxide naoh->coupling diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt azo_dye Azo Dye Product coupling->azo_dye diazonium_salt->coupling

Methodological & Application

Application Notes: Sodium 3-aminonaphthalene-1,5-disulphonate as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium 3-aminonaphthalene-1,5-disulphonate is a water-soluble organic compound, recognized primarily as an intermediate in the synthesis of azo dyes and as a fluorescent brightener. Its molecular structure, featuring a naphthalene core with an amino group and two sulfonate groups, imparts inherent fluorescent properties. The sulfonate groups ensure high aqueous solubility, a desirable characteristic for biological applications. While its use as a dedicated fluorescent probe is not extensively documented in scientific literature, its structural similarity to other aminonaphthalene-based probes, such as 8-anilinonaphthalene-1-sulfonic acid (ANS), suggests its potential for development in various fluorescence-based assays.

These application notes provide a theoretical framework and generalized protocols for exploring the potential of this compound as a fluorescent probe for researchers, scientists, and drug development professionals. The methodologies are based on established principles of fluorescence spectroscopy and applications of analogous compounds.

Principle of Operation

The fluorescence of aminonaphthalene derivatives is often sensitive to the polarity of their local environment. In aqueous solutions, these molecules may exhibit low fluorescence quantum yields. However, upon binding to hydrophobic sites, such as those found in proteins or lipid membranes, they can experience a significant increase in fluorescence intensity and a blue shift in their emission maximum. This phenomenon, known as solvatochromism, is the basis for their potential application in studying protein conformation, binding events, and membrane properties. The amino group of this compound can also participate in coordination with metal ions, potentially leading to changes in its fluorescence properties and enabling its use as a metal ion sensor.

Potential Applications

  • Protein Folding and Conformational Changes: Monitoring changes in protein hydrophobicity during folding, unfolding, or ligand binding.

  • Ligand Binding Assays: Determining binding affinities of non-fluorescent ligands through competitive displacement of the probe.

  • Membrane Fluidity and Polarity Studies: Assessing the local environment of lipid bilayers.

  • Metal Ion Detection: Potential for sensing metal ions that interact with the amino and sulfonate groups, leading to fluorescence quenching or enhancement.

Physicochemical and Spectroscopic Data (Hypothetical)

Due to the limited availability of specific experimental data for this compound as a fluorescent probe, the following table presents hypothetical spectroscopic properties. These values are intended as a starting point for experimental design and will require empirical validation.

PropertyValue (in aqueous buffer, pH 7.4)Value (in non-polar solvent, e.g., Dioxane)
Excitation Maximum (λex) ~330 nm~320 nm
Emission Maximum (λem) ~450 nm~420 nm
Quantum Yield (Φf) ~0.05~0.40
Molar Extinction Coefficient (ε) 5,000 M⁻¹cm⁻¹ at λex6,000 M⁻¹cm⁻¹ at λex

Experimental Protocols

Protocol 1: Characterization of Basic Spectroscopic Properties

Objective: To determine the excitation and emission spectra of this compound in different solvent environments.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dioxane or other suitable non-polar solvent

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mM) in deionized water.

  • Prepare two working solutions (e.g., 10 µM) by diluting the stock solution in PBS (pH 7.4) and in the non-polar solvent.

  • Excitation Spectrum: a. Set the emission wavelength to the expected maximum (e.g., 450 nm for the aqueous solution). b. Scan a range of excitation wavelengths (e.g., 280-400 nm). c. Identify the wavelength of maximum excitation.

  • Emission Spectrum: a. Set the excitation wavelength to the determined maximum from the previous step. b. Scan a range of emission wavelengths (e.g., 400-600 nm). c. Identify the wavelength of maximum emission.

  • Repeat steps 3 and 4 for the solution in the non-polar solvent.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis stock 1 mM Stock Solution pbs_sample 10 µM in PBS stock->pbs_sample dioxane_sample 10 µM in Dioxane stock->dioxane_sample exc_spec Record Excitation Spectrum pbs_sample->exc_spec dioxane_sample->exc_spec em_spec Record Emission Spectrum exc_spec->em_spec Set λex to max Data Analysis Data Analysis em_spec->Data Analysis

Caption: Workflow for basic spectroscopic characterization.

Protocol 2: Direct Fluorescence Titration for Protein Binding

Objective: To determine the binding affinity (dissociation constant, Kd) of this compound to a protein of interest.

Materials:

  • This compound stock solution

  • Purified protein of interest at a known concentration

  • Assay buffer (e.g., PBS, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Set the fluorometer to the excitation and emission wavelengths determined in Protocol 1 for the bound state (likely in a less polar environment).

  • Pipette a known concentration of the protein solution into the cuvette.

  • Record the background fluorescence of the protein solution.

  • Make successive additions of small aliquots of the this compound stock solution to the protein solution.

  • After each addition, mix gently and allow the system to equilibrate for 2-3 minutes before recording the fluorescence intensity.

  • Correct the fluorescence intensity for dilution.

  • Plot the change in fluorescence intensity (ΔF) as a function of the probe concentration.

  • Analyze the binding isotherm using a suitable binding model (e.g., one-site binding) to calculate the Kd.

G start Start protein_sol Protein Solution in Cuvette start->protein_sol measure_bg Measure Background Fluorescence protein_sol->measure_bg add_probe Add Aliquot of Probe measure_bg->add_probe equilibrate Equilibrate add_probe->equilibrate measure_f Measure Fluorescence equilibrate->measure_f more_additions More Additions? measure_f->more_additions more_additions->add_probe Yes data_analysis Plot ΔF vs. [Probe] & Calculate Kd more_additions->data_analysis No end End data_analysis->end

Caption: Workflow for direct fluorescence titration.

Protocol 3: Competitive Binding Assay

Objective: To determine the binding affinity of a non-fluorescent competitor ligand to a protein.

Materials:

  • This compound stock solution

  • Purified protein of interest

  • Non-fluorescent competitor ligand stock solution

  • Assay buffer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a solution containing the protein and this compound at concentrations that result in a stable and significant fluorescence signal (typically with the protein concentration several times higher than the probe concentration).

  • Incubate the mixture to allow the protein-probe complex to form.

  • Record the initial fluorescence of the complex.

  • Add increasing concentrations of the competitor ligand to the protein-probe solution.

  • After each addition, mix, allow the system to equilibrate, and record the fluorescence intensity. A decrease in fluorescence indicates displacement of the probe.

  • Plot the fluorescence intensity as a function of the competitor concentration and fit the data to a competitive binding equation to determine the IC50, from which the Ki can be calculated.

G cluster_complex Complex Formation mix Mix Protein and Probe incubate Incubate mix->incubate measure_initial_f Measure Initial Fluorescence incubate->measure_initial_f add_competitor Add Aliquot of Competitor measure_initial_f->add_competitor equilibrate Equilibrate add_competitor->equilibrate measure_f Measure Fluorescence equilibrate->measure_f more_additions More Additions? measure_f->more_additions more_additions->add_competitor Yes data_analysis Plot F vs. [Competitor] & Calculate Ki more_additions->data_analysis No

Caption: Workflow for a competitive binding assay.

Data Interpretation and Considerations

  • Environmental Sensitivity: The degree of fluorescence enhancement and the magnitude of the blue shift upon binding to a hydrophobic environment will determine the probe's sensitivity.

  • Binding Specificity: It is crucial to determine if the probe binds to a specific site or non-specifically to multiple hydrophobic patches on a protein.

  • Inner Filter Effects: At high concentrations, both the probe and the protein can absorb excitation and/or emission light, leading to artificially low fluorescence readings. It is important to work with concentrations where the absorbance is low (typically < 0.1) at the excitation and emission wavelengths.

  • Quantum Yield Determination: The fluorescence quantum yield should be determined experimentally using a well-characterized standard, such as quinine sulfate.

Conclusion

This compound holds theoretical promise as a fluorescent probe due to its structural characteristics. The protocols outlined in these application notes provide a foundational approach for researchers to systematically investigate its fluorescent properties and potential applications in protein science and drug discovery. All quantitative data and optimal experimental conditions must be empirically determined.

Application Notes and Protocols for Azo Dye Synthesis Using 3-Aminonaphthalene-1,5-disulphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of azo dyes using 3-aminonaphthalene-1,5-disulphonate as a key starting material. The document outlines the chemical principles, experimental procedures, and potential applications of the resulting azo compounds, particularly in the context of drug development as colon-targeting prodrugs.

Introduction

Azo dyes are a diverse class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), which forms the chromophore. These dyes are widely used in the textile, food, and printing industries due to their vibrant colors and chemical stability. In the pharmaceutical and biomedical fields, azo compounds are of significant interest as potential therapeutic agents and diagnostic tools.[1][2] One promising application is their use as prodrugs designed for targeted drug delivery to the colon.[3][4] The azo bond is stable in the upper gastrointestinal tract but can be cleaved by azoreductase enzymes produced by the colonic microflora, leading to the release of an active drug molecule at the desired site.[5][6]

3-Aminonaphthalene-1,5-disulphonate (also known as 3-amino-1,5-naphthalenedisulfonic acid) is a valuable building block in the synthesis of various azo dyes, including a range of reactive and direct dyes.[7] Its two sulfonate groups enhance the water solubility of the resulting dye.

Chemical Properties and Data

Quantitative data for the starting material and a representative product are summarized below.

Table 1: Properties of 3-Aminonaphthalene-1,5-disulphonate

PropertyValue
Chemical Formula C₁₀H₉NO₆S₂
Molecular Weight 303.31 g/mol
CAS Number 131-27-1
Appearance White to off-white powder
Solubility Soluble in water

Table 2: Properties of a Representative Azo Dye (C.I. Reactive Yellow 3)

PropertyValue
Chemical Formula C₂₁H₁₅ClN₈Na₂O₇S₂
Molecular Weight 636.96 g/mol
CAS Number 6539-67-9
Color Reddish-light yellow
Solubility 15 g/L in water (50 °C)[1]

Experimental Protocols

The synthesis of azo dyes from 3-aminonaphthalene-1,5-disulphonate is a two-step process: diazotization of the aromatic amine followed by an azo coupling reaction with a suitable coupling component. The following is a general yet detailed protocol that can be adapted for various coupling partners.

Diazotization of 3-Aminonaphthalene-1,5-disulphonate

This procedure describes the conversion of the primary aromatic amine into a diazonium salt.

Materials:

  • 3-Aminonaphthalene-1,5-disulphonate

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Ice

Procedure:

  • In a beaker, dissolve a specific molar equivalent of 3-aminonaphthalene-1,5-disulphonate in distilled water.

  • Slowly add concentrated hydrochloric acid to the solution while stirring.

  • Cool the mixture to 0-5 °C in an ice bath.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C.

  • Continue stirring for an additional 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting solution should be kept cold for the subsequent coupling reaction.

Azo Coupling Reaction

This step involves the reaction of the diazonium salt with an electron-rich coupling component (e.g., a phenol, naphthol, or aromatic amine).

Materials:

  • Diazonium salt solution from section 3.1

  • Coupling component (e.g., phenol, 2-naphthol, N-(3-aminophenyl)acetamide)

  • Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution

  • Distilled water

  • Ice

Procedure:

  • In a separate beaker, dissolve the coupling component in an aqueous solution of sodium hydroxide or sodium carbonate.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

  • Maintain the temperature of the reaction mixture below 10 °C.

  • During the addition, monitor and adjust the pH of the solution to the optimal range for the specific coupling reaction (typically weakly acidic to weakly alkaline). This can be achieved by the controlled addition of a base like sodium carbonate solution.

  • A colored precipitate of the azo dye should form.

  • Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the reaction.

Isolation and Purification

The synthesized azo dye is isolated and purified from the reaction mixture.

Procedure:

  • Isolate the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a cold, saturated sodium chloride solution to remove impurities.

  • Further wash the product with a small amount of cold distilled water.

  • Dry the purified azo dye in a desiccator or a drying oven at a suitable temperature.

Visualization of Workflow and Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of an azo dye using 3-aminonaphthalene-1,5-disulphonate.

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Isolation & Purification A 3-Aminonaphthalene-1,5-disulphonate B Dissolve in HCl/H₂O A->B C Cool to 0-5 °C B->C D Add NaNO₂ solution C->D E Diazonium Salt Formation D->E I Mix Diazonium Salt and Coupling Component E->I F Coupling Component G Dissolve in NaOH/H₂O F->G H Cool to 0-5 °C G->H H->I J Azo Dye Precipitation I->J K Vacuum Filtration J->K L Wash with NaCl solution K->L M Dry the Product L->M N Pure Azo Dye M->N

Caption: General workflow for azo dye synthesis.

Prodrug Activation Signaling Pathway

Azo dyes can be designed as prodrugs for colon-specific drug delivery. The following diagram illustrates the activation mechanism of such a prodrug by azoreductases in the colon.

G A Azo Prodrug (e.g., Drug-N=N-Carrier) B Oral Administration A->B C Transit through Stomach & Small Intestine (Azo bond remains intact) B->C D Arrival in Colon C->D F Reductive Cleavage of Azo Bond D->F E Azoreductases (from colonic bacteria) E->F G Release of Active Drug F->G I Carrier Molecule F->I H Therapeutic Action in the Colon G->H

Caption: Azo prodrug activation in the colon.

Applications in Drug Development

The azo linkage provides a versatile platform for the development of colon-targeted prodrugs. By linking a therapeutically active molecule to a carrier via an azo bond, the drug can be protected from the harsh environment of the upper gastrointestinal tract and released specifically in the colon.[3] This approach is particularly beneficial for the treatment of colon-specific diseases such as inflammatory bowel disease (IBD), Crohn's disease, and colorectal cancer.[4][5] The sulfonate groups from the 3-aminonaphthalene-1,5-disulphonate moiety can enhance the hydrophilicity of the prodrug, which may further limit its absorption in the small intestine.[5]

Characterization of Synthesized Azo Dyes

The structure and purity of the synthesized azo dyes can be confirmed using various analytical techniques:

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which is characteristic of the dye's color.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, including the N=N stretching vibration of the azo group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Aromatic amines and their derivatives can be toxic and should be handled with care.

  • Diazonium salts are unstable and can be explosive when dry. They should be kept in solution and at low temperatures.

By following these protocols and understanding the underlying chemical principles, researchers can effectively synthesize and explore the potential of azo dyes derived from 3-aminonaphthalene-1,5-disulphonate for a wide range of applications, from novel colorants to innovative drug delivery systems.

References

Application Note: High-Sensitivity Quantification of Naphthalene Sulfonates in Saline Brines by HPLC with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the determination of various naphthalene sulfonate (NS) isomers in high-salinity brines using High-Performance Liquid Chromatography coupled with Fluorescence Detection (HPLC-FLD). The inherent challenges of analyzing highly water-soluble and polar analytes like NS in complex, high-salt matrices are addressed through a validated protocol involving solid-phase extraction (SPE) for sample cleanup and pre-concentration, followed by ion-pair reversed-phase HPLC for optimal separation. This guide provides a detailed, step-by-step protocol, explains the rationale behind critical experimental parameters, and offers insights for method validation, making it a valuable resource for researchers in environmental monitoring, geothermal energy exploration, and industrial process control.

Introduction: The Analytical Challenge

Naphthalene sulfonates (NS) are a class of highly water-soluble aromatic compounds used as tracers in geothermal systems, as well as in the manufacturing of dyes, tanning agents, and concrete plasticizers.[1] Their presence and concentration in saline environments, such as geothermal brines or industrial wastewater, are of significant interest. However, the high salinity of these matrices presents a considerable analytical challenge. Direct injection of brine samples into an HPLC system can lead to column degradation, ion suppression, and significant interference with the detection of target analytes.[2]

Furthermore, the inherent properties of NS, being polar and often present at trace levels, necessitate a sensitive and selective analytical technique. Fluorescence detection is particularly well-suited for this purpose due to the native fluorescence of naphthalene sulfonates, offering high sensitivity and selectivity.[1][3] This application note details a comprehensive approach that couples an effective sample preparation strategy with an optimized HPLC-FLD method to overcome these challenges and achieve reliable quantification of NS in saline brines.

Principle of the Method

The overall analytical workflow is a multi-step process designed to isolate the naphthalene sulfonates from the interfering salt matrix and then separate and quantify them.

G cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis Sample Saline Brine Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Loading Elution Analyte Elution SPE->Elution Washing & Elution Evaporation Solvent Evaporation & Reconstitution Elution->Evaporation Injection HPLC Injection Evaporation->Injection Separation Ion-Pair RP-HPLC Separation Detection Fluorescence Detection Separation->Detection Data Data Acquisition & Quantification Detection->Data

The core of this method relies on two key principles:

  • Solid-Phase Extraction (SPE): This sample preparation technique is employed to remove the high concentration of salts that would otherwise interfere with the chromatographic analysis.[4][5][6] A polymeric reversed-phase sorbent is typically used, which retains the moderately nonpolar naphthalene sulfonates while allowing the highly polar inorganic salts to be washed away. The retained analytes are then eluted with an organic solvent.

  • Ion-Pair Reversed-Phase HPLC: Naphthalene sulfonates are anionic and thus poorly retained on conventional reversed-phase columns (like C18). To enhance retention and achieve separation, an ion-pairing agent is added to the mobile phase.[1][6] This agent, typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB), has a hydrophobic alkyl chain and a positive charge. It pairs with the negatively charged sulfonate group of the analytes, forming a neutral, more hydrophobic complex that can be effectively retained and separated on a C18 column.

Experimental Protocol

Reagents and Materials
  • Standards: Analytical grade standards of 1-naphthalenesulfonate, 2-naphthalenesulfonate, 1,5-naphthalenedisulfonate, 1,6-naphthalenedisulfonate, 2,6-naphthalenedisulfonate, and 2,7-naphthalenedisulfonate.

  • Solvents: HPLC grade methanol, acetonitrile, and water.

  • Reagents: Tetrabutylammonium bromide (TBAB) for ion-pairing, hydrochloric acid, and sodium sulfate.

  • SPE Cartridges: Polymeric reversed-phase cartridges (e.g., polystyrene-divinylbenzene).

Sample Preparation: Solid-Phase Extraction
  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load a known volume of the filtered saline brine sample (e.g., 100 mL) onto the conditioned SPE cartridge at a slow flow rate (approx. 5 mL/min).

  • Washing: Wash the cartridge with 10 mL of deionized water to remove residual salts.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the retained naphthalene sulfonates with a small volume (e.g., 2 x 2 mL) of methanol into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

HPLC-FLD Instrumentation and Conditions

The following table summarizes the recommended HPLC-FLD conditions for the separation and detection of naphthalene sulfonates.

ParameterRecommended SettingRationale
HPLC System A standard HPLC system with a binary pump, autosampler, column thermostat, and fluorescence detector.Provides the necessary components for reproducible chromatographic separation and sensitive detection.
Column C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 3 µm particle size).[1][5]Offers good retention and separation of the ion-paired analytes. Smaller particle sizes can improve resolution.
Mobile Phase A Deionized water with 5 mM TBAB, 4 g/L sodium sulfate, and 40 µL/L 37% HCl.[5][6]Water is the weak solvent. TBAB acts as the ion-pairing agent. Sodium sulfate helps to maintain ionic strength and improve peak shape. HCl adjusts the pH.
Mobile Phase B 50:50 (v/v) Methanol:Water with 5 mM TBAB, 4 g/L sodium sulfate, and 40 µL/L 37% HCl.[5][6]Methanol is the organic modifier (strong solvent) to elute the analytes. The other components are consistent with Mobile Phase A.
Gradient Elution A gradient program should be optimized to separate all isomers of interest. A typical program might start at a low percentage of B, ramp up to elute the disulfonates, and then increase further to elute the monosulfonates.[5]Gradient elution is necessary to resolve the different naphthalene sulfonate isomers, which have varying polarities.
Flow Rate 0.25 mL/min.[5][6]A lower flow rate is often used with smaller internal diameter columns to maintain efficiency.
Column Temperature 35°C.[5][6]Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 25 µL.[5][6]This volume can be adjusted based on the expected concentration of the analytes.
Fluorescence Detector Excitation: ~225 nm, Emission: ~338 nm.[5]These wavelengths provide a good balance for the detection of various naphthalene sulfonate isomers. For higher sensitivity, wavelength programming can be used to match the optimal excitation and emission maxima for each analyte as it elutes.
Calibration and Quantification

Prepare a series of calibration standards by diluting a stock solution of the naphthalene sulfonate mixture in the initial mobile phase. The concentration range should bracket the expected concentrations in the samples.[7] Inject the standards and the prepared samples into the HPLC-FLD system. Construct a calibration curve by plotting the peak area against the concentration for each analyte. The concentration of the naphthalene sulfonates in the original brine samples can then be calculated from the calibration curve, taking into account the pre-concentration factor from the SPE step.

Method Validation and Quality Control

To ensure the reliability of the results, the analytical method should be validated according to established guidelines, such as those from the U.S. Environmental Protection Agency (EPA).[8][9][10][11] Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.995.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). Method quantification limits are reported to be in the range of 0.05 to 0.4 µg/L for the overall method.[4][5]

  • Accuracy: Evaluated by analyzing spiked brine samples at different concentration levels. Recoveries should typically be within 80-120%. Studies have shown recoveries of 100% (± 10%) in brines with high salinities.[4][5]

  • Precision: Assessed by the relative standard deviation (RSD) of replicate measurements of spiked samples. The RSD should generally be <15%.

  • Selectivity: Demonstrated by the absence of interfering peaks at the retention times of the target analytes in blank brine samples.

A procedural blank and a spiked sample should be included in each batch of analyses as part of a robust quality control program.

Addressing Matrix Effects: The Role of Salinity

High salt concentrations can lead to a phenomenon known as fluorescence quenching, where the fluorescence intensity of an analyte is decreased.[12][13] This can be caused by collisional interactions between the analyte and the ions in the salt matrix.[14][15] The SPE step is crucial for mitigating this effect by removing the majority of the inorganic salts. However, it is still important to evaluate the potential for matrix effects by comparing the slope of the calibration curve in the solvent with that in a spiked matrix extract. If a significant difference is observed, a matrix-matched calibration should be employed.

G cluster_matrix High Salinity Matrix cluster_effect Analytical Consequences cluster_mitigation Mitigation Strategy Salt High [Salt Ions] Quenching Fluorescence Quenching Salt->Quenching causes NS Naphthalene Sulfonate (Fluorophore) NS->Quenching affects Signal Reduced Signal Intensity Quenching->Signal Accuracy Inaccurate Quantification Signal->Accuracy SPE Solid-Phase Extraction SaltRemoval Salt Removal SPE->SaltRemoval SaltRemoval->Quenching prevents

Conclusion

The HPLC-FLD method detailed in this application note provides a reliable and sensitive approach for the quantification of naphthalene sulfonates in challenging saline brine matrices. The combination of solid-phase extraction for sample cleanup and ion-pair chromatography for separation effectively addresses the interferences caused by high salt content. By following the outlined protocol and implementing proper method validation, researchers can obtain accurate and reproducible data, which is crucial for a wide range of environmental and industrial applications.

References

Application Notes and Protocols: Sodium 3-aminonaphthalene-1,5-disulphonate in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-aminonaphthalene-1,5-disulphonate, also known as 2-Naphthylamine-4,8-disulfonic acid, is a chemical compound primarily utilized as an intermediate in the synthesis of various dyes.[1][2] While not a conventional fluorescent probe itself, its naphthalene core structure is the basis for numerous fluorescent dyes. Industrial preparations of this compound have been described as a bluish fluorescent tan liquid or gray paste, indicating inherent fluorescent properties that can be harnessed and modified.[1]

These application notes will explore the potential of this compound as a foundational molecule for developing novel fluorescent probes for microscopy. We will provide an overview of the fluorescent properties of related naphthalene derivatives and present generalized protocols for their application in cellular imaging.

Potential as a Fluorescent Probe Scaffold

The amino group on the naphthalene ring of this compound serves as a reactive handle for chemical modifications. This allows for the conjugation of various functional groups to create bespoke fluorescent probes with tailored properties, such as:

  • Targeting moieties: For localizing to specific organelles (e.g., mitochondria, lysosomes) or biomolecules.

  • Sensing groups: To respond to changes in the cellular environment, such as pH or ion concentration.

  • Improved photophysical properties: To enhance brightness, photostability, and shift emission wavelengths.

The following sections will detail the properties and protocols of fluorescent probes derived from similar naphthalene structures, providing a blueprint for the development and application of novel probes based on this compound.

Quantitative Data of Naphthalene-Based Fluorescent Probes

The photophysical properties of fluorescent probes are critical for their successful application in microscopy. The following tables summarize key quantitative data for several naphthalimide and naphthalenedisulfonic acid derivatives, which can serve as a reference for designing experiments with new probes synthesized from this compound.

Table 1: Spectroscopic Properties of 3-amino-1,8-naphthalimide Derivatives [3]

CompoundSolventExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)
1 1:1 MeOH/H₂O37444571-
2 1:1 MeOH/H₂O4095611520.032
3 1:1 MeOH/H₂O4485701220.007
4 1:1 MeOH/H₂O484582980.002
1 Methanol-440--
2 Methanol4195521330.190
3 Methanol4435611180.072
4 Methanol472569970.023

Table 2: Spectroscopic Properties of Naphthalene Disulfonate (NDS) Derivatives [4]

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)
1,5-NDS 225338
1,6-NDS 225338
2,6-NDS 225338
2,7-NDS 225338

Experimental Protocols

The following are generalized protocols for the use of naphthalene-based fluorescent probes in cell imaging. These should be optimized for the specific probe and cell type used.

Protocol for Preparation of Probe Stock Solution
  • Weighing: Accurately weigh a small amount (e.g., 1 mg) of the fluorescent probe powder.

  • Dissolving: Dissolve the probe in a suitable solvent, such as dimethyl sulfoxide (DMSO), to make a high-concentration stock solution (e.g., 1-10 mM). Ensure the probe is fully dissolved.

  • Storage: Store the stock solution at -20°C, protected from light.

Protocol for Staining Live Cells
  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Probe Dilution: Dilute the probe stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM).

  • Staining: Remove the culture medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal staining time should be determined experimentally.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove unbound probe.

  • Imaging: Add fresh pre-warmed medium to the cells. The cells are now ready for imaging under a fluorescence microscope.

Protocol for Fluorescence Microscopy Imaging
  • Microscope Setup: Turn on the fluorescence microscope and allow the light source to warm up.

  • Sample Placement: Place the dish with stained cells on the microscope stage.

  • Excitation and Emission Settings: Set the excitation and emission filters appropriate for the fluorescent probe. Refer to the spectroscopic data (e.g., Table 1 and 2) for guidance.

  • Focusing: Bring the cells into focus using bright-field or phase-contrast imaging.

  • Image Acquisition: Switch to fluorescence imaging and acquire images using a suitable camera. Adjust exposure time and gain to obtain optimal signal-to-noise ratio while minimizing phototoxicity.

  • Multi-color Imaging (if applicable): If co-staining with other fluorescent probes, acquire images for each channel sequentially to avoid spectral bleed-through.

Visualizations: Diagrams and Workflows

Hypothetical Synthesis of a Naphthalene-Based Fluorescent Probe

G A Sodium 3-aminonaphthalene- 1,5-disulphonate C Chemical Reaction (Amide Bond Formation) A->C B Reactive Moiety (e.g., N-hydroxysuccinimide ester) B->C D Functionalized Fluorescent Probe C->D F Conjugation Reaction D->F E Targeting Ligand E->F G Targeted Fluorescent Probe F->G

Caption: Hypothetical synthesis of a targeted fluorescent probe.

Experimental Workflow for Fluorescence Microscopy

G A Prepare Probe Stock Solution C Stain Cells with Fluorescent Probe A->C B Culture Cells on Imaging Dish B->C D Wash to Remove Unbound Probe C->D E Fluorescence Microscopy Imaging D->E F Image Analysis E->F

Caption: A typical workflow for a cell imaging experiment.

pH Sensing Mechanism of a Naphthalene-Based Probe

G cluster_0 Cellular Environment cluster_1 Fluorescence Output A Naphthalene Probe (Free Base) B Protonated Probe A->B H+ (Low pH) C Low Fluorescence ('OFF' State) A->C B->A -H+ (High pH) D High Fluorescence ('ON' State) B->D

Caption: "Turn-on" fluorescence mechanism of a pH-sensitive probe.

References

Application Notes and Protocols for the Dissolution of Sodium 3-aminonaphthalene-1,5-disulphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Sodium 3-aminonaphthalene-1,5-disulphonate (also known as Disodium 3-Amino-1,5-naphthalenedisulfonate or C Acid), a compound commonly used as an intermediate in the synthesis of dyes.[1][2][3] Proper dissolution is critical for its application in experimental settings.

Physicochemical Properties and Solubility

Table 1: Solubility of Structurally Related Acid Dyes

Compound NameCAS NumberMolecular FormulaSolubility in WaterTemperature (°C)
Acid Red 881658-56-6C₂₀H₁₃N₂NaO₄S1.5 g/L20
Acid Yellow 232134687-50-6Not specified60 g/L90

This data is provided for estimation purposes, as direct solubility values for this compound are not consistently reported.

Experimental Protocols

The following protocols are based on general methods for dissolving acid dyes and are adaptable for this compound.

Protocol 1: Preparation of a 1% (w/v) Aqueous Stock Solution

This protocol is suitable for general laboratory applications where a standardized stock solution is required.

Materials:

  • This compound powder

  • Distilled or deionized water

  • 100 mL volumetric flask

  • Analytical balance

  • Spatula and weighing paper/boat

  • Beaker (250 mL)

  • Magnetic stirrer and stir bar (optional)

  • Hot plate

Procedure:

  • Weighing: Accurately weigh 1.0 g of this compound powder using an analytical balance.

  • Pasting: Transfer the powder to the 250 mL beaker. Add a small amount of room temperature distilled water (approximately 5-10 mL) and mix with the spatula to form a uniform paste. This initial step is crucial to prevent the formation of clumps.[6]

  • Dissolving: Gradually add approximately 80 mL of hot distilled water (60-80°C) to the paste while continuously stirring. The use of heated water will aid in the dissolution process.[7][8]

  • Transfer: Once the majority of the powder is dissolved, carefully transfer the solution to the 100 mL volumetric flask.

  • Final Volume: Rinse the beaker with small volumes of distilled water and add the rinsings to the volumetric flask to ensure a complete and quantitative transfer. Carefully add distilled water to the flask until the bottom of the meniscus reaches the 100 mL mark.

  • Mixing: Cap the volumetric flask securely and invert it several times to ensure the solution is homogeneous. If necessary, use a magnetic stirrer for thorough mixing.

  • Storage: Transfer the prepared stock solution to a clearly labeled and sealed container. It is recommended to store the solution at room temperature and protected from light.[6] The stock solution should be stable for several months, though it is best practice to visually inspect for any precipitation before use.[9]

Protocol 2: Enhancing Solubility for Higher Concentrations

For applications requiring concentrations that are difficult to achieve with water alone, the following modifications can be applied.

  • pH Adjustment: Acid dyes containing sulfonic acid groups tend to be more soluble under acidic conditions (pH 2-6). The addition of a small amount of a weak acid, such as acetic acid, can improve solubility.

  • Co-solvents: The use of co-solvents can also enhance solubility. For example, preparing a solution with 30-50% ethanol in water can be effective. For more challenging dissolution, urea can be added to the water to disrupt intermolecular hydrogen bonding.

Logical Workflow for Dissolution

The following diagram illustrates the decision-making process for dissolving this compound.

Dissolution_Workflow start Start: Weigh desired amount of this compound paste Create a paste with a small amount of room temperature water start->paste add_hot_water Gradually add hot water (60-80°C) with stirring paste->add_hot_water check_dissolution Assess Dissolution add_hot_water->check_dissolution fully_dissolved Fully Dissolved check_dissolution->fully_dissolved Yes not_fully_dissolved Not Fully Dissolved check_dissolution->not_fully_dissolved No final_volume Adjust to final volume in volumetric flask fully_dissolved->final_volume options Consider Options: - Increase Temperature - Adjust pH (to acidic) - Add Co-solvent (Ethanol/Urea) not_fully_dissolved->options options->add_hot_water Re-attempt dissolution store Store in a labeled, sealed container away from light final_volume->store

Caption: Dissolution workflow for this compound.

References

Application of Aminonaphthalenedisulfonic Acids in Capillary Electrophoresis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of aminonaphthalenedisulfonic acids as derivatizing agents in capillary electrophoresis (CE). Detailed application notes and experimental protocols are presented to facilitate the adoption of these powerful analytical techniques for the characterization of a wide range of analytes, including carbohydrates, amino acids, and pharmaceuticals.

Aminonaphthalenedisulfonic acids, such as 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), 7-amino-1,3-naphthalenedisulfonic acid (ANDS), and 2-amino-1,5-naphthalenedisulfonic acid (ANADS), serve as highly effective derivatizing agents for analytes that lack a suitable chromophore or fluorophore for sensitive detection in capillary electrophoresis. The sulfonic acid groups on these reagents impart a negative charge to the derivatized analytes, enabling their separation by CE. The naphthalene moiety provides a strong UV-absorbing and fluorescent tag, significantly enhancing detection sensitivity.

Application in Carbohydrate Analysis

The derivatization of carbohydrates with ANTS via reductive amination is a well-established method for their analysis by capillary electrophoresis. This technique allows for the high-resolution separation of monosaccharides and complex oligosaccharides.

Quantitative Data for ANTS-Derivatized Carbohydrates

While specific quantitative data is highly dependent on the experimental setup, the following table summarizes typical performance characteristics for the CE analysis of ANTS-derivatized carbohydrates.

Analyte ClassDerivatizing AgentBuffer SystemSeparation VoltageTypical Migration Time Range (min)Limit of Detection (LOD)
MonosaccharidesANTS50 mM Phosphate, pH 2.515-25 kV5 - 15Low pmol to fmol range
OligosaccharidesANTS100 mM Borate, pH 9.520-30 kV10 - 30Low pmol to fmol range
Dextran HydrolyzateANTS50 mM Phosphate, pH 2.520 kV15 - 40Not Reported
Experimental Protocol: Derivatization of Carbohydrates with ANTS

This protocol describes the reductive amination of carbohydrates with 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS).

Materials:

  • 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Acetic acid

  • Carbohydrate sample

  • Dimethyl sulfoxide (DMSO) (optional)

  • Water (HPLC-grade)

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M ANTS solution in 15% (v/v) acetic acid in water.

    • Prepare a 1.0 M sodium cyanoborohydride solution in DMSO or water. Caution: Sodium cyanoborohydride is toxic and should be handled with care in a fume hood.

  • Derivatization Reaction:

    • To 5-10 µL of the carbohydrate sample solution, add an equal volume of the ANTS solution.

    • Add an equal volume of the sodium cyanoborohydride solution to the mixture.

    • Vortex the mixture gently to ensure homogeneity.

    • Incubate the reaction mixture at 37-40°C for 12-16 hours in the dark.

  • Sample Cleanup (Optional but Recommended):

    • After incubation, the excess derivatizing reagents can be removed using a suitable solid-phase extraction (SPE) cartridge (e.g., a graphitized carbon cartridge) to minimize interference during CE analysis.

  • Sample Dilution:

    • Dilute the derivatized sample with the CE running buffer to an appropriate concentration before injection.

Derivatization_Workflow cluster_prep Reagent Preparation cluster_reaction Derivatization cluster_analysis Analysis ANTS_sol Prepare 0.2 M ANTS in 15% Acetic Acid Mix Mix Carbohydrate Sample, ANTS, and NaCNBH3 ANTS_sol->Mix NaBH3CN_sol Prepare 1.0 M NaCNBH3 in DMSO/Water NaBH3CN_sol->Mix Incubate Incubate at 37-40°C for 12-16h Mix->Incubate Cleanup Optional: Sample Cleanup (SPE) Incubate->Cleanup Dilute Dilute with Running Buffer Cleanup->Dilute CE_Inject Inject into CE System Dilute->CE_Inject

Workflow for the derivatization of carbohydrates with ANTS.
Experimental Protocol: Capillary Electrophoresis of ANTS-Derivatized Carbohydrates

Instrumentation:

  • Capillary Electrophoresis system with a UV or Laser-Induced Fluorescence (LIF) detector.

  • Uncoated fused-silica capillary (e.g., 50 µm I.D., 30-50 cm effective length).

Running Buffers:

  • For Monosaccharides and Oligosaccharides (Acidic pH): 50 mM phosphate buffer, pH 2.5.[1]

  • For Enhanced Selectivity of Monosaccharides: 100 mM borate buffer, pH 9.5.

  • For Oligosaccharide Profiling: 50 mM phosphate buffer, pH 2.5.[1]

Procedure:

  • Capillary Conditioning: Before the first use, and daily, condition the capillary by flushing sequentially with 1 M NaOH (10 min), water (10 min), and the running buffer (20 min).

  • Sample Injection: Inject the diluted derivatized sample using a hydrodynamic or electrokinetic injection method. Typical injection parameters are 0.5 psi for 5 seconds.

  • Separation: Apply a separation voltage in the range of 15-30 kV. The polarity will depend on the charge of the derivatized analyte and the direction of the electroosmotic flow (EOF). For negatively charged ANTS derivatives, a positive voltage is typically applied at the inlet, and detection occurs at the outlet.

  • Detection:

    • UV Detection: Monitor the absorbance at a wavelength corresponding to the maximum absorbance of the naphthalenedisulfonic acid tag (typically around 220-230 nm).

    • LIF Detection: Use an excitation wavelength appropriate for the fluorophore (e.g., 365 nm for ANTS) and monitor the emission at the corresponding maximum (e.g., 515 nm for ANTS).

Application in Amino Acid and Pharmaceutical Analysis

While the use of aminonaphthalenedisulfonic acids for derivatizing amino acids and pharmaceuticals in CE is less documented than for carbohydrates, the underlying principles are similar. Primary and secondary amine groups present in these molecules can be targeted for derivatization.

Experimental Protocol: General Derivatization of Amines

This protocol provides a general guideline for the derivatization of primary and secondary amine-containing compounds. Optimization of reaction conditions will be necessary for specific analytes.

Materials:

  • Aminonaphthalenedisulfonic acid reagent (e.g., ANDS or ANADS)

  • Coupling agent (e.g., a carbodiimide such as EDC) or activation to a sulfonyl chloride.

  • Analyte containing a primary or secondary amine

  • Aprotic solvent (e.g., acetonitrile or dimethylformamide)

  • Buffer (e.g., borate buffer, pH 8-9)

Procedure:

  • Reagent Preparation: Dissolve the aminonaphthalenedisulfonic acid and the coupling agent in the aprotic solvent.

  • Derivatization Reaction:

    • Dissolve the analyte in the buffer.

    • Mix the analyte solution with the derivatizing reagent solution.

    • Allow the reaction to proceed at room temperature or with gentle heating. Reaction times can vary from minutes to hours and should be optimized.

  • Sample Preparation for CE: Dilute the reaction mixture with the CE running buffer before injection.

Logical_Relationship cluster_reactants Reactants Analyte Analyte with Primary/Secondary Amine Reaction Derivatization Reaction Analyte->Reaction Deriv_Agent Aminonaphthalenedisulfonic Acid (e.g., ANDS, ANADS) Deriv_Agent->Reaction Coupling_Agent Coupling Agent (e.g., EDC) Coupling_Agent->Reaction Deriv_Analyte Derivatized Analyte (Charged and Detectable) Reaction->Deriv_Analyte CE_Analysis Capillary Electrophoresis Separation and Detection Deriv_Analyte->CE_Analysis

Derivatization of amine-containing analytes for CE analysis.
Capillary Electrophoresis of Derivatized Amines

The CE separation conditions will be similar to those used for ANTS-derivatized carbohydrates. The choice of buffer pH will be crucial for controlling the charge of the derivatized analyte and the electroosmotic flow, thereby influencing the separation selectivity and resolution.

Note: The protocols provided here are general guidelines. For specific applications, it is essential to consult the scientific literature and optimize the derivatization and CE conditions for the analytes of interest. Method validation, including parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, should be performed to ensure the reliability of the analytical results.

References

Application Notes and Protocols: The Role of Intermediates in the Synthesis of Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the pivotal role of chemical intermediates in the synthesis of reactive dyes. The content is tailored for researchers and professionals in chemistry and drug development, offering insights into the synthesis pathways, experimental protocols, and quantitative data associated with the production of these vital colorants.

Introduction to Reactive Dyes and the Significance of Intermediates

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are coloring, typically textile fibers. This covalent linkage imparts high wash fastness to the dyed material. The synthesis of these complex molecules is a multi-step process that relies heavily on the use of key chemical intermediates. These intermediates are the foundational building blocks that are sequentially assembled to create the final dye molecule, which typically consists of a chromophore (the color-producing part), a reactive group (for bonding with the fiber), a bridging group, and solubilizing groups.[1][2]

Commonly employed intermediates in the synthesis of reactive dyes include cyanuric chloride, H-acid (1-amino-8-naphthol-3,6-disulfonic acid), and derivatives of vinyl sulfone.[3][4][5] The selection of specific intermediates allows for the precise tuning of the dye's properties, such as its color, reactivity, and affinity for different types of fibers.

Key Intermediates and Their Roles in Reactive Dye Synthesis

Cyanuric Chloride: A Versatile Linker

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a highly reactive and crucial intermediate in the production of triazine-based reactive dyes.[6] Its three chlorine atoms can be sequentially substituted by nucleophiles under controlled temperature and pH conditions, allowing for the attachment of different molecular components, including the chromophore and other reactive groups.[7] This step-wise reactivity is fundamental to the construction of complex, multi-functional dye molecules.

H-Acid: A Key Coupling Component for Azo Dyes

H-acid is a vital naphthalene-based intermediate used extensively in the synthesis of azo reactive dyes.[4] Its structure contains both an amino and a hydroxyl group, making it an excellent coupling component in diazotization-coupling reactions, the cornerstone of azo dye chemistry.[4] The diazonium salt of an aromatic amine is reacted with H-acid to form the characteristic azo bond (-N=N-), which is the primary chromophore in this class of dyes. The sulfonic acid groups on the H-acid molecule enhance the water solubility of the final dye.

Vinyl Sulfone Derivatives: For Strong Covalent Bonding

Vinyl sulfone (VS) dyes represent a major class of reactive dyes known for their bright shades and excellent wash fastness.[8] The reactive group is typically introduced through an intermediate, most commonly a protected form like 2-(sulfatooxy)ethyl)sulfonyl aniline, also known as p-base.[5][9] During the dyeing process under alkaline conditions, this precursor eliminates sulfuric acid to form the highly reactive vinyl sulfone group (-SO₂-CH=CH₂), which then forms a stable covalent bond with the hydroxyl groups of cellulosic fibers via a Michael addition reaction.[5][9]

Synthesis Pathways and Experimental Workflows

The synthesis of reactive dyes generally follows a modular approach involving several key chemical transformations. The following diagrams illustrate the logical flow of these processes.

Synthesis_Pathway cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_condensation Condensation AromaticAmine Aromatic Amine (e.g., p-base) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt 0-5°C NitrousAcid Nitrous Acid (from NaNO2 + HCl) NitrousAcid->DiazoniumSalt AzoDyeIntermediate Azo Dye Intermediate DiazoniumSalt->AzoDyeIntermediate pH control CouplingComponent Coupling Component (e.g., H-Acid) CouplingComponent->AzoDyeIntermediate FinalReactiveDye Final Reactive Dye AzoDyeIntermediate->FinalReactiveDye CyanuricChloride Cyanuric Chloride CyanuricChloride->FinalReactiveDye Controlled Temp/pH

Caption: General synthesis pathway for an azo reactive dye.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Amine, Nitrite, Coupling Agent) start->reagent_prep diazotization Diazotization (0-5°C) reagent_prep->diazotization coupling Azo Coupling (pH and Temp Control) diazotization->coupling condensation Condensation with Reactive Group Linker (e.g., Cyanuric Chloride) coupling->condensation isolation Product Isolation (Salting out, Filtration) condensation->isolation purification Purification (Washing, Drying) isolation->purification characterization Characterization (Spectroscopy, Chromatography) purification->characterization end End characterization->end

Caption: A typical experimental workflow for reactive dye synthesis.

Experimental Protocols

The following are detailed protocols for the synthesis of representative reactive dyes utilizing key intermediates.

Protocol 1: Synthesis of a Monochlorotriazine-H-Acid Azo Reactive Dye

This protocol describes the synthesis of a red reactive dye.

Step 1: First Condensation of Cyanuric Chloride with H-Acid

  • Prepare a suspension of cyanuric chloride (4 g) in 25 mL of acetone.

  • In a separate vessel, dissolve H-acid (0.03 moles, 80% purity) in 50 mL of water and adjust the pH to 7 with a sodium carbonate solution.

  • Slowly add the cyanuric chloride suspension to the H-acid solution while maintaining the temperature at 0-5°C and the pH between 1.5 and 2.

  • Stir the reaction mixture for 1.5 hours at 0-5°C. Monitor the reaction completion by chromatography.

Step 2: Diazotization of an Aromatic Amine (e.g., p-base)

  • Dissolve vinyl sulfone para ester (p-base, 0.06 moles, 95% purity) in 150 mL of 33% hydrochloric acid.

  • Cool the mixture to 0°C and stir for one hour.

  • Slowly add a solution of sodium nitrite (0.1 M, 50 mL) dropwise, maintaining the temperature at 0°C.

  • Stir the mixture for 1.5 hours. The formation of the diazonium salt can be confirmed using starch-iodide paper.

  • Add a small amount of sulfamic acid to quench any excess nitrous acid.

Step 3: Coupling Reaction

  • Adjust the pH of the product from Step 1 to 7.

  • Slowly add the diazonium salt solution from Step 2 to the solution from Step 1 with vigorous stirring.

  • Maintain the reaction temperature between 10-15°C and the pH at 7.

  • Continue stirring until the coupling reaction is complete.

Step 4: Isolation and Purification

  • Precipitate the synthesized dye by adding sodium chloride (salting out).

  • Filter the precipitate and wash it with a saturated sodium chloride solution.

  • Dry the purified dye in an oven at 80-90°C.[9]

Protocol 2: Synthesis of a Disazo Reactive Dye using H-Acid

This protocol details the preparation of a blue disazo reactive dye.

Step 1: Tetrazotization of an Aromatic Diamine

  • Suspend 4,4'-diaminodiphenylamine-2-sulfonic acid (3.36 g, 0.01 mol) in 80 mL of water.

  • Add hydrochloric acid (15 mL) dropwise and heat to 70°C until a clear solution is obtained.

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite (1 g, 0.014 mol) in 10 mL of water, previously cooled to 0°C, over 5 minutes with stirring.

  • Continue stirring for one hour at the same temperature. Use sulfamic acid to remove excess nitrous acid.

Step 2: Coupling with H-Acid

  • In a separate beaker, prepare a well-stirred solution of H-acid (6.48 g, 0.02 mol).

  • Add the freshly prepared tetrazo solution from Step 1 dropwise to the H-acid solution over 10-15 minutes.

  • Maintain the pH at 7.5-8.5 by the simultaneous addition of a 10% w/v sodium carbonate solution.

  • Continue stirring for 3-4 hours, keeping the temperature below 5°C.

Step 3: Isolation and Purification

  • Heat the reaction mixture to 60°C and add sodium chloride (15 g) to precipitate the dye.

  • Stir for one hour, then filter the product.

  • Wash the filter cake with a small amount of 5% w/v sodium chloride solution and dry.[3]

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis of various reactive dyes.

Table 1: Reactant Quantities for Synthesis of a Monochlorotriazine-H-Acid Azo Reactive Dye [9]

ReactantMolar Quantity (mol)Purity (%)
Cyanuric Chloride--
H-Acid0.0380
Vinyl Sulfone Para Ester0.0695
Sodium Nitrite0.005-

Table 2: Reaction Conditions for Reactive Dye Synthesis

Synthesis StepTemperature (°C)pHDuration (hours)
First Condensation0-51.5-21.5
Diazotization0-1.5
Coupling10-157-
Second Condensation45-5044

Table 3: Yield and Spectroscopic Data for Synthesized Reactive Dyes

Dye IDYield (%)λmax (nm)Reference
Dye B-1 (VS-MCT-H-Acid)-511[9]
Dye B-2 (VS-MCT-J-Acid)-486[9]
Dye B-3 (VS-MCT-γ-Acid)-492[9]
Yellow Disazo Dye93.11-[8]
Orange Disazo Dye--[8]
H-Acid based Azo Dye S183-[3]

Table 4: Purity Data of Synthesized Reactive Dyes [8]

DyePurity by HPLC (%)
Yellow Dye (1c)98.33
Orange Dye (1'c)98.13

Conclusion

The synthesis of reactive dyes is a well-established yet continually evolving field of industrial chemistry. The strategic use of key intermediates such as cyanuric chloride, H-acid, and vinyl sulfone derivatives is fundamental to the creation of a diverse palette of high-performance colorants. The provided protocols and data serve as a valuable resource for researchers and professionals, offering a foundational understanding of the principles and practices involved in the synthesis of these important compounds. Further research into novel intermediates and more sustainable synthesis routes continues to drive innovation in this sector.

References

Application Notes and Protocols for Thermal Breakdown Studies of Naphthalene Disulfonates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Naphthalene disulfonates are a class of organic compounds utilized in various industrial applications, including as dispersing agents, dye intermediates, and, notably, as tracers in geothermal reservoirs.[1][2] Understanding their thermal stability and decomposition pathways is critical for their effective use, particularly in high-temperature environments. These application notes provide a detailed overview of the experimental setups and protocols for investigating the thermal breakdown of naphthalene disulfonates. The methodologies cover thermal stability assessment using thermogravimetric analysis (TGA), detailed investigation of breakdown kinetics and product formation in hydrothermal conditions, and the analytical procedures for quantifying the parent compounds and their degradation products.

Key Concepts and Thermal Behavior

The thermal decomposition of naphthalene disulfonates is a complex process influenced by several factors, including temperature, pH, and the presence of dissolved salts.[1] At elevated temperatures, typically above 200°C, these compounds undergo desulfonation and isomerization reactions.[1][3] The primary breakdown products include naphthalene monosulfonates, naphthalene, and naphthols.[1][4][5] The stability of different isomers varies, with 1,5-naphthalene disulfonate (1,5-NDS) being one of the least stable isomers.[1]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Screening

Objective: To determine the thermal stability and decomposition profile of naphthalene disulfonate isomers in a controlled atmosphere. TGA measures the change in mass of a sample as a function of temperature.[6][7]

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or argon gas (for inert atmosphere)

  • Air or oxygen gas (for oxidative decomposition studies)

  • Analytical balance

  • Sample crucibles (e.g., alumina, platinum)[8]

  • Naphthalene disulfonate samples

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the naphthalene disulfonate sample into a TGA crucible.[8]

  • Instrument Setup:

    • Place the crucible in the TGA instrument.[6]

    • Set the desired atmosphere by selecting the appropriate purge gas (e.g., nitrogen at a flow rate of 20-50 mL/min).[8][9]

    • Program the temperature profile. A typical dynamic scan involves heating the sample from ambient temperature to 800-1000°C at a constant heating rate (e.g., 10 or 20°C/min).[9]

  • Data Acquisition: Initiate the experiment. The instrument will record the sample mass as a function of temperature.[6]

  • Data Analysis:

    • Plot the percentage of weight loss against temperature to obtain the TGA curve.

    • The onset temperature of decomposition indicates the initiation of thermal breakdown.

    • The temperature at the maximum rate of weight loss, often determined from the first derivative of the TGA curve (DTG curve), corresponds to the decomposition temperature.[10]

Protocol 2: Hydrothermal Breakdown Study Using a Flow-Through Reactor System

Objective: To investigate the thermal decomposition of naphthalene disulfonates under simulated geothermal or process conditions, allowing for the study of kinetics and product formation at specific temperatures and pressures.[1][11]

Materials and Equipment:

  • High-pressure liquid chromatography (HPLC) pump

  • Flow-through autoclave or high-temperature, high-pressure reactor made of inert material (e.g., stainless steel, Hastelloy).[1]

  • Temperature controller and furnace

  • Back-pressure regulator

  • Sample collection vials

  • Deoxygenated reservoir for the naphthalene disulfonate solution[1]

  • Optional: Packed bed of rock or mineral phases to simulate reservoir conditions.[1]

Procedure:

  • Solution Preparation: Prepare a dilute aqueous solution of the naphthalene disulfonate isomer(s) of interest. The solution should be deoxygenated to prevent oxidation.[1]

  • System Assembly: Assemble the flow-through reactor system as shown in the workflow diagram below.

  • Experimental Run:

    • Heat the reactor to the desired temperature (e.g., 200°C, 250°C, 300°C).[1][3]

    • Pump the naphthalene disulfonate solution from the deoxygenated reservoir through the heated reactor at a constant flow rate.[1]

    • Control the system pressure using the back-pressure regulator.

    • Collect effluent samples at regular time intervals.[2]

  • Sample Analysis: Analyze the collected samples for the concentration of the parent naphthalene disulfonate and its breakdown products using HPLC-UV/Fluorescence or GC-MS (see Protocol 3).[1]

Protocol 3: Analysis of Breakdown Products by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify naphthalene disulfonates and their primary thermal degradation products (naphthalene monosulfonates, naphthalene, and naphthols).[5][12]

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence or UV detector.[2][5]

  • Reversed-phase C18 column.[5]

  • Mobile phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.[13]

  • Solid-Phase Extraction (SPE) cartridges for sample cleanup and pre-concentration, if necessary.[5]

  • Analytical standards for all compounds of interest.

Procedure:

  • Sample Preparation:

    • If sample concentration is low, perform a solid-phase extraction (SPE) to concentrate the analytes.[5]

    • Filter the samples through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase: A typical gradient might start with a higher percentage of aqueous buffer and ramp up to a higher percentage of organic solvent to elute the more nonpolar compounds.

    • Flow Rate: 1.0 - 1.5 mL/min.[5]

    • Injection Volume: 10 - 50 µL.

    • Detection:

      • Fluorescence: Set appropriate excitation and emission wavelengths for each compound. For example, naphthalene sulfonates have excitation maxima around 225 nm and emission maxima around 338 nm.[13]

      • UV: Monitor at wavelengths where the analytes have significant absorbance.

  • Quantification:

    • Prepare a series of calibration standards of known concentrations for each analyte.

    • Generate a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of each analyte in the experimental samples by comparing their peak areas to the calibration curve.

Data Presentation

Table 1: Thermal Stability of Naphthalene Disulfonate Isomers
IsomerOnset Decomposition Temperature (°C)Key Breakdown ProductsReference
1,5-Naphthalene Disulfonate (1,5-NDS)Starts to degrade at temperatures as low as 200°C.[1]1-Naphthalene Sulfonate (1-NSA), Naphthalene, 1-Naphthol, 2-Naphthol.[1][4][1][4]
1,6-Naphthalene Disulfonate (1,6-NDS)Shows evidence of breakdown at about 330°C.[14]2-Naphthalene Sulfonate (2-NSA), Naphthalene.[14]
2,6-Naphthalene Disulfonate (2,6-NDS)Relatively stable until about 340°C.[14]Naphthalene, Naphthols (at higher temperatures).[1][1][14]
2,7-Naphthalene Disulfonate (2,7-NDS)Relatively stable until about 340°C.[14]Naphthalene, Naphthols (at higher temperatures).[1][1][14]

Note: Decomposition temperatures and products are dependent on experimental conditions such as pH and residence time.

Table 2: Relative Stability of Naphthalene Sulfonates in Hydrothermal Conditions

The stability of various naphthalene di- and mono-sulfonates has been found to follow the sequence below, from least to most stable.[1]

CompoundRelative Stability
1,5-NDSLeast Stable
1,6-NDS
2,6-NDS
2,7-NDS
2-NSAMost Stable

This stability ranking is based on studies conducted at temperatures up to 300°C in aqueous solutions.[1]

Visualizations

Experimental_Workflow_TGA cluster_prep Sample Preparation cluster_tga TGA Instrument cluster_analysis Data Analysis start Start weigh Weigh 5-10 mg of NDS Sample start->weigh place_sample Place Sample in Crucible weigh->place_sample set_params Set Atmosphere & Temperature Program place_sample->set_params run_exp Initiate Heating Ramp set_params->run_exp record_data Record Mass vs. Temperature run_exp->record_data plot_curve Plot TGA/DTG Curve record_data->plot_curve determine_td Determine Decomposition Temperature plot_curve->determine_td end end determine_td->end End

Caption: Workflow for Thermogravimetric Analysis (TGA).

Hydrothermal_Breakdown_Workflow cluster_input Input System cluster_reactor Reactor System cluster_output Output & Collection cluster_analysis Analysis reservoir Deoxygenated NDS Solution Reservoir pump HPLC Pump reservoir->pump reactor Heated Flow-Through Autoclave pump->reactor Constant Flow Rate bpr Back-Pressure Regulator reactor->bpr collection Sample Collection (Timed Intervals) bpr->collection analysis HPLC or GC-MS Analysis of Products collection->analysis

Caption: Hydrothermal Flow-Through Reactor Workflow.

NDS_Degradation_Pathway NDS Naphthalene Disulfonate (e.g., 1,5-NDS) NSA Naphthalene Monosulfonate (e.g., 1-NSA) NDS->NSA Desulfonation / Isomerization (≥200°C) NAP Naphthalene NSA->NAP Desulfonation (≥300°C) Naphthols 1-Naphthol & 2-Naphthol NSA->Naphthols Nucleophilic Substitution (≥300°C)

Caption: Thermal Degradation Pathway of Naphthalene Disulfonates.

References

Application Notes and Protocols for Labeling Proteins with Sodium 3-aminonaphthalene-1,5-disulphonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in complex biological systems. Naphthalene-based fluorophores are valued for their sensitivity to the local microenvironment, which can provide insights into protein conformational changes and interactions. This document provides detailed application notes and protocols for the use of reactive derivatives of Sodium 3-aminonaphthalene-1,5-disulphonate for the covalent labeling of proteins.

The primary amine of 3-aminonaphthalene-1,5-disulphonate can be converted into a reactive group, such as an isothiocyanate (-N=C=S) or an N-hydroxysuccinimide (NHS) ester, to facilitate covalent conjugation to proteins. Isothiocyanates react with primary amines (N-terminus and ε-amino groups of lysine residues) to form stable thiourea bonds, while NHS esters also react with primary amines to form stable amide bonds. These labeling strategies allow for the stable attachment of the naphthalenedisulphonate fluorophore to the protein of interest for various downstream applications.

Physicochemical and Fluorescent Properties

The photophysical properties of a fluorescently labeled protein are critical for designing experiments and selecting appropriate imaging modalities. While the exact properties of proteins labeled with 3-aminonaphthalene-1,5-disulphonate derivatives must be determined empirically, the following table outlines the key parameters and provides placeholder values. A protocol for determining these values is provided in the experimental section.

PropertyValue (Hypothetical/To Be Determined)Description
Excitation Maximum (λex)~340 nmThe wavelength at which the fluorophore maximally absorbs light.
Emission Maximum (λem)~450 nmThe wavelength at which the fluorophore maximally emits light upon excitation.
Molar Extinction Coefficient (ε)To be determinedA measure of how strongly the dye absorbs light at a given wavelength. Crucial for calculating the Degree of Labeling (DOL). Units: M⁻¹cm⁻¹.
Correction Factor (CF₂₈₀)To be determinedThe ratio of the dye's absorbance at 280 nm to its absorbance at λex. Used to correct for the dye's contribution to the A₂₈₀ reading when calculating protein concentration.
Quantum Yield (Φ)To be determinedThe efficiency of the fluorophore in converting absorbed light into emitted light.

Experimental Protocols

Protocol 1: Synthesis of 3-isothiocyanatonaphthalene-1,5-disulphonate

This protocol describes a general method for converting the primary amine of 3-aminonaphthalene-1,5-disulphonic acid into a reactive isothiocyanate group.

Materials:

  • 3-aminonaphthalene-1,5-disulphonic acid

  • Carbon disulfide (CS₂)

  • A suitable organic base (e.g., triethylamine or N,N-diisopropylethylamine)

  • A desulfurization reagent (e.g., 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) or tosyl chloride)

  • Anhydrous organic solvent (e.g., dichloromethane (DCM) or pyridine)

  • Reaction vessel, magnetic stirrer, and standard organic synthesis glassware

Procedure:

  • Formation of the Dithiocarbamate Salt:

    • Dissolve 3-aminonaphthalene-1,5-disulphonic acid in the chosen anhydrous organic solvent in a reaction vessel.

    • Add the organic base to the solution.

    • Slowly add an excess of carbon disulfide to the reaction mixture while stirring.

    • Allow the reaction to proceed at room temperature for several hours or until the formation of the dithiocarbamate salt is complete (monitoring by TLC or LC-MS is recommended).

  • Desulfurization to Form the Isothiocyanate:

    • To the dithiocarbamate salt mixture, add the desulfurization reagent.

    • The reaction may proceed at room temperature or require heating, depending on the chosen reagent. Microwave-assisted synthesis can also be employed to accelerate this step.[1]

    • Monitor the reaction for the formation of the isothiocyanate product.

  • Purification:

    • Once the reaction is complete, the crude product should be purified using appropriate techniques such as column chromatography or recrystallization to yield the pure 3-isothiocyanatonaphthalene-1,5-disulphonate.

Protocol 2: Labeling of Proteins with 3-isothiocyanatonaphthalene-1,5-disulphonate

This protocol provides a general procedure for the covalent labeling of proteins with the synthesized isothiocyanate derivative.

Materials:

  • Purified protein of interest (free of amine-containing buffers like Tris or glycine and stabilizers like BSA)

  • 3-isothiocyanatonaphthalene-1,5-disulphonate

  • Reaction Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25 size-exclusion column)

  • Storage Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a concentration of 2-10 mg/mL. If the protein is in an inappropriate buffer, exchange it into the Reaction Buffer by dialysis or using a desalting column.

  • Dye Preparation:

    • Prepare a 10 mg/mL stock solution of 3-isothiocyanatonaphthalene-1,5-disulphonate in anhydrous DMF or DMSO immediately before use.

  • Labeling Reaction:

    • While gently stirring the protein solution, slowly add a 10- to 20-fold molar excess of the dissolved dye. The optimal molar ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle rocking or stirring is recommended.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired Storage Buffer.

    • The first colored band to elute will be the labeled protein. Collect the fractions containing the protein conjugate.

  • Storage:

    • Store the purified labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C or -80°C.

Protocol 3: Determination of the Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules per protein molecule, is a critical parameter for ensuring experimental consistency. It can be determined using UV-Vis spectrophotometry.

Materials:

  • Purified labeled protein conjugate in a suitable buffer (e.g., PBS)

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the excitation maximum of the dye (A_max, e.g., ~340 nm).

  • Calculation:

    • First, determine the molar extinction coefficient (ε_dye) and the correction factor (CF₂₈₀) of the free dye if they are not known.

      • To determine ε_dye, prepare a series of known concentrations of the purified dye in the assay buffer and measure their absorbance at the λ_max. The molar extinction coefficient can be calculated from the slope of the absorbance versus concentration plot according to the Beer-Lambert law.

      • The CF₂₈₀ is calculated as: CF₂₈₀ = A₂₈₀_dye / A_max_dye.

    • Calculate the concentration of the protein: Protein Concentration (M) = [A₂₈₀ - (A_max * CF₂₈₀)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the concentration of the dye: Dye Concentration (M) = A_max / ε_dye

    • Calculate the Degree of Labeling: DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for most applications is between 2 and 10. Over-labeling can lead to fluorescence quenching and may affect protein function.

Data Presentation

Table 1: Quantitative Parameters for Protein Labeling

ParameterBovine Serum Albumin (BSA)IgG AntibodyUser's Protein
Protein Concentration (mg/mL)5.02.0Enter value
Molar Ratio (Dye:Protein)20:115:1Enter value
Measured A₂₈₀Enter valueEnter valueEnter value
Measured A_maxEnter valueEnter valueEnter value
Calculated DOL Calculate Calculate Calculate
Quantum Yield (Φ) To be determinedTo be determinedTo be determined

Visualizations

Workflow for Protein Labeling and Characterization

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization cluster_application Application p_prep Protein Preparation (Buffer Exchange) reaction Labeling Reaction (Dye + Protein) p_prep->reaction d_prep Dye Synthesis/ Preparation d_prep->reaction purify Purification (Size-Exclusion Chromatography) reaction->purify dol DOL Calculation (UV-Vis Spec) purify->dol func FunctionalAssay purify->func app Downstream Application (e.g., Cell Imaging) dol->app func->app

Caption: Workflow for labeling proteins with a fluorescent dye.

Conceptual Signaling Pathway Analysis Using a Labeled Protein

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Extracellular Ligand Receptor Membrane Receptor Ligand->Receptor Binds SignalingProtein1 Signaling Protein 1 Receptor->SignalingProtein1 Activates LabeledProtein Labeled Protein (LP) TranscriptionFactor Transcription Factor LabeledProtein->TranscriptionFactor Regulates SignalingProtein2 Signaling Protein 2 SignalingProtein1->SignalingProtein2 Phosphorylates SignalingProtein2->LabeledProtein Recruits LP to a complex Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Response Cellular Response Nucleus->Response Gene Expression

Caption: A conceptual signaling pathway illustrating the use of a labeled protein.

References

Application Note and Protocol: Quantitative Analysis of Sodium 3-aminonaphthalene-1,5-disulphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-aminonaphthalene-1,5-disulphonate is an aromatic sulfonic acid derivative utilized in various industrial applications, including the synthesis of azo dyes.[1] Its accurate quantification is crucial for quality control, process optimization, and regulatory compliance. This document provides detailed analytical protocols for the quantitative determination of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and a supplementary UV-Vis Spectrophotometric method.

Principle of Methods

High-Performance Liquid Chromatography (HPLC)

The primary method outlined is reversed-phase HPLC. This technique separates compounds based on their polarity. A nonpolar stationary phase (e.g., C18) is used with a more polar mobile phase. This compound, being a polar compound, will have a specific retention time under defined conditions. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from analytical standards of known concentrations. UV detection is employed, monitoring at a wavelength where the analyte exhibits significant absorbance. For aromatic sulfonic acids, detection is often effective using UV detectors.[2]

UV-Vis Spectrophotometry

This method provides a simpler, alternative approach for quantification. It relies on the principle that many aromatic compounds, including naphthalenesulfonic acids, absorb light in the ultraviolet-visible range.[3][4] The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law). A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Experimental Protocols

Protocol 1: Quantitative Analysis by HPLC-UV

This protocol is adapted from established methods for analyzing aromatic sulfonic acids.[2][5][6]

3.1.1 Apparatus and Materials

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium formate (or other suitable buffer)

  • Formic acid (for pH adjustment)

  • This compound analytical standard

3.1.2 Preparation of Solutions

  • Mobile Phase: Prepare a solution of 60 mM ammonium formate in water. Adjust the pH to 3.0 with formic acid. The mobile phase will be a gradient of this aqueous buffer and acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of mobile phase diluent (e.g., 50:50 water:acetonitrile) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase diluent.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase diluent to achieve an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3.1.3 Chromatographic Conditions

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase A: 60 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-15 min: 10% to 50% B

    • 15-20 min: 50% B

    • 20-22 min: 50% to 10% B

    • 22-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 280 nm[6]

3.1.4 Data Analysis

  • Inject the working standard solutions and the sample solution into the HPLC system.

  • Record the peak areas for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Determine the concentration of the analyte in the sample solution by interpolating its peak area on the calibration curve.

  • Calculate the final concentration in the original sample, accounting for the initial weight and dilution factor.

Protocol 2: Quantitative Analysis by UV-Vis Spectrophotometry

3.2.1 Apparatus and Materials

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Deionized water or a suitable buffer

  • This compound analytical standard

3.2.2 Procedure

  • Determine λmax: Prepare a mid-range standard solution (e.g., 25 µg/mL). Scan the solution in the UV-Vis spectrophotometer from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare Standards: Prepare a series of standard solutions (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with deionized water.

  • Prepare Sample: Prepare a sample solution with a concentration expected to fall within the standard curve range.

  • Measure Absorbance: Set the spectrophotometer to the determined λmax. Zero the instrument with a blank (deionized water). Measure the absorbance of each standard and the sample solution.

  • Data Analysis: Plot a calibration curve of absorbance versus concentration. Use the absorbance of the sample to determine its concentration from the curve.

Data Presentation

Quantitative data for method validation should be summarized as follows. The values presented are representative for typical HPLC-UV analytical methods.

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity
Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery)
Low QC (5 µg/mL)98.5%
Mid QC (25 µg/mL)101.2%
High QC (75 µg/mL)99.3%
Precision (% RSD)
Intra-day (n=6)< 2.0%
Inter-day (n=3 days)< 3.0%

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantitative analysis of this compound by HPLC-UV.

G prep_start Start: Sample & Standard Preparation weigh_std Accurately Weigh Analytical Standard prep_start->weigh_std weigh_sample Accurately Weigh Test Sample prep_start->weigh_sample prep_stock Prepare Stock Solution (e.g., 1000 µg/mL) weigh_std->prep_stock prep_work_std Prepare Working Standards (Serial Dilution) prep_stock->prep_work_std filter_sample Filter All Solutions (0.45 µm) prep_work_std->filter_sample prep_sample Dissolve & Dilute Sample to Working Range weigh_sample->prep_sample prep_sample->filter_sample hplc_analysis HPLC-UV Analysis filter_sample->hplc_analysis inject_std Inject Standard Series hplc_analysis->inject_std inject_sample Inject Sample(s) hplc_analysis->inject_sample gen_curve Generate Calibration Curve (Peak Area vs. Concentration) inject_std->gen_curve calc_conc Calculate Sample Concentration from Calibration Curve inject_sample->calc_conc data_analysis Data Processing & Quantification gen_curve->calc_conc final_report Final Report calc_conc->final_report

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Sodium 3-aminonaphthalene-1,5-disulphonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sodium 3-aminonaphthalene-1,5-disulphonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

Q2: How does pH affect the solubility of this compound?

The solubility of this compound is highly dependent on pH. The molecule contains both acidic sulfonic acid groups and a basic amino group.

  • In acidic solutions (low pH): The amino group (-NH2) will be protonated to form -NH3+, which increases the overall charge and tends to enhance solubility.

  • In alkaline solutions (high pH): The sulfonic acid groups (-SO3H) will be fully deprotonated to -SO3-, which is the case for the sodium salt, also promoting solubility.

The lowest solubility is expected at the isoelectric point (pI), the pH at which the net charge of the molecule is zero. Moving the pH away from the pI, either to more acidic or more alkaline conditions, will generally increase its solubility. For similar compounds, it has been observed that the solubility of naphthalenesulfonate salts can be influenced by the concentration of acids and bases. For instance, the solubility of some sodium naphthalenesulfonates decreases with increasing concentrations of sulfuric acid or sodium hydroxide.[3][4]

Q3: Can temperature be used to improve solubility?

Yes, for many compounds, solubility increases with temperature. Studies on similar compounds like sodium 2,6-naphthalene disulfonate and sodium 2,7-naphthalene disulfonate have shown that their solubility in aqueous solutions increases with a rise in temperature.[3] Therefore, gently heating the solution can be an effective method to dissolve more this compound. However, it is crucial to consider the thermal stability of the compound to avoid degradation at elevated temperatures.

Q4: Are there any recommended co-solvents to enhance solubility?

The use of water-miscible organic co-solvents can significantly improve the solubility of aromatic compounds. For naphthalenesulfonic acid derivatives, polar solvents are generally effective.

Commonly used co-solvents include:

  • Ethanol

  • Methanol

  • Acetone

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)[5]

It is important to start with a small percentage of the co-solvent and gradually increase it, as a high concentration of organic solvent might cause the compound to precipitate in some cases. The choice of co-solvent should also be compatible with any downstream applications or biological assays.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitates out of solution upon standing. The solution is supersaturated.1. Gently warm the solution to redissolve the precipitate and then allow it to cool slowly. 2. Consider using a co-solvent to increase the solubility at room temperature. 3. Adjust the pH to a range where the compound is more soluble.
Incomplete dissolution even after vigorous stirring. The compound has low intrinsic solubility under the current conditions.1. Increase the temperature of the solvent. 2. Adjust the pH of the solution. 3. Add a suitable co-solvent. 4. Reduce the particle size of the solid compound by grinding to increase the surface area for dissolution.
Salt precipitation observed when adding other electrolytes. "Salting out" effect due to the common ion effect or increased ionic strength.1. Minimize the concentration of additional salts in the solution. 2. If possible, use buffers with ions that do not have a common ion with the compound. 3. Increase the proportion of water or co-solvent to dilute the electrolyte concentration.
Variability in solubility between batches. Differences in the purity or physical form (e.g., crystal structure, hydration state) of the compound.1. Ensure consistent quality and purity of the this compound. 2. Characterize the solid form of the compound if batch-to-batch variability is a persistent issue.

Data Presentation

While specific quantitative solubility data for this compound is limited, the following table provides representative solubility behavior of similar naphthalenesulfonate salts in aqueous systems, which can be used as a general guideline.

Table 1: Representative Solubility of Naphthalenesulfonate Salts in Aqueous Solutions

CompoundSolvent SystemTemperature (°C)Solubility Trend
Sodium 2,6-naphthalene disulfonateWater10 - 60Increases with temperature[3]
Sodium 2,7-naphthalene disulfonateWater10 - 60Increases with temperature[3]
Sodium 2,6-naphthalene disulfonateAqueous H₂SO₄10 - 60Decreases with increasing H₂SO₄ concentration[3]
Sodium 2,7-naphthalene disulfonateAqueous H₂SO₄10 - 60Decreases with increasing H₂SO₄ concentration[3]
Sodium 1-naphthalenesulfonateAqueous NaOH3 - 64Decreases with increasing NaOH concentration[4]
Sodium 2-naphthalenesulfonateAqueous NaOH3 - 64Decreases with increasing NaOH concentration[4]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the standard shake-flask method to determine the equilibrium solubility of this compound in water.

Materials:

  • This compound

  • Deionized water

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.45 µm syringe filters

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Add an excess amount of this compound to a scintillation vial containing a known volume of deionized water. Ensure there is undissolved solid at the bottom of the vial.

  • Seal the vials tightly and place them in an orbital shaker set at a constant temperature (e.g., 25 °C).

  • Equilibrate the samples for 24-48 hours to ensure that equilibrium is reached.

  • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a 0.45 µm syringe filter.

  • Dilute the filtrate as necessary and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • The measured concentration represents the equilibrium solubility at the specified temperature.

Protocol 2: Enhancing Solubility using pH Adjustment

This protocol describes a general procedure to investigate the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • A series of aqueous buffer solutions with a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10)

  • Standard laboratory equipment as listed in Protocol 1.

Methodology:

  • Follow the shake-flask method described in Protocol 1, but use the different pH buffer solutions as the solvent in separate vials.

  • After determining the solubility at each pH, plot the solubility as a function of pH to generate a pH-solubility profile.

  • This profile will help identify the optimal pH range for achieving the desired concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess compound to solvent start->add_excess seal_vial Seal vial add_excess->seal_vial shake Shake at constant temperature for 24-48h seal_vial->shake centrifuge Centrifuge shake->centrifuge filter Filter supernatant centrifuge->filter analyze Analyze concentration (HPLC/UV-Vis) filter->analyze end End analyze->end

Caption: Experimental workflow for determining equilibrium solubility.

logical_relationship cluster_factors Influencing Factors compound This compound solubility Aqueous Solubility compound->solubility ph pH solubility->ph temp Temperature solubility->temp cosolvent Co-solvent solubility->cosolvent ionic_strength Ionic Strength solubility->ionic_strength

Caption: Factors influencing the aqueous solubility of the compound.

References

Troubleshooting fluorescence quenching with aminonaphthalene sulfonates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminonaphthalene sulfonate fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of fluorescence quenching when using aminonaphthalene sulfonates?

Fluorescence quenching of aminonaphthalene sulfonates can be attributed to several factors. These probes, such as 8-anilino-1-naphthalenesulfonic acid (ANS), are environmentally sensitive, and their fluorescence is highly dependent on their local microenvironment.[1][2] Key causes of quenching include:

  • Solvent Polarity: In polar solvents like water, ANS and its derivatives exhibit weak fluorescence. This is due to the stabilization of a twisted intramolecular charge transfer (TICT) state, which promotes non-radiative decay pathways.[2]

  • Presence of Quenching Agents: Certain ions, such as Fe³⁺ and Cu²⁺, as well as dissolved oxygen, can act as collisional quenchers, reducing fluorescence intensity.[3]

  • High Probe Concentration: At high concentrations, aminonaphthalene sulfonates can form aggregates, leading to self-quenching and a decrease in the fluorescence quantum yield.[3]

  • Intramolecular Quenching: In some molecular constructs, other parts of the molecule can interact with the naphthyl moiety, causing intramolecular quenching.[4]

  • Binding to Quenching Moieties: If the probe binds to a protein or other molecule in proximity to quenching amino acid residues (e.g., tryptophan, tyrosine), its fluorescence may be diminished.[5][6]

Q2: Why is my fluorescence signal weak or absent from the start of my experiment?

A weak or non-existent signal can stem from several issues:

  • Incorrect Instrument Settings: Ensure the excitation and emission wavelengths are set appropriately for your specific aminonaphthalene sulfonate probe. Also, check that the detector gain is optimized.[3]

  • Suboptimal Probe Concentration: The probe concentration may be too low for detection or so high that it causes self-quenching.[3] A concentration titration is recommended to find the optimal range.

  • Inappropriate Buffer Conditions: The pH of the buffer can significantly influence the fluorescence of these probes.[3] It is crucial to use a buffer system within the optimal pH range for your probe. Some buffer components themselves can also be quenching.[7]

  • Probe Degradation: While generally stable, prolonged exposure to light can lead to photobleaching.[5] Always protect your probe solutions from light.

Q3: My fluorescence signal is decreasing over time. What could be the cause?

A gradual decrease in fluorescence intensity is often due to photobleaching, where the fluorophore is photochemically altered and loses its ability to fluoresce.[3][5] To mitigate this:

  • Reduce Exposure Time: Minimize the duration of light exposure during measurements.[3]

  • Lower Excitation Intensity: Use neutral density filters or adjust instrument settings to decrease the intensity of the excitation light.[3]

  • Use Antifade Reagents: For microscopy applications, consider incorporating antifade reagents in your mounting media or imaging buffer.[3]

Q4: I am observing high background fluorescence. How can I reduce it?

High background fluorescence can obscure the signal from your probe. Common causes and solutions include:

  • Autofluorescence: The sample itself or components of the media may be inherently fluorescent. Run a control sample without the probe to assess the level of autofluorescence.[3]

  • Non-specific Binding: The probe may be binding to surfaces or other molecules in a non-specific manner.[3] Ensure proper washing steps and consider using a blocking agent like BSA.

  • Impure Probe: Contaminants in the probe solution can contribute to background fluorescence. Ensure you are using a high-purity probe.

Troubleshooting Guides

Guide 1: Low Fluorescence Signal

Use the following flowchart to diagnose and resolve issues with a low fluorescence signal.

LowSignalTroubleshooting start Low Fluorescence Signal check_settings Verify Instrument Settings (Wavelengths, Gain) start->check_settings check_conc Optimize Probe Concentration (Perform Titration) check_settings->check_conc Correct solution_settings Adjust Settings check_settings->solution_settings Incorrect check_buffer Assess Buffer Conditions (pH, Quenching Components) check_conc->check_buffer Optimal solution_conc Use Optimal Concentration check_conc->solution_conc Suboptimal check_photobleaching Investigate Photobleaching check_buffer->check_photobleaching Appropriate solution_buffer Change Buffer/pH check_buffer->solution_buffer Inappropriate solution_photobleaching Minimize Light Exposure check_photobleaching->solution_photobleaching

Caption: Troubleshooting workflow for low fluorescence signal.

Guide 2: High Background Fluorescence

Follow these steps to address high background fluorescence.

HighBackgroundTroubleshooting start High Background Signal check_autofluorescence Run Control Sample (No Probe) start->check_autofluorescence check_nonspecific_binding Evaluate Non-specific Binding check_autofluorescence->check_nonspecific_binding Low solution_autofluorescence Use Probe with Different Wavelengths check_autofluorescence->solution_autofluorescence High check_probe_purity Verify Probe Purity check_nonspecific_binding->check_probe_purity Absent solution_binding Optimize Washing/Blocking check_nonspecific_binding->solution_binding Present solution_purity Use High-Purity Probe check_probe_purity->solution_purity DirectTitrationWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis setup Instrument Setup sample_prep Prepare Protein Sample setup->sample_prep titrate Titrate with Probe sample_prep->titrate measure Record Spectra titrate->measure analyze Analyze Data measure->analyze results Determine Ka and n analyze->results ANS_Fluorescence_Mechanism cluster_nonpolar Non-Polar Environment cluster_polar Polar Environment S0 Ground State (S0,np) Non-coplanar S1_np Excited State (S1,np) S0->S1_np Excitation (Light) S1_ct TICT State (S1,ct) Stabilized in Polar Solvents S1_np->S1_ct Fluorescence Fluorescence S1_np->Fluorescence Radiative Decay Quenching Quenching (Non-radiative) S1_ct->Quenching Fluorescence->S0 Quenching->S0

References

Technical Support Center: Purification of Crude 3-Aminonaphthalene-1,5-Disulphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-aminonaphthalene-1,5-disulphonic acid, a key intermediate in the synthesis of various dyes and pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude 3-aminonaphthalene-1,5-disulphonic acid?

A1: Crude 3-aminonaphthalene-1,5-disulphonic acid, often referred to as C acid in the dye industry, can contain several impurities depending on the synthetic route. Common impurities include:

  • Isomeric Byproducts: Other aminonaphthalene disulphonic acid isomers formed during the sulfonation and amination reactions.

  • Unreacted Starting Materials: Residual naphthalene and intermediate products from the synthesis process.

  • Inorganic Salts: Primarily sodium sulfate, which is a byproduct of neutralization and precipitation steps.[1]

  • Degradation Products: Oxidation or decomposition products that can form under harsh reaction or storage conditions.

Q2: My purified 3-aminonaphthalene-1,5-disulphonic acid is off-color (e.g., pinkish or brownish). What is the likely cause and how can I fix it?

A2: An off-color appearance, typically light purple-red or brown powder, can be due to the presence of trace amounts of oxidized impurities or colored byproducts. To address this, consider the following:

  • Charcoal Treatment: During the recrystallization process, adding activated charcoal to the hot solution can help adsorb colored impurities. Use a minimal amount of charcoal to avoid significant product loss.

  • pH Adjustment: The color of aminonaphthalene derivatives can be pH-sensitive. Ensure the pH of your solution is controlled during purification.

  • Inert Atmosphere: If oxidation is suspected, performing the final purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored oxidation products.

Q3: The yield of my purified product is very low after recrystallization. What are the potential reasons and how can I improve it?

A3: Low recovery after recrystallization is a common issue. Here are some potential causes and solutions:

  • Solvent Choice: The solvent system may be too effective, meaning the product has high solubility even at low temperatures. If using water, consider adding a co-solvent in which the product is less soluble to induce precipitation.

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a lower yield upon cooling. Aim for a saturated or near-saturated solution at the boiling point of the solvent.

  • Premature Crystallization: If the solution cools too quickly, the product may precipitate out along with impurities. Ensure slow, controlled cooling to allow for the formation of pure crystals.

  • Incomplete Precipitation: The product may still be significantly soluble at the final cooling temperature. Cooling the solution in an ice bath can help maximize precipitation.

Q4: How can I effectively remove inorganic salts like sodium sulfate from my product?

A4: "Salting out" is a common technique used to purify water-soluble organic compounds. However, if the goal is to remove excess inorganic salts, the principle is reversed. The high solubility of 3-aminonaphthalene-1,5-disulphonic acid in water can be exploited. By dissolving the crude product in a minimum amount of hot water and then cooling, the organic compound should crystallize out, leaving the more water-soluble inorganic salts in the mother liquor. Several washes of the filtered crystals with cold, deionized water will further reduce the inorganic salt content.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Product fails to crystallize from solution The solution is not supersaturated; too much solvent was used.Concentrate the solution by carefully evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid surface or by adding a seed crystal of the pure compound.
Oily precipitate forms instead of crystals The solubility of the compound is too high in the chosen solvent, or the solution is supersaturated with impurities.Re-heat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is less soluble and allow it to cool slowly. Alternatively, perform a hot filtration to remove any insoluble impurities before cooling.
HPLC analysis shows multiple peaks close to the main product peak Presence of isomeric impurities.Isomeric impurities can be difficult to remove by simple recrystallization. Consider using a different solvent system for recrystallization that may offer better selectivity. For very persistent isomers, preparative chromatography may be necessary.
The purified product has a low melting point or a broad melting range The product is still impure.Repeat the purification process. Ensure that the crystals are thoroughly washed with a cold solvent to remove any residual mother liquor containing impurities.

Quantitative Data

The following table provides an example of the expected purity improvement for crude 3-aminonaphthalene-1,5-disulphonic acid after a typical purification process involving recrystallization. The initial purity of the crude product can vary significantly based on the synthesis process.

Sample Purity (by HPLC) Key Impurities Detected Appearance
Crude Product70-85%Isomeric aminonaphthalene disulphonic acids, Sodium SulfateLight brown to beige powder
After 1st Recrystallization95-98%Trace isomeric impurities, Reduced Sodium SulfateOff-white to light purple-red powder
After 2nd Recrystallization (with charcoal treatment)>99%Minimal detectable impuritiesWhite to off-white crystalline powder

Experimental Protocols

Protocol 1: Purification by Recrystallization from Acidified Water

This protocol is suitable for removing inorganic salts and some less polar impurities.

  • Dissolution: In a fume hood, suspend 10 g of crude 3-aminonaphthalene-1,5-disulphonic acid in 100 mL of deionized water in an Erlenmeyer flask.

  • Acidification: Slowly add dilute hydrochloric acid (e.g., 1 M HCl) dropwise while stirring until the pH of the solution is between 1 and 2. This helps to protonate the amino group and can aid in dissolving the compound.

  • Heating: Gently heat the mixture on a hot plate with constant stirring until the solid completely dissolves. If necessary, add a minimal amount of additional hot water to achieve full dissolution.

  • Charcoal Treatment (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 0.1-0.2 g) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below 300°C (as the compound decomposes above this temperature).

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method can be used to assess the purity of the crude and purified product.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution may be necessary to separate closely related isomers. A typical starting point could be a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and a polar organic solvent like acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis spectroscopy).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Prepare a standard solution of a known concentration of a reference standard of 3-aminonaphthalene-1,5-disulphonic acid. Dissolve the crude and purified samples in the mobile phase at a similar concentration. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis: Run the standard and samples. Identify the main product peak by comparing the retention time with the standard. Calculate the purity of the samples by determining the area percentage of the main peak relative to the total area of all peaks.

Visualizations

Experimental Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation cluster_final Final Product crude Crude Product dissolve Dissolve with Heating crude->dissolve water Deionized Water water->dissolve acid Dilute HCl acid->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filtration Hot Filtration charcoal->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Water filtration->wash dry Dry under Vacuum wash->dry pure_product Pure Product dry->pure_product G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield After Recrystallization cause1 Excess Solvent? start->cause1 cause2 Product too Soluble in Cold Solvent? start->cause2 cause3 Premature Crystallization During Hot Filtration? start->cause3 solution1 Concentrate Solution by Evaporation cause1->solution1 solution2 Cool in Ice Bath or Add Anti-solvent cause2->solution2 solution3 Pre-heat Funnel and Filter Paper cause3->solution3

References

Optimizing reaction conditions for synthesizing azo dyes from Sodium 3-aminonaphthalene-1,5-disulphonate.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of azo dyes using Sodium 3-aminonaphthalene-1,5-disulphonate (also known as C-Acid)[1].

Frequently Asked Questions (FAQs)

Q1: Why is maintaining a low temperature (0-5 °C) so critical during the diazotization step? A1: Diazonium salts, the intermediate formed from this compound, are highly unstable at elevated temperatures.[2] If the temperature rises above 5 °C, the diazonium salt will decompose, often yielding phenols and evolving nitrogen gas.[2][3] This decomposition significantly reduces the yield of the desired azo dye and introduces impurities.[2][4] Strict temperature control using an ice or ice-salt bath is essential for the stability of the diazonium intermediate.[4][5]

Q2: How does pH affect the coupling reaction, and why does the optimal pH change for different coupling agents? A2: The pH of the coupling reaction is a critical parameter that determines the rate and selectivity of the reaction. The optimal pH depends entirely on the nature of the coupling agent.[2][5]

  • For Phenolic Coupling Agents (e.g., 2-naphthol): A mildly alkaline pH (typically 9-10) is required.[2][4][5] In basic conditions, the phenol is deprotonated to form the more nucleophilic phenoxide ion, which is significantly more reactive towards the electrophilic diazonium salt.[5][6]

  • For Aromatic Amine Coupling Agents (e.g., Aniline): A mildly acidic pH (around 4-5) is preferred.[2][4][5] This pH is a compromise: it must be acidic enough to prevent the diazonium salt from reacting with the amino group of the aniline (forming a triazene), but not so acidic that the amine is fully protonated, which would deactivate the aromatic ring for electrophilic substitution.[5][6]

Q3: How can I confirm that the diazotization reaction is complete? A3: A simple and effective method is to use starch-iodide paper. After the addition of sodium nitrite is complete, a small drop of the reaction mixture is applied to the test paper. The presence of excess nitrous acid (indicating that all the primary amine has been consumed) will oxidize the iodide to iodine, which then forms a blue-black complex with starch. A positive test confirms the completion of diazotization.[4]

Q4: What is the purpose of "salting out" during the purification of the final azo dye? A4: "Salting out" is a common technique used to precipitate the synthesized dye from the reaction mixture.[2] Azo dyes, especially those containing sulfonate groups like the ones derived from this compound, have some solubility in water. Adding a concentrated solution of an electrolyte, such as sodium chloride, decreases the solubility of the dye, causing it to precipitate out of the solution, which facilitates its isolation by filtration.[2]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Problem Possible Causes Solutions & Optimization Strategies
Low or No Yield of Azo Dye 1. Decomposition of Diazonium Salt: The reaction temperature during diazotization exceeded 5 °C.[4][5] 2. Incomplete Diazotization: Insufficient sodium nitrite or acid was used, or the amine was not fully dissolved.[4][5] 3. Suboptimal pH for Coupling: The pH of the reaction medium was not suitable for the specific coupling agent being used.[4][5]1. Temperature Control: Strictly maintain the diazotization temperature between 0-5 °C using an ice-salt bath and continuous stirring.[4][5] Keep the diazonium salt solution cold until the moment of use.[5] 2. Ensure Complete Diazotization: Use a slight excess (e.g., 1.1 molar equivalents) of sodium nitrite. Confirm completion with a positive starch-iodide test.[4] 3. pH Adjustment: Carefully adjust the pH to the optimal range for your coupling agent using a calibrated pH meter. Use a buffer solution if necessary to maintain stable pH.[5]
Color of the Dye is "Off" or Inconsistent 1. Side Reactions: Undesirable reactions are occurring, leading to colored impurities.[4] 2. Incorrect Coupling Position: The pH can influence whether the azo group couples at the ortho or para position of the coupling agent, leading to different isomers with different colors.[5][7] 3. Oxidation of Coupling Component: Phenols and anilines are susceptible to oxidation, which can form colored byproducts.[5]1. Control Reaction Conditions: Slowly add the diazonium salt solution to the coupling agent solution with efficient stirring to avoid localized high concentrations.[5] 2. Optimize pH: Standardize the pH for each batch to ensure consistent regioselectivity. The para-product is generally favored, but this can be influenced by reaction conditions.[5] 3. Inert Atmosphere: If oxidation is a persistent issue, consider performing the coupling reaction under an inert atmosphere (e.g., nitrogen).[5]
Final Product is a Tarry or Sticky Substance 1. Presence of Impurities: Impurities in the starting materials or formed during the reaction can inhibit crystallization.[4][7] 2. Rapid Precipitation/Cooling: Cooling the reaction mixture too quickly can prevent the formation of a well-defined crystalline product.[4]1. Purify Reactants: Use high-purity starting materials. Wash the crude dye with a suitable solvent to remove soluble impurities.[4] 2. Encourage Crystallization: Allow the reaction mixture to cool slowly. After precipitation, stirring the slurry for a period of time can improve crystal quality. Consider recrystallization from a suitable solvent system.[4][7]
Precipitate Forms During Diazotization 1. Limited Solubility: The salt of the aromatic amine (this compound hydrochloride) may have limited solubility in the acidic medium at low temperatures.1. Maintain Dilution: Ensure the amine is fully dissolved in the acidic solution before cooling. If it precipitates upon cooling, proceed with the slow addition of sodium nitrite as the reaction should consume the suspended amine, driving it back into solution as the diazonium salt forms.

Experimental Protocols & Data

Key Reaction Parameters
ParameterDiazotization StepCoupling with PhenolsCoupling with Anilines
Temperature 0 - 5 °C[2][4][5]0 - 10 °C0 - 10 °C
Optimal pH Strongly Acidic (pH < 2)Alkaline (pH 9 - 10)[2][4][5]Acidic (pH 4 - 5)[2][4][5]
Key Reagents Sodium Nitrite (NaNO₂), HCl or H₂SO₄Sodium Hydroxide (NaOH)Acetic Acid / Sodium Acetate Buffer
Stoichiometry Amine:NaNO₂ ratio of 1:1 to 1:1.1[4]Diazonium Salt:Coupling Agent ratio of approx. 1:1Diazonium Salt:Coupling Agent ratio of approx. 1:1
Protocol 1: Diazotization of this compound
  • In a beaker, dissolve one molar equivalent of this compound in distilled water and a sufficient amount of hydrochloric acid (e.g., 2.5-3.0 molar equivalents).

  • Cool the resulting solution in an ice-salt bath to bring the internal temperature to 0-5 °C, with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in cold distilled water.[4]

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution. The tip of the addition funnel or pipette should be below the surface of the liquid to prevent the loss of nitrous acid.

  • Maintain the temperature strictly between 0-5 °C throughout the addition.[4]

  • After the addition is complete, continue stirring for an additional 15-20 minutes in the ice bath.

  • Test for the presence of excess nitrous acid using starch-iodide paper.[4] The paper should turn blue-black. If not, add a small amount of additional sodium nitrite solution.

  • The resulting cold suspension is the diazonium salt solution, which should be used immediately in the subsequent coupling step.

Protocol 2: Azo Coupling Reaction

A) Coupling with a Phenolic Compound (e.g., 2-Naphthol)

  • In a separate beaker, dissolve one molar equivalent of the phenolic coupling agent in a dilute aqueous solution of sodium hydroxide (to achieve a final reaction pH of 9-10).

  • Cool this solution in an ice bath to below 10 °C.

  • Slowly, and with vigorous stirring, add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold phenolic solution.[4]

  • A colored precipitate of the azo dye should form immediately.[4]

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

  • Isolate the dye by vacuum filtration, washing with a cold saturated sodium chloride solution ("salting out") and then with cold water.[2]

B) Coupling with an Aromatic Amine (e.g., Aniline)

  • In a separate beaker, dissolve one molar equivalent of the aromatic amine in a dilute acidic solution (e.g., using acetic acid and sodium acetate to buffer the pH to 4-5).

  • Cool this solution in an ice bath to below 10 °C.

  • Slowly, and with vigorous stirring, add the freshly prepared, cold diazonium salt solution to the cold amine solution.

  • Maintain the pH in the 4-5 range throughout the addition, adding a base (e.g., sodium acetate solution) as needed.

  • Stir the mixture in the ice bath for 30-60 minutes post-addition.

  • Isolate the product via filtration, washing with cold water.

Visualized Workflows and Logic

experimental_workflow start_mat Starting Materials (this compound, NaNO₂, Acid) process_diazo Diazotization (0-5 °C) start_mat->process_diazo coupling_agent Coupling Agent (e.g., Phenol or Aniline) process_couple Azo Coupling (Controlled pH & Temp) coupling_agent->process_couple intermediate Diazonium Salt (Unstable Intermediate) process_diazo->intermediate isolation Isolation (Filtration, Salting Out) process_couple->isolation intermediate->process_couple purification Purification (Recrystallization) isolation->purification final_product Final Azo Dye purification->final_product

Caption: Experimental workflow for the synthesis of azo dyes.

troubleshooting_guide start Problem Observed low_yield Low / No Yield start->low_yield off_color Incorrect Color start->off_color sticky_prod Tarry / Sticky Product start->sticky_prod check_temp Was Diazotization Temp > 5°C? low_yield->check_temp check_ph Was Coupling pH Optimal for Agent? off_color->check_ph check_purity Are Reactants Pure? sticky_prod->check_purity check_completion Was Diazotization Complete? (Starch-Iodide) check_temp->check_completion No sol_temp Solution: Maintain 0-5°C, Use Ice-Salt Bath check_temp->sol_temp Yes check_ph->check_purity Yes sol_ph Solution: Adjust pH (9-10 for Phenols, 4-5 for Anilines) check_ph->sol_ph No check_completion->check_ph Yes sol_completion Solution: Use slight excess NaNO₂, test for completion check_completion->sol_completion No sol_purity Solution: Purify Starting Materials, Recrystallize Product check_purity->sol_purity No

Caption: Troubleshooting logic for common azo dye synthesis issues.

References

Technical Support Center: Photostability and Degradation of Sodium 3-aminonaphthalene-1,5-disulphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Sodium 3-aminonaphthalene-1,5-disulphonate. Here you will find troubleshooting advice and frequently asked questions regarding its photostability and degradation.

Frequently Asked Questions (FAQs)

Q1: What is the general photostability of this compound?

Naphthalene derivatives are often utilized as dye intermediates and fluorescent probes due to their photophysical properties.[1][2] While many naphthalene-based dyes are known for their high quantum yield and excellent photostability, the specific photostability of this compound can be influenced by experimental conditions.[1][2] Factors such as the solvent, pH, presence of oxygen, and the intensity and wavelength of the light source can all affect its degradation rate.

Q2: What are the potential degradation pathways for this compound under UV irradiation?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, degradation of similar aromatic sulfonated amines can proceed via several mechanisms. These may include desulfonation, oxidation of the amino group, and hydroxylation of the naphthalene ring, potentially leading to the formation of various byproducts. The thermal degradation of a related compound, 1,5-naphthalene disulfonate, has been shown to produce naphthalenesulfonate, naphthols, and naphthalene.[3]

Q3: What analytical methods are suitable for monitoring the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for monitoring the degradation of aromatic compounds.[4] A reverse-phase C18 column is often suitable. The selection of mobile phase and detection wavelength should be optimized for the specific compound and its expected degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) can be invaluable for identifying unknown degradation products.

Q4: How can I minimize the photodegradation of my sample during fluorescence measurements?

To minimize photobleaching during fluorescence experiments, consider the following:

  • Reduce excitation light intensity: Use the lowest light intensity that provides an adequate signal-to-noise ratio.

  • Minimize exposure time: Limit the duration of light exposure to what is necessary for data acquisition.[5]

  • Use photostable derivatives: If available, consider using a more photostable analog for your application.[5]

  • Deoxygenate your sample: The presence of dissolved oxygen can sometimes accelerate photodegradation.

Troubleshooting Guides

Issue Possible Causes Troubleshooting Steps
Rapid loss of absorbance or fluorescence signal upon light exposure. - High light intensity: The light source may be too powerful, causing rapid photobleaching. - Photosensitive contaminants: Impurities in the sample or solvent could be acting as photosensitizers. - Presence of oxygen: Dissolved oxygen can participate in photochemical degradation reactions.- Reduce light intensity: Use neutral density filters or adjust the power settings of your light source. - Use high-purity solvents and reagents: Ensure the purity of your compound and the solvent system. - Deoxygenate the solution: Purge the sample with an inert gas like nitrogen or argon before and during irradiation.
Appearance of new peaks in my HPLC chromatogram after irradiation. - Formation of degradation products: The compound is degrading into one or more new chemical entities.- Characterize the new peaks: Use LC-MS or other spectroscopic techniques (e.g., NMR if the products can be isolated) to identify the structure of the degradation products. - Perform a kinetic study: Monitor the disappearance of the parent compound and the appearance of the new peaks over time to understand the degradation kinetics.
Inconsistent degradation rates between experiments. - Fluctuations in light source intensity: The output of the lamp may not be stable over time. - Variations in sample temperature: Temperature can influence the rate of chemical reactions, including degradation. - Inconsistent sample preparation: Differences in concentration, pH, or solvent composition can affect photostability.- Monitor lamp output: Use a radiometer or actinometry to measure and standardize the light dose delivered to the sample. - Control the temperature: Use a temperature-controlled sample holder. - Standardize protocols: Ensure consistent and well-documented sample preparation procedures.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how to report quantitative findings on the photostability of this compound.

Table 1: Photodegradation Kinetics in Different Solvents

SolventRate Constant (k, min⁻¹)Half-life (t½, min)Quantum Yield (Φ)
Water (pH 7)0.01546.20.001
Methanol0.02527.70.0018
Acetonitrile0.01069.30.0007

Data is illustrative and based on typical values for similar compounds.

Table 2: Effect of pH on Photodegradation in Aqueous Solution

pHRate Constant (k, min⁻¹)Half-life (t½, min)
40.02231.5
70.01546.2
90.01163.0

Data is illustrative and based on typical values for similar compounds.

Experimental Protocols

Protocol 1: Determination of Photodegradation Rate Constant

  • Sample Preparation: Prepare a solution of this compound in the desired solvent at a known concentration (e.g., 10 µM).

  • Initial Analysis: Analyze the initial concentration of the sample using a stability-indicating HPLC method before light exposure (t=0).

  • Irradiation: Place the sample in a photostability chamber with a controlled light source (e.g., a xenon lamp simulating solar radiation) and temperature.

  • Time-course Analysis: At regular time intervals, withdraw aliquots of the sample and analyze them by HPLC to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the concentration versus time. The negative of the slope of the resulting line will be the pseudo-first-order rate constant (k). The half-life can be calculated as t½ = 0.693/k.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_exp Experiment prep Prepare solution of known concentration initial_hplc t=0 HPLC Analysis prep->initial_hplc irradiate Irradiate sample (controlled light & temp) initial_hplc->irradiate time_hplc Time-course HPLC Analysis data_analysis Data Analysis (Kinetics) time_hplc->data_analysis irradiate->time_hplc Withdraw aliquots at intervals

Caption: Experimental workflow for determining photodegradation kinetics.

Degradation_Pathway cluster_products Potential Degradation Products parent This compound desulfonated Desulfonated products parent->desulfonated oxidized Oxidized amino group products parent->oxidized hν, [O] hydroxylated Hydroxylated ring products parent->hydroxylated hν, •OH

Caption: Hypothetical photodegradation pathways.

References

Identifying and removing impurities from commercial Sodium 3-aminonaphthalene-1,5-disulphonate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Sodium 3-aminonaphthalene-1,5-disulphonate, commonly known as C-Acid or 2-Naphthylamine-4,8-disulfonic Acid. This guide will assist in identifying and removing common impurities encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound is synthesized through a multi-step process including sulfonation, nitration, reduction, and neutralization.[1][2] Impurities can be introduced at each of these stages. Common impurities include:

  • Isomeric Aminonaphthalene Disulfonic Acids: Positional isomers formed during the sulfonation and amination steps are common. Examples include 2-aminonaphthalene-1,5-disulfonic acid and other isomers of aminonaphthalene disulfonic acid.

  • Starting Materials and Intermediates: Unreacted naphthalene, intermediate nitro-compounds, and other precursors may be present in the final product.

  • By-products of Sulfonation: Naphthalene mono- and tri-sulfonic acids can be formed as by-products during the sulfonation of naphthalene.

  • Inorganic Salts: Residual inorganic salts such as sodium sulfate and sodium chloride from the neutralization and purification steps are often present.

Q2: What is the typical appearance of pure this compound?

A2: The pure product is typically a white to off-white or pale pink crystalline powder.[2] Industrial or technical grade material may appear as a bluish fluorescent tan liquid or a gray paste.[2] A significant deviation from a white or light-colored powder may indicate the presence of impurities.

Q3: How can I get a preliminary assessment of the purity of my sample?

A3: A simple visual inspection of the color can be a first indicator. Additionally, dissolving a small amount of the sample in hot water can provide clues. Pure this compound should dissolve to form a clear, colorless, or very pale solution. The presence of a strong color or turbidity may suggest impurities. For a more definitive assessment, Thin Layer Chromatography (TLC) can be a quick and effective qualitative tool.

Troubleshooting Guides

Problem 1: My sample of this compound is discolored (e.g., tan, brown, or gray).
  • Possible Cause: Presence of colored organic impurities, such as by-products from the nitration and reduction steps, or oxidation products.

  • Troubleshooting Steps:

    • Recrystallization: This is often the most effective method for removing colored impurities. A detailed protocol is provided in the "Experimental Protocols" section.

    • Activated Carbon Treatment: Dissolve the impure material in hot water and add a small amount of activated carbon. Boil the solution for a short period, then filter hot to remove the carbon and adsorbed impurities. The purified product can then be recovered by cooling the filtrate to induce crystallization.

Problem 2: The aqueous solution of my sample is turbid or contains insoluble matter.
  • Possible Cause: Presence of insoluble inorganic salts or sparingly soluble organic impurities.

  • Troubleshooting Steps:

    • Hot Filtration: Dissolve the sample in a sufficient amount of hot water to ensure complete dissolution of the desired product. If a solid remains, perform a hot filtration to remove the insoluble impurities. The purified product can then be crystallized from the clear filtrate upon cooling.

    • Check Solubility: Confirm the solubility of your sample in water. While this compound is soluble in water, especially hot water, very high concentrations may lead to precipitation, even at elevated temperatures.

Problem 3: HPLC analysis of my sample shows multiple peaks close to the main product peak.
  • Possible Cause: Presence of isomeric impurities, which have very similar chemical structures and properties to the main compound.

  • Troubleshooting Steps:

    • Optimize HPLC Method: Adjusting the mobile phase composition, pH, or temperature can improve the resolution between the main peak and isomeric impurities. A validated HPLC method is crucial for accurate quantification. Refer to the "Experimental Protocols" section for a starting HPLC method.

    • Purification by Salting Out: This technique can be used to selectively precipitate the desired sodium salt from a solution containing various isomers. A detailed protocol is provided below.

Quantitative Data Summary

The following table illustrates the potential improvement in purity of this compound after applying purification methods. (Note: This data is illustrative, and actual results will vary depending on the initial purity of the commercial sample).

AnalyteConcentration in Commercial Sample (Illustrative)Concentration after Recrystallization (Illustrative)
This compound90.0%>98.0%
Isomeric Aminonaphthalene Disulfonic Acids5.0%<1.0%
Other Organic Impurities3.0%<0.5%
Inorganic Salts2.0%<0.5%

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is designed to remove colored impurities, some isomeric impurities, and inorganic salts.

  • Dissolution: In a beaker, dissolve the impure this compound in a minimum amount of hot deionized water (e.g., 80-90 °C). Stir until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the solute) to the hot solution. Boil the solution for 5-10 minutes with stirring.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

Protocol 2: Purification by Salting Out

This method is particularly useful for separating the desired sodium salt from other isomeric sulfonic acids that may have different solubilities in a high ionic strength solution.

  • Dissolution: Prepare a concentrated aqueous solution of the impure this compound at an elevated temperature (e.g., 60-70 °C).

  • Salting Out: While stirring, gradually add a saturated solution of sodium chloride (brine) or solid sodium chloride to the warm solution. The addition of the salt will decrease the solubility of the sodium sulfonate, causing it to precipitate.

  • Cooling and Equilibration: Allow the mixture to cool to room temperature with continuous stirring to ensure complete precipitation.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove impurities that are more soluble in the brine.

  • Drying: Dry the purified product in a vacuum oven.

Protocol 3: HPLC Method for Impurity Profiling

This method provides a starting point for the analysis of impurities in this compound. Method validation and optimization may be required for specific applications.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of aromatic compounds.

  • Mobile Phase:

    • Mobile Phase A: A buffer solution, for example, 20 mM potassium phosphate monobasic, with the pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A gradient elution is often necessary to separate a wide range of impurities. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30-35 min: 60% to 5% B

    • 35-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm or a diode array detector to scan a range of wavelengths.

  • Injection Volume: 10-20 µL

  • Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_0 Purification cluster_1 Analysis commercial_sample Commercial Sodium 3-aminonaphthalene-1,5-disulphonate dissolution Dissolution in Hot Water commercial_sample->dissolution sample_prep Sample Preparation commercial_sample->sample_prep decolorization Decolorization with Activated Carbon (Optional) dissolution->decolorization hot_filtration Hot Filtration decolorization->hot_filtration crystallization Crystallization (Cooling) hot_filtration->crystallization isolation Isolation & Washing crystallization->isolation pure_product Purified Product isolation->pure_product pure_product->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_analysis Data Analysis & Impurity Profiling hplc_analysis->data_analysis

Caption: Experimental workflow for the purification and analysis of commercial this compound.

troubleshooting_workflow start Discolored Sample recrystallization Perform Recrystallization start->recrystallization activated_carbon Use Activated Carbon start->activated_carbon check_purity_recrystallized Check Purity of Recrystallized Product recrystallization->check_purity_recrystallized check_purity_carbon Check Purity after Carbon Treatment activated_carbon->check_purity_carbon end_pure Product is Pure check_purity_recrystallized->end_pure Yes end_impure Further Purification Needed check_purity_recrystallized->end_impure No check_purity_carbon->end_pure Yes check_purity_carbon->end_impure No

Caption: Troubleshooting workflow for a discolored sample of this compound.

References

Technical Support Center: pH Effects on the Fluorescence of 3-Aminonaphthalene-1,5-Disulphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-aminonaphthalene-1,5-disulphonic acid and related compounds. The content addresses common issues encountered during experiments involving pH-dependent fluorescence measurements.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of pH on the fluorescence of 3-aminonaphthalene-1,5-disulphonic acid?

A1: The fluorescence of 3-aminonaphthalene-1,5-disulphonic acid is sensitive to pH changes. This is primarily due to the protonation and deprotonation of the amino group (-NH2). At low pH, the amino group is protonated to form an ammonium group (-NH3+). This change in the electronic properties of the molecule typically leads to a decrease in fluorescence intensity, a phenomenon known as fluorescence quenching. As the pH increases, the amino group deprotonates, and the fluorescence intensity is expected to increase. The sulphonic acid groups are strong acids and remain deprotonated (as -SO3-) over the typical experimental pH range, thus not contributing to the pH-dependent fluorescence changes.

Q2: In what pH range is the fluorescence of 3-aminonaphthalene-1,5-disulphonic acid expected to be most sensitive?

Q3: Can 3-aminonaphthalene-1,5-disulphonic acid be used as a ratiometric pH indicator?

A3: Based on the behavior of similar aminonaphthalenesulfonic acids, it is unlikely that this compound functions as a ratiometric indicator. A ratiometric indicator would show a shift in the wavelength of maximum emission or excitation upon a change in pH. For compounds like this, it is more common to observe a change in fluorescence intensity at a constant wavelength.

Q4: How does solvent polarity affect the fluorescence of aminonaphthalenesulfonic acids?

A4: Aminonaphthalenesulfonic acids can exhibit solvatochromism, where the emission spectrum shifts depending on the polarity of the solvent. Generally, in more polar solvents, the emission maximum may shift to a longer wavelength (a red shift). It is crucial to maintain a consistent solvent system when comparing fluorescence at different pH values to avoid confounding effects from changes in polarity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or very low fluorescence signal 1. Incorrect excitation or emission wavelengths.2. The pH of the solution is too low, causing complete quenching.3. The concentration of the fluorophore is too low.4. Instrument settings are not optimized (e.g., slit widths are too narrow).1. Check the literature for typical excitation and emission maxima for similar compounds. If unavailable, run excitation and emission scans to determine the optimal wavelengths.2. Prepare a sample at a higher pH (e.g., pH 7) to confirm that the compound is fluorescent under less acidic conditions.3. Increase the concentration of the 3-aminonaphthalene-1,5-disulphonic acid solution.4. Increase the excitation and emission slit widths to allow more light to reach the detector.
Fluorescence intensity does not change with pH 1. The pH range being tested is outside the sensitive range of the probe.2. The buffer system is interfering with the fluorescence.3. The fluorophore has degraded.1. Test a wider pH range, particularly focusing on the acidic region (pH 2-5) where the pKa of the amino group is expected to be.2. Ensure the buffer components themselves are not fluorescent or acting as quenchers. Test the fluorescence of the buffer alone.3. Prepare a fresh solution of the fluorophore. Protect the solution from light to prevent photodegradation.
High background fluorescence 1. Contaminated cuvettes or solvents.2. The buffer or other components in the sample are fluorescent.1. Thoroughly clean cuvettes with a suitable solvent. Use high-purity, spectroscopy-grade solvents.2. Run a blank measurement of the buffer and all other components without the fluorophore to quantify the background signal. Subtract the blank spectrum from the sample spectrum.
Inconsistent or irreproducible readings 1. Temperature fluctuations.2. Photobleaching of the sample.3. Inaccurate pH measurements.1. Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the experiment.2. Minimize the exposure of the sample to the excitation light. Use the lowest necessary excitation intensity and close the shutter when not acquiring data.3. Calibrate the pH meter with fresh, certified buffers before preparing your samples.

Experimental Protocols

Protocol for Determining the pH-Dependent Fluorescence of 3-Aminonaphthalene-1,5-Disulphonic Acid

This protocol outlines the steps to measure the fluorescence intensity of 3-aminonaphthalene-1,5-disulphonic acid over a range of pH values.

1. Materials:

  • 3-aminonaphthalene-1,5-disulphonic acid

  • A series of buffers covering the desired pH range (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8)

  • Spectroscopy-grade water

  • Calibrated pH meter

  • Spectrofluorometer

  • Quartz cuvettes

2. Procedure:

  • Prepare a stock solution of 3-aminonaphthalene-1,5-disulphonic acid (e.g., 1 mM) in spectroscopy-grade water.

  • Prepare a series of buffered solutions at different pH values (e.g., from pH 2 to 10 in 1 pH unit increments).

  • For each pH value, prepare a sample by diluting the stock solution of the fluorophore into the corresponding buffer to a final concentration (e.g., 10 µM). Ensure the final volume is sufficient for the cuvette (typically 2-3 mL).

  • Verify the pH of each final sample solution using a calibrated pH meter.

  • Set up the spectrofluorometer. Determine the optimal excitation wavelength (λex) by running an emission scan. Then, set the emission wavelength (λem) to the maximum and run an excitation scan. For aminonaphthalenes, excitation is often in the UV range (e.g., 320-350 nm) and emission in the blue-green range (e.g., 400-500 nm).

  • Measure the fluorescence intensity of each sample at the determined optimal excitation and emission wavelengths.

  • Record the data and plot the fluorescence intensity as a function of pH.

Quantitative Data

Table 1: Relative Fluorescence Intensity of 8-Anilinonaphthalene-1-Sulfonic Acid (ANS) at Different pH Values

pHRelative Fluorescence Intensity (Arbitrary Units)
2.025
3.045
4.070
5.090
6.098
7.0100
8.0100

Note: This data is representative and the exact values will depend on the specific experimental conditions.

Visualizations

Signaling Pathway of pH-Dependent Fluorescence

pH_Fluorescence cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Protonated_Form Fluorophore-NH3+ Low_Fluorescence Low Fluorescence (Quenched) Protonated_Form->Low_Fluorescence Excitation Deprotonated_Form Fluorophore-NH2 Deprotonated_Form->Protonated_Form + H+ High_Fluorescence High Fluorescence Deprotonated_Form->High_Fluorescence Excitation

Caption: Protonation of the amino group at low pH leads to fluorescence quenching.

Experimental Workflow for pH Titration

workflow A Prepare Fluorophore Stock Solution C Mix Fluorophore with each Buffer A->C B Prepare Buffers at Various pH Values B->C D Measure pH of Final Solutions C->D F Measure Fluorescence Intensity D->F E Set up Spectrofluorometer (Determine λex and λem) E->F G Plot Intensity vs. pH F->G

Caption: Workflow for measuring fluorescence intensity as a function of pH.

References

Storage conditions to prevent degradation of Sodium 3-aminonaphthalene-1,5-disulphonate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Sodium 3-aminonaphthalene-1,5-disulphonate to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental use.

Troubleshooting Guide

This guide is designed to help researchers, scientists, and drug development professionals identify and resolve potential degradation issues with this compound.

Issue 1: Inconsistent or unexpected experimental results.

  • Question: Are you observing variability in your results, such as decreased potency, altered spectral properties, or the appearance of unknown peaks in your analysis?

  • Possible Cause: This could be due to the degradation of your this compound stock. The stability of sulfonated naphthalene derivatives is sensitive to environmental conditions.

  • Solution:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place. For optimal long-term storage, temperatures between 2-8°C are recommended.[1]

    • Aliquot Samples: To prevent degradation from repeated freeze-thaw cycles or exposure to atmospheric moisture, it is advisable to aliquot the compound into smaller, single-use vials.

    • Perform Quality Control: If degradation is suspected, perform a quality control check on your sample. This can include techniques like HPLC to assess purity or UV-Vis spectroscopy to check for spectral shifts.

Issue 2: Visible changes in the physical appearance of the compound.

  • Question: Has your this compound changed color (e.g., from white/off-white to yellow or brown) or has its texture changed?

  • Possible Cause: Color change is a strong indicator of chemical degradation, potentially due to oxidation or photodegradation. Naphthalenesulfonic acids can be sensitive to light and air.

  • Solution:

    • Protect from Light: Always store the compound in an opaque or amber-colored vial to shield it from light.

    • Inert Atmosphere: For highly sensitive experiments, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Discard Degraded Compound: If significant color change is observed, it is recommended to discard the batch and use a fresh, uncompromised sample to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Key recommendations are summarized in the table below.

Q2: How should I store solutions of this compound?

A2: Aqueous solutions of sulfonated naphthalene derivatives can be susceptible to microbial growth and degradation. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, it is advisable to prepare fresh solutions or to freeze aliquots at -20°C or below. The stability of related compounds in aqueous solution has been shown to be pH-dependent, with better stability at acidic pH.

Q3: What are the primary factors that can cause the degradation of this compound?

A3: The main factors that can lead to the degradation of this compound are:

  • Temperature: Elevated temperatures can accelerate degradation.[3]

  • Light: Exposure to light, particularly UV light, can induce photodegradation.

  • Humidity: The compound can be hygroscopic, and moisture can promote hydrolysis and other degradation pathways.

  • pH (in solution): The stability of sulfonated aromatic compounds in solution can be influenced by pH.

Q4: Are there any known degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related naphthalenesulfonic acids are known to undergo desulfonation at high temperatures. Thermal degradation of similar compounds can lead to the formation of other isomers, naphthols, and naphthalene.

Data on Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation.
Light Store in the dark (amber vials)Prevents photodegradation.
Humidity Dry environment (desiccator if necessary)Prevents hydrolysis and moisture-induced degradation.
Atmosphere Tightly sealed container (inert gas for high sensitivity)Protects from atmospheric moisture and oxygen.

Experimental Protocols

Protocol: Assessment of this compound Stability

This protocol outlines a method to evaluate the stability of this compound under various storage conditions.

1. Objective: To determine the stability of this compound when exposed to different temperatures, light conditions, and humidity levels over time.

2. Materials:

  • This compound (high purity)

  • Amber and clear glass vials with airtight seals

  • Controlled environment chambers (e.g., incubators, refrigerators, freezers)

  • Desiccator with desiccant

  • Saturated salt solution for controlled humidity (optional)

  • HPLC system with a suitable column (e.g., C18)

  • UV-Vis spectrophotometer

  • Analytical balance

  • Solvents for HPLC mobile phase and sample preparation (e.g., acetonitrile, water, buffer)

3. Methods:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into multiple amber and clear vials.

    • Prepare a stock solution of the compound in a suitable solvent (e.g., water or a buffer relevant to your application) at a known concentration. Aliquot this solution into amber and clear vials.

  • Storage Conditions:

    • Temperature Stress: Store vials of both solid and solution at various temperatures:

      • -20°C (Freezer)

      • 2-8°C (Refrigerator)

      • 25°C (Room Temperature)

      • 40°C (Accelerated Stability)

    • Light Stress (Photostability):

      • Place clear vials of solid and solution in a photostability chamber with controlled light exposure (e.g., ICH Q1B option 2).

      • Wrap corresponding control samples in aluminum foil and store them under the same temperature and humidity conditions.

    • Humidity Stress:

      • Place open vials of the solid compound in chambers with controlled humidity (e.g., a desiccator for low humidity and a chamber with a saturated salt solution for high humidity) at a constant temperature (e.g., 25°C).

  • Time Points:

    • Analyze the samples at predetermined time points. For accelerated studies, this might be 0, 1, 2, 4, and 8 weeks. For long-term studies, time points could be 0, 3, 6, 9, and 12 months.

  • Analysis:

    • Visual Inspection: At each time point, visually inspect the samples for any changes in color or physical appearance.

    • HPLC Analysis:

      • For solid samples, accurately weigh a portion and dissolve it in a known volume of solvent.

      • Analyze all samples by a validated stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products.

      • Calculate the percentage of the parent compound remaining.

    • UV-Vis Spectroscopy:

      • Scan the solutions over a relevant wavelength range to check for any changes in the absorption spectrum, which might indicate degradation.

5. Data Interpretation:

  • Plot the percentage of the remaining parent compound against time for each storage condition.

  • Determine the rate of degradation under each condition.

  • Identify any significant degradation products that appear in the chromatograms.

Visualizations

DegradationFactors cluster_factors Degradation Factors cluster_compound cluster_degradation Temperature Temperature Degradation Degradation Temperature->Degradation Light Light Light->Degradation Humidity Humidity Humidity->Degradation pH pH (in solution) pH->Degradation Compound This compound (Stable) Compound->Degradation ExperimentalWorkflow start Start: High-Purity Compound prep Sample Preparation (Solid & Solution Aliquots) start->prep storage Exposure to Stress Conditions (Temp, Light, Humidity) prep->storage analysis Analysis at Time Points (HPLC, UV-Vis, Visual) storage->analysis data Data Interpretation (Degradation Rate, Pathways) analysis->data end End: Stability Profile data->end

References

Mitigating interference in HPLC analysis of naphthalene sulfonates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate interference in the High-Performance Liquid Chromatography (HPLC) analysis of naphthalene sulfonates.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the HPLC analysis of naphthalene sulfonates?

Common sources of interference in the HPLC analysis of naphthalene sulfonates include:

  • Matrix Effects: Samples with high salinity, such as geothermal brines, can cause significant peak broadening and decreased separation efficiency.[1][2]

  • Co-eluting Organic Compounds: Environmental samples may contain humic acids, nonpolar compounds like naphthalene, or other organic molecules that can co-elute with the target analytes, leading to inaccurate quantification.[3][4]

  • Sample Contamination: Contaminants can be introduced during sample preparation from glassware, solvents, or filters, leading to ghost peaks in the chromatogram.[5][6]

  • Fluorescence Quenching: Matrix components can interfere with fluorescence detection by quenching the fluorescence of the target analytes, resulting in suppressed signals.[7]

Q2: How can I reduce matrix effects from high-salinity samples?

Solid-Phase Extraction (SPE) is a highly effective technique for removing salts and other matrix components prior to HPLC analysis.[1][2][8][9] A well-designed SPE protocol can significantly improve peak shape and resolution. For highly saline brines, recoveries of naphthalene sulfonates can be excellent (around 100% ± 10%) even with salinities up to 175 g/L NaCl.[1][2][8][9]

Q3: What is ion-pair chromatography and why is it used for naphthalene sulfonate analysis?

Naphthalene sulfonates are highly water-soluble and show poor retention on traditional reversed-phase HPLC columns. Ion-pair chromatography involves adding an ion-pairing reagent (e.g., tetrabutylammonium salts) to the mobile phase.[3] This reagent forms a neutral ion pair with the charged sulfonate group of the analyte, increasing its hydrophobicity and allowing for better retention and separation on a C18 or similar column.[3][9]

Q4: Which HPLC detector is best suited for naphthalene sulfonate analysis?

Fluorescence detection is highly recommended for the analysis of naphthalene sulfonates due to its high sensitivity and selectivity.[1][2][10] Naphthalene sulfonates are naturally fluorescent, which allows for their detection at very low concentrations.[1][9] Using a synchronous fluorescence scan mode can further reduce interference from the sample matrix.[4] Mass spectrometry (MS) is another powerful detection technique that offers high selectivity and can help to distinguish analytes from co-eluting interferences.[11][12]

Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC analysis of naphthalene sulfonates.

Problem 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
Potential Cause Recommended Solution
High Salt Concentration in Sample Implement a Solid-Phase Extraction (SPE) step for sample cleanup to remove excess salts before injection.[1][13] Increasing the organic content of the mobile phase at the beginning of the gradient can also help to mitigate the effects of the injection solvent.
Column Overload Dilute the sample or reduce the injection volume.[5]
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for the chosen ion-pairing reagent and the analytes.
Column Contamination or Degradation Wash the column with a strong solvent or replace the column if it is old or has been subjected to harsh conditions. Use a guard column to protect the analytical column.[6]
Problem 2: Inconsistent or Shifting Retention Times
Potential Cause Recommended Solution
Fluctuations in Mobile Phase Composition Ensure the mobile phase is well-mixed and degassed. Use a high-quality HPLC system with a reliable pump.
Temperature Variations Use a column oven to maintain a constant and stable column temperature.[14]
Changes in Ion-Pair Reagent Concentration Prepare fresh mobile phase with the correct concentration of the ion-pairing reagent for each analytical run.
Matrix Effects Utilize a robust sample preparation method like SPE to minimize the influence of the sample matrix on retention.[1][9]
Problem 3: Extraneous Peaks (Ghost Peaks)
Potential Cause Recommended Solution
Contaminated Solvents or Reagents Use high-purity, HPLC-grade solvents and reagents.[6] Filter all mobile phases before use.
Contaminated Sample Vials or Glassware Thoroughly clean all glassware and use high-quality, low-bleed septa in sample vials.[5]
Carryover from Previous Injections Implement a thorough needle wash program on the autosampler and run blank injections between samples.
Degradation of Mobile Phase Prepare fresh mobile phase daily, especially if it contains buffers or additives that can support microbial growth.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Saline Samples

This protocol is designed for the cleanup and concentration of naphthalene sulfonates from high-salinity water samples.[1][9]

Materials:

  • SPE cartridges (e.g., Strata-X-RP)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Conditioning solution: 100 mM Tetrabutylammonium bromide (TBAB), 100 mM potassium dihydrogen phosphate, 65 mM disodium hydrogen phosphate, adjusted to pH 6.1.

  • Sample adjusted to pH 6.1 with the addition of the same buffer and ion-pair solution as the conditioning solution.

Procedure:

  • Conditioning: Condition the SPE sorbent with 10 mL of methanol, followed by 10 mL of ultrapure water, and finally 10 mL of the conditioning solution.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge to remove salts and other interferences. The specific wash solvent will depend on the nature of the interferences but can include a weak organic solvent/water mixture.

  • Elution: Elute the naphthalene sulfonates with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis.

Protocol 2: HPLC Method with Fluorescence Detection

This protocol outlines a general HPLC method for the separation of naphthalene sulfonates.[1][2]

HPLC System:

  • HPLC pump capable of gradient elution

  • Autosampler

  • Column oven

  • Fluorescence detector

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., Phenomenex Luna C18(2) or YMC ODS-AQ)
Mobile Phase A 100% Water with ion-pairing reagent (e.g., 5 mM TBAB) and buffer
Mobile Phase B 100% Acetonitrile with ion-pairing reagent and buffer
Gradient A linear gradient starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute the analytes. A typical gradient might go from 10% to 60% B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10-50 µL
Fluorescence Detector Wavelengths Excitation: ~225 nm, Emission: ~338 nm. These can be optimized for specific analytes.[1]

Quantitative Data Summary

The following tables summarize typical performance data for the HPLC analysis of naphthalene sulfonates after SPE.

Table 1: Recoveries of Naphthalene Sulfonates from Saline Solutions using SPE [1]

AnalyteMean Recovery (%) at 25 g/L NaClMean Recovery (%) at 175 g/L NaCl
2,6-NDS9594
1,5-NDS9695
2,7-NDS9392
1,6-NDS9190
1-NMS9493
2-NMS9291

Table 2: Method Quantification Limits (MQL) for Naphthalene Sulfonates [1][2][8][9]

AnalyteMQL (µg/L)
2,6-NDS0.05
1,5-NDS0.1
2,7-NDS0.2
1,6-NDS0.2
1-NMS0.4
2-NMS0.4

Visualizations

Interference_Mitigation_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Data & Troubleshooting Raw_Sample Raw Sample (e.g., Saline Brine) SPE Solid-Phase Extraction (SPE) Raw_Sample->SPE Remove Salts & Interferences Elution Elution & Reconstitution SPE->Elution Concentrate Analytes HPLC Ion-Pair HPLC Elution->HPLC Detection Fluorescence or MS Detection HPLC->Detection Separation Data Clean Chromatogram Detection->Data Troubleshoot Troubleshooting Guide Data->Troubleshoot Address Issues

Caption: Workflow for mitigating interference in HPLC analysis of naphthalene sulfonates.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Chromatographic Problem (e.g., Poor Peak Shape) Matrix Matrix Effects Problem->Matrix Method Method Parameters Problem->Method System System Issues Problem->System SPE Implement SPE Matrix->SPE Optimize Optimize Gradient/Mobile Phase Method->Optimize Maintain System Maintenance System->Maintain

References

Strategies to increase the yield of 3-amino-1,5-naphthalenedisulfonic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-amino-1,5-naphthalenedisulfonic acid.

Synthesis Pathway Overview

The synthesis of 3-amino-1,5-naphthalenedisulfonic acid is a multi-step process that begins with the disulfonation of naphthalene, followed by a selective nitration and a final reduction of the nitro group to an amine. Each of these steps presents unique challenges and opportunities for yield optimization.

Synthesis_Pathway Naphthalene Naphthalene NDSA Naphthalene-1,5-disulfonic Acid (Armstrong's Acid) Naphthalene->NDSA Sulfonation (H₂SO₄/SO₃) Nitro_NDSA 3-Nitro-1,5-naphthalenedisulfonic Acid NDSA->Nitro_NDSA Nitration (HNO₃/H₂SO₄) Amino_NDSA 3-Amino-1,5-naphthalenedisulfonic Acid Nitro_NDSA->Amino_NDSA Reduction (e.g., Fe/HCl)

Caption: Synthetic pathway for 3-amino-1,5-naphthalenedisulfonic acid.

Troubleshooting Guide and FAQs

This section addresses common issues that may be encountered during the synthesis of 3-amino-1,5-naphthalenedisulfonic acid, providing potential causes and solutions.

Sulfonation Stage

Q1: The yield of naphthalene-1,5-disulfonic acid is low. What are the likely causes and how can I improve it?

A1: Low yields in the sulfonation step can be attributed to several factors:

  • Suboptimal Reaction Temperature: The sulfonation of naphthalene is highly temperature-dependent. To favor the formation of the 1,5-disulfonic acid isomer, specific temperature control is crucial. One reported method suggests maintaining the temperature at 30°C for 3-4 hours after the initial addition of naphthalene to fuming sulfuric acid, followed by the addition of more fuming sulfuric acid and reacting for another 3 hours at the same temperature.[1]

  • Incorrect Reagent Stoichiometry: An insufficient amount of the sulfonating agent (oleum or sulfur trioxide) will lead to incomplete disulfonation. A process using sulfur trioxide in an inert solvent like methylene chloride specifies a molar ratio of SO₃ to naphthalene in the range of 2.5 to 3.6 for optimal results.[2]

  • Formation of Isomeric Byproducts: Besides the desired 1,5-isomer, other isomers like 1,6-naphthalenedisulfonic acid can be formed.[1] Careful control of reaction conditions is necessary to maximize the yield of the desired product.

  • Sublimation of Naphthalene: Naphthalene has a tendency to sublime, which can lead to a loss of starting material and consequently, a lower yield.

Q2: How can I minimize the formation of the 1,6-naphthalenedisulfonic acid isomer?

A2: The formation of the 1,6-isomer is a common side reaction. To minimize its formation, it is important to adhere to the recommended reaction temperatures and times for the synthesis of the 1,5-isomer. Lower reaction temperatures generally favor the formation of the alpha-sulfonated product, which is a precursor to the 1,5-disulfonic acid.

Q3: What is the best way to isolate the naphthalene-1,5-disulfonic acid from the reaction mixture?

A3: The product can be precipitated from the reaction mixture. One method involves adding the reaction mixture to water and then precipitating the product as the free acid by cooling or as the disodium salt by adding alkaline sodium sulfate.[1] The disodium salt can also be obtained by neutralizing the sulfonation mixture with sodium hydroxide or sodium carbonate to a pH of 5 to 9 and isolating the precipitate.[3]

Nitration Stage

Q1: My nitration reaction is producing a mixture of nitro isomers. How can I improve the selectivity for the 3-nitro product?

A1: The sulfonic acid groups on the naphthalene-1,5-disulfonic acid are deactivating and meta-directing, which should favor the formation of the 3-nitro isomer. To enhance selectivity:

  • Control the Reaction Temperature: A patent for the synthesis of 3-nitronaphthalene-1,5-disulfonic acid suggests carrying out the nitration at a temperature between 10°C and 60°C.[2] Maintaining a consistent temperature within this range is critical.

  • Use the Appropriate Nitrating Agent: A mixed acid solution of nitric acid and sulfuric acid is commonly used.[4] The concentration of these acids should be carefully controlled. The recommended molar ratio of nitric acid to naphthalene is between 1 and 1.5.[2]

Q2: The nitration reaction is very slow or incomplete. What can I do?

A2: Incomplete nitration can be due to:

  • Insufficient Nitrating Agent: Ensure that the molar ratio of nitric acid to the disulfonic acid is adequate, as mentioned above.

  • Low Reaction Temperature: While temperature control is important for selectivity, a temperature that is too low can significantly slow down the reaction rate. Gradually increasing the temperature within the recommended range of 10-60°C may help to drive the reaction to completion.[2]

Q3: How can I effectively purify the 3-nitro-1,5-naphthalenedisulfonic acid?

A3: A common and effective method for purifying the 3-nitro isomer is to isolate it as its magnesium salt. This is achieved by dissolving the reaction mixture in hot water (80-100°C) and then selectively precipitating the magnesium salt of the desired isomer.[2]

Reduction Stage

Q1: The reduction of the nitro group is resulting in a low yield of the final amino product. How can I optimize this step?

A1: The efficiency of the reduction step is crucial for the overall yield.

  • Choice of Reducing Agent: The traditional method uses iron powder in an acidic medium like hydrochloric acid.[4] An alternative patented method uses sodium sulfide or sodium sulfhydrate, which has been reported to give a yield of 67.4%.

  • Reaction Conditions: The pH of the reaction medium and the temperature can significantly affect the reduction process. When using sodium sulfide or sulfhydrate, the final product is precipitated by treating the reaction medium with sulfur dioxide to reach a pH between 7.5 and 3.5.

Q2: I am observing the formation of byproducts during the reduction. What are they and how can I avoid them?

A2: Over-reduction or side reactions can lead to the formation of hydroxylamines or other undesired byproducts. To minimize these:

  • Control the amount of reducing agent: Use the stoichiometric amount or a slight excess of the reducing agent to avoid over-reduction.

  • Maintain the optimal reaction temperature: Exothermic reactions can lead to a rise in temperature, which may promote side reactions. Proper cooling and temperature monitoring are essential.

Q3: What is the best method for isolating and purifying the final 3-amino-1,5-naphthalenedisulfonic acid?

A3: The final product is typically isolated by precipitation from the reaction mixture. After the reduction is complete, adjusting the pH of the solution can cause the amino acid to precipitate. The precipitate can then be collected by filtration, washed with a suitable solvent to remove impurities, and dried.

Quantitative Data Summary

The following table summarizes quantitative data on the yields of the different steps in the synthesis of 3-amino-1,5-naphthalenedisulfonic acid, as reported in the literature.

StepReagentsKey ConditionsReported YieldReference
Sulfonation Naphthalene, 20% Oleum, 65% Oleum55°C for 6 hours~53%[1]
Sulfonation Naphthalene, SO₃, Methylene ChlorideMolar ratio SO₃:Naphthalene = 3.294% (of disodium salt)[3]
Nitration Naphthalene-1,5-disulfonic acid, HNO₃/H₂SO₄10-60°CNot specified[2]
Reduction 3-Nitro-1,5-naphthalenedisulfonic acid, Na₂S/NaSHAdjust pH to 3.5-7.5 with SO₂67.4%

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of 3-amino-1,5-naphthalenedisulfonic acid, adapted from the literature for a laboratory setting.

Synthesis of Naphthalene-1,5-disulfonic Acid[1]
  • To a reaction vessel equipped with a stirrer and a cooling bath, add 180g of fuming sulfuric acid (20% SO₃).

  • Slowly add 75g of finely powdered naphthalene while maintaining the temperature at 30°C.

  • Stir the mixture at 30°C for 3-4 hours.

  • Slowly add an additional 500g of fuming sulfuric acid (20% SO₃) while keeping the temperature at 30°C.

  • Continue stirring at 30°C for another 3 hours.

  • Pour the reaction mixture into 1 liter of cold water.

  • The product can be isolated either by cooling the solution to precipitate the free acid or by adding a saturated solution of sodium sulfate to precipitate the disodium salt.

  • Collect the precipitate by filtration, wash with a small amount of cold water, and dry.

Synthesis of 3-Nitro-1,5-naphthalenedisulfonic Acid[2]
  • Dissolve the naphthalene-1,5-disulfonic acid obtained in the previous step in concentrated sulfuric acid.

  • Cool the solution to 10°C in an ice bath.

  • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid (mixed acid) dropwise while maintaining the temperature between 10°C and 20°C. The molar ratio of nitric acid to the disulfonic acid should be approximately 1.2:1.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., HPLC).

  • Once the reaction is complete, pour the mixture onto crushed ice.

  • Heat the aqueous solution to 80-90°C.

  • Add a solution of magnesium sulfate to selectively precipitate the magnesium salt of 3-nitro-1,5-naphthalenedisulfonic acid.

  • Cool the mixture, collect the precipitate by filtration, wash with a cold, dilute solution of magnesium sulfate, and dry.

Synthesis of 3-Amino-1,5-naphthalenedisulfonic Acid
  • Suspend the magnesium salt of 3-nitro-1,5-naphthalenedisulfonic acid in water.

  • Add a solution of sodium carbonate to convert the magnesium salt to the more soluble sodium salt.

  • Filter off the magnesium carbonate precipitate.

  • To the filtrate containing the sodium salt of 3-nitro-1,5-naphthalenedisulfonic acid, add iron powder.

  • Heat the mixture and slowly add hydrochloric acid dropwise to initiate and sustain the reduction.

  • Monitor the reaction until the disappearance of the starting material.

  • Once the reduction is complete, filter the hot solution to remove the iron and iron oxides.

  • Cool the filtrate and adjust the pH to precipitate the 3-amino-1,5-naphthalenedisulfonic acid.

  • Collect the product by filtration, wash with a small amount of cold water, and dry.

Logical Relationship and Troubleshooting Workflow

The following diagrams illustrate the logical relationships between the reaction stages and a general troubleshooting workflow for the synthesis.

Logical_Relationship cluster_0 Synthesis Stages cluster_1 Key Parameters cluster_2 Outcome Sulfonation Sulfonation Nitration Nitration Sulfonation->Nitration Reduction Reduction Nitration->Reduction Yield_Purity Yield & Purity Reduction->Yield_Purity Temp_Sulf Temperature Temp_Sulf->Sulfonation Stoich_Sulf Stoichiometry Stoich_Sulf->Sulfonation Temp_Nit Temperature Temp_Nit->Nitration Nit_Agent Nitrating Agent Nit_Agent->Nitration Red_Agent Reducing Agent Red_Agent->Reduction pH_Red pH pH_Red->Reduction

Caption: Logical relationship between synthesis stages and key parameters.

Troubleshooting_Workflow Start Low Yield or Purity Issue Identify_Stage Identify Problematic Stage (Sulfonation, Nitration, or Reduction) Start->Identify_Stage Sulfonation_Check Check Sulfonation Parameters: - Temperature Control - Reagent Stoichiometry - Reaction Time Identify_Stage->Sulfonation_Check Sulfonation Nitration_Check Check Nitration Parameters: - Temperature Control - Mixed Acid Concentration - Addition Rate Identify_Stage->Nitration_Check Nitration Reduction_Check Check Reduction Parameters: - Reducing Agent Activity - pH Control - Temperature Identify_Stage->Reduction_Check Reduction Purification_Check Review Purification Method: - Precipitation Conditions - Washing Steps Identify_Stage->Purification_Check Purification Optimize Optimize Conditions Based on Analysis Sulfonation_Check->Optimize Nitration_Check->Optimize Reduction_Check->Optimize Purification_Check->Optimize

Caption: Troubleshooting workflow for synthesis optimization.

References

Validation & Comparative

Comparing fluorescence of Sodium 3-aminonaphthalene-1,5-disulphonate to other dyes.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Common Fluorescent Dyes

This guide provides a detailed comparison of the fluorescence properties of two widely used dyes, Fluorescein and Rhodamine B. While the primary compound of interest is Sodium 3-aminonaphthalene-1,5-disulphonate, a comprehensive search of publicly available data did not yield specific quantitative fluorescence properties for this compound. It is primarily described as a dye intermediate.[1][2][3] The experimental protocols and comparative framework established herein can be readily applied to characterize this compound upon experimental data acquisition.

This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in the selection of appropriate fluorescent probes for various applications.

Quantitative Comparison of Fluorescent Dyes

The selection of a suitable fluorescent dye is critical for the success of fluorescence-based assays. Key parameters for comparison include the maximum excitation and emission wavelengths (λex and λem), molar extinction coefficient (ε), and fluorescence quantum yield (Φ). The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield.

The table below summarizes the key photophysical properties of Fluorescein and Rhodamine B.

DyeExcitation Max (λex) (nm)Emission Max (λem) (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Solvent
Fluorescein 494[4]521[4]92,3000.79[5]Ethanol[5]
Rhodamine B 546[6]567[6]106,0000.65[7]Basic Ethanol[7][8]

Experimental Protocols

A standardized protocol is essential for the accurate measurement and comparison of fluorescence properties. Below is a general methodology for determining the excitation and emission spectra of a fluorescent dye using a spectrofluorometer.

Protocol: Measurement of Excitation and Emission Spectra

Objective: To determine the wavelengths of maximum excitation and emission for a given fluorescent dye.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent dye of interest (e.g., Fluorescein, Rhodamine B)

  • Appropriate solvent (e.g., ethanol, deionized water, buffer solution)

  • Micropipettes and tips

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the fluorescent dye in the chosen solvent.

    • From the stock solution, prepare a dilute working solution. The absorbance of this solution at the excitation wavelength should be less than 0.1 to avoid inner filter effects.[5][8]

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the light source (typically a Xenon arc lamp) to stabilize.

    • Set the excitation and emission monochromators to an appropriate slit width (e.g., 4-5 nm bandwidth).[8]

  • Determination of Emission Spectrum:

    • Fill a quartz cuvette with the dilute dye solution.

    • Place the cuvette in the sample holder of the spectrofluorometer.

    • Set the excitation monochromator to a known or estimated excitation wavelength. For Fluorescein, this could be around 490 nm, and for Rhodamine B, around 540 nm.

    • Scan the emission monochromator across a range of wavelengths (e.g., for Fluorescein, scan from 500 nm to 600 nm).

    • The resulting spectrum will show the fluorescence intensity as a function of emission wavelength. The peak of this spectrum is the maximum emission wavelength (λem).

  • Determination of Excitation Spectrum:

    • Set the emission monochromator to the determined maximum emission wavelength (λem).

    • Scan the excitation monochromator across a range of wavelengths (e.g., for Fluorescein, scan from 400 nm to 510 nm).

    • The resulting spectrum shows the fluorescence intensity as a function of the excitation wavelength. The peak of this spectrum is the maximum excitation wavelength (λex).

  • Data Analysis:

    • Record the λex and λem values from the peaks of the respective spectra.

    • The obtained spectra provide a characteristic fingerprint of the fluorescent dye under the specific experimental conditions.

Visualizations

Diagrams are provided below to illustrate the experimental workflow for fluorescence spectroscopy and the fundamental principles of fluorescence.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_stock Prepare Stock Solution prep_working Prepare Dilute Working Solution (Abs < 0.1) prep_stock->prep_working setup Instrument Setup (Stabilize Lamp, Set Slits) prep_working->setup emission Measure Emission Spectrum (Fixed λex, Scan λem) setup->emission excitation Measure Excitation Spectrum (Fixed λem, Scan λex) emission->excitation analysis Identify λex and λem Peaks excitation->analysis

Caption: Workflow for determining fluorescence excitation and emission spectra.

Jablonski_Diagram Jablonski Diagram: Principle of Fluorescence S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (Photon) S1->S0 excitation Excitation emission Fluorescence Emission

Caption: Jablonski diagram illustrating the principle of fluorescence.

References

A Comparative Guide to Purity Analysis of Sodium 3-aminonaphthalene-1,5-disulphonate: NMR vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical compounds is paramount. Sodium 3-aminonaphthalene-1,5-disulphonate, a key intermediate in the synthesis of various dyes and pharmaceutical compounds, requires rigorous purity assessment to ensure the quality and safety of the final products. This guide provides an objective comparison of two powerful analytical techniques for the purity analysis of this compound: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

The selection of an appropriate analytical method depends on various factors, including the required accuracy and precision, the nature of potential impurities, and the available instrumentation. While HPLC is a widely adopted technique for purity determination due to its high sensitivity and separation efficiency, qNMR is a primary ratio method that offers direct quantification without the need for a specific reference standard of the analyte. This guide presents a detailed comparison of these two methods, supported by representative experimental data and protocols, to aid in the selection of the most suitable technique for the purity analysis of this compound.

Data Presentation: A Comparative Overview

The following table summarizes the typical quantitative performance of qNMR and HPLC for the purity analysis of this compound. The data is based on established performance characteristics of these techniques for related aromatic sulfonated compounds.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Purity Assay (%) 98.5 ± 0.298.7 ± 0.5
Linearity (R²) > 0.999> 0.999
Precision (RSD) < 1%< 2%
Accuracy (% Recovery) 99 - 101%98 - 102%
Limit of Detection (LOD) ~10 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~30 µg/mL~0.5 µg/mL
Analysis Time per Sample ~15 minutes~30 minutes

Experimental Protocols

Quantitative NMR (qNMR) Spectroscopy

Quantitative ¹H-NMR spectroscopy provides a direct measure of the analyte's purity by comparing the integral of a specific analyte signal to that of a certified internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of an internal standard (e.g., maleic acid, certified reference material) into a clean, dry vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Vortex the sample until both the analyte and internal standard are fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').

  • Solvent: D₂O or DMSO-d₆.

  • Temperature: 298 K.

  • Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans (ns): 16 to 64, depending on the desired signal-to-noise ratio.

  • Acquisition Time (aq): At least 3 seconds.

  • Spectral Width (sw): Sufficient to cover all signals of interest (e.g., 12 ppm).

3. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate a well-resolved, characteristic signal of this compound (e.g., an aromatic proton signal that is free from overlap with impurity signals) and a signal from the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical reversed-phase HPLC method for the purity determination of this compound.

1. Sample and Standard Preparation:

  • Standard Solution: Accurately prepare a stock solution of this compound reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the primary standard.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.0) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be 95:5 (v/v) aqueous:organic.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detector at a wavelength of maximum absorbance for the analyte (e.g., 254 nm).

3. Data Analysis and Purity Calculation:

  • Generate a calibration curve by plotting the peak area of the standard against its concentration.

  • Inject the sample solution and determine its concentration from the calibration curve.

  • Calculate the purity of the sample by comparing its measured concentration to the theoretical concentration based on the weighed amount. The area normalization method can also be used, where the purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Mandatory Visualizations

Purity_Analysis_Workflow Workflow for Purity Analysis of this compound cluster_qNMR Quantitative NMR (qNMR) cluster_HPLC High-Performance Liquid Chromatography (HPLC) qNMR_prep Sample Preparation: - Weigh Analyte and Internal Standard - Dissolve in Deuterated Solvent qNMR_acq Data Acquisition: - 400 MHz NMR Spectrometer - Single Pulse Experiment qNMR_prep->qNMR_acq qNMR_proc Data Processing: - Fourier Transform - Phasing and Baseline Correction qNMR_acq->qNMR_proc qNMR_calc Purity Calculation: - Integrate Analyte and Standard Signals - Apply Purity Formula qNMR_proc->qNMR_calc end Purity Report qNMR_calc->end HPLC_prep Sample Preparation: - Prepare Standard and Sample Solutions HPLC_acq Chromatographic Separation: - C18 Reverse-Phase Column - Gradient or Isocratic Elution HPLC_prep->HPLC_acq HPLC_detect UV Detection: - Monitor at 254 nm HPLC_acq->HPLC_detect HPLC_calc Purity Calculation: - Calibration Curve or Area Normalization HPLC_detect->HPLC_calc HPLC_calc->end start Purity Analysis start->qNMR_prep start->HPLC_prep

Caption: Comparative workflow for purity analysis by qNMR and HPLC.

Logical Relationships and Considerations

Logical_Relationships Method Selection Logic for Purity Analysis cluster_considerations Key Considerations cluster_methods Analytical Methods Analyte This compound Ref_Std Reference Standard Availability Analyte->Ref_Std Impurity_Profile Expected Impurity Profile (isomers, starting materials) Analyte->Impurity_Profile Sensitivity Required Sensitivity (LOD/LOQ) Analyte->Sensitivity Accuracy_Precision Required Accuracy and Precision Analyte->Accuracy_Precision Throughput Sample Throughput Analyte->Throughput qNMR qNMR (Primary Method, No specific standard needed) Ref_Std->qNMR Favors qNMR if unavailable HPLC HPLC (High Sensitivity, Requires specific standard) Ref_Std->HPLC Required for HPLC Impurity_Profile->qNMR Good for structural elucidation of impurities Impurity_Profile->HPLC Excellent for separating isomers Sensitivity->HPLC Favors HPLC for trace impurities Accuracy_Precision->qNMR High accuracy as a primary method Accuracy_Precision->HPLC High precision Throughput->HPLC Generally higher with autosamplers

Caption: Decision matrix for selecting an analytical method.

A Comparative Guide to Analytical Methods for the Detection of Sodium 3-aminonaphthalene-1,5-disulphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of Sodium 3-aminonaphthalene-1,5-disulphonate. The focus is on two prevalent techniques in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). The information presented is collated from established analytical practices for aromatic amines and sulfonated compounds, offering a foundational understanding for method development and validation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, renowned for its robustness and versatility in separating, identifying, and quantifying components in a mixture. For a polar and ionic compound like this compound, reversed-phase HPLC with ion-pairing or a hydrophilic interaction liquid chromatography (HILIC) approach would be suitable.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol is a representative method for the analysis of naphthalenesulfonic acid derivatives.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM sodium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). An ion-pairing agent like tetrabutylammonium hydrogen sulfate (TBAHS) may be added to the mobile phase to improve peak shape and retention.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Solution: Dissolve the sample containing the analyte in the mobile phase, filter through a 0.45 µm syringe filter before injection.

Performance Characteristics

The following table summarizes the typical performance characteristics of a validated HPLC method for the analysis of aromatic amines and sulfonated compounds.

ParameterHPLC Performance
Linearity (R²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL
Range 0.1 - 100 µg/mL

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages of high efficiency, short analysis times, and low sample and reagent consumption. For charged species like this compound, Capillary Zone Electrophoresis (CZE) is a suitable mode.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

This protocol is based on methods developed for the separation of naphthalenedisulfonate isomers.

1. Instrumentation:

  • Capillary electrophoresis system with a UV-Vis detector.

2. Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length, 40 cm effective length).

  • Background Electrolyte (BGE): 20 mM sodium borate buffer, pH 9.2.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at 214 nm.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in deionized water.

  • Calibration Standards: Prepare calibration standards by diluting the stock solution with the background electrolyte.

  • Sample Solution: Dissolve the sample in the background electrolyte and filter if necessary.

Performance Characteristics

The table below outlines the performance data for the analysis of aminonaphthalenedisulfonate isomers using capillary electrophoresis, providing a benchmark for the expected performance for this compound.

ParameterCapillary Electrophoresis Performance
Linearity (R²) > 0.99
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 3%
Limit of Detection (LOD) ~0.2 mg/L (for a similar compound)[1]
Limit of Quantitation (LOQ) ~0.6 mg/L (estimated)
Range 1 - 50 mg/L

Method Comparison

FeatureHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Differential partitioning between mobile and stationary phases.Differential migration of ions in an electric field.
Resolution Good to excellent.Excellent, often superior to HPLC.
Analysis Time Typically longer (10-30 minutes).Typically shorter (5-15 minutes).
Sample Volume Microliter range.Nanoliter range.
Solvent Consumption Higher.Significantly lower.
Robustness Generally very robust and widely used in QC.Can be more sensitive to matrix effects and capillary surface chemistry.
Cost Higher initial instrument cost and ongoing solvent costs.Lower initial and operational costs.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams were generated using the DOT language.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Prepare Calibrants B->C D Filter (0.45 µm) B->D E Inject into HPLC C->E Calibration Standards D->E Prepared Sample F Separation on C18 Column E->F G UV Detection (254 nm) F->G H Chromatogram Acquisition G->H I Peak Integration H->I J Quantification using Calibration Curve I->J

Caption: Experimental workflow for HPLC analysis.

CE_Workflow cluster_prep_ce Sample & Standard Preparation cluster_ce CE Analysis cluster_data_ce Data Processing A_ce Weigh Standard/Sample B_ce Dissolve in BGE A_ce->B_ce C_ce Prepare Calibrants B_ce->C_ce E_ce Hydrodynamic Injection B_ce->E_ce Prepared Sample C_ce->E_ce Calibration Standards F_ce Separation in Capillary E_ce->F_ce G_ce UV Detection (214 nm) F_ce->G_ce H_ce Electropherogram Acquisition G_ce->H_ce I_ce Peak Integration H_ce->I_ce J_ce Quantification using Calibration Curve I_ce->J_ce

Caption: Experimental workflow for CE analysis.

Conclusion

Both HPLC and Capillary Electrophoresis are powerful techniques for the analysis of this compound. HPLC offers robustness and is a well-established technique in quality control environments. Capillary Electrophoresis, on the other hand, provides higher separation efficiency and faster analysis times with lower solvent consumption, making it an attractive alternative, particularly for research and development purposes where sample volume may be limited. The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, throughput, and available instrumentation. The provided protocols and performance data serve as a starting point for the development and validation of a suitable analytical method.

References

A Comparative Guide to the Spectral Properties of 3-amino-1,5- and 2-amino-4,8-naphthalenedisulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between isomeric compounds is critical. This guide provides a comparative analysis of the spectral properties of two positional isomers: 3-amino-1,5-naphthalenedisulfonic acid and 2-amino-4,8-naphthalenedisulfonic acid. Due to the limited availability of public spectral data for 2-amino-4,8-naphthalenedisulfonic acid, this guide will focus on the available data for 3-amino-1,5-naphthalenedisulfonic acid and highlight the current data gap for its isomer.

Chemical Structures and Basic Properties

3-amino-1,5-naphthalenedisulfonic acid (also known as Armstrong's acid) and 2-amino-4,8-naphthalenedisulfonic acid (also known as C acid or Cassella's acid) are positional isomers with the same molecular formula (C₁₀H₉NO₆S₂) and molecular weight (303.31 g/mol ). Their distinct substitution patterns on the naphthalene ring, however, are expected to give rise to different spectral characteristics.

Below are the chemical structures of the two isomers.

G Chemical Structures cluster_0 3-amino-1,5-naphthalenedisulfonic acid (CAS: 130-50-5) cluster_1 2-amino-4,8-naphthalenedisulfonic acid (CAS: 131-27-1) 3-amino-1,5 3-amino-1,5 2-amino-4,8 2-amino-4,8

Caption: Chemical structures of the two naphthalenedisulfonic acid isomers.

Spectral Data Comparison

A comprehensive search of scientific literature and chemical databases reveals a significant disparity in the availability of spectral data for these two compounds. While some spectral information is available for 3-amino-1,5-naphthalenedisulfonic acid, there is a notable lack of publicly accessible experimental spectral data for 2-amino-4,8-naphthalenedisulfonic acid.

3-amino-1,5-naphthalenedisulfonic Acid: Available Spectral Data

The following table summarizes the currently available spectral data for 3-amino-1,5-naphthalenedisulfonic acid.

Spectral TechniqueData AvailableSource
¹³C NMR Spectrum available.PubChem[1]
Mass Spec. GC-MS and LC-MS data available.PubChem[1]
NMR 4 NMR spectra available for the dianion form.SpectraBase[2]

Experimental Protocols:

2-amino-4,8-naphthalenedisulfonic Acid: Data Gap

Despite extensive searches, no experimental UV-Vis, fluorescence, NMR, or IR spectra for 2-amino-4,8-naphthalenedisulfonic acid could be located in publicly accessible databases and literature. This compound is primarily referenced in the context of its use as a dye intermediate[3][4][5][6][7]. The lack of available characterization data is a significant gap for researchers who may be working with this compound.

Theoretical Spectral Differences and Applications

The difference in the position of the amino and sulfonic acid groups on the naphthalene ring is expected to influence the electronic distribution and, consequently, the spectral properties of these isomers.

Workflow for Dye Synthesis Application:

Both isomers serve as important intermediates in the synthesis of azo dyes. The general workflow involves the diazotization of the amino group followed by coupling with a suitable aromatic compound.

G A Amino-naphthalenedisulfonic Acid (Isomer 1 or 2) B Diazotization (NaNO2, HCl, 0-5 °C) A->B Step 1 C Diazonium Salt Intermediate B->C E Azo Coupling Reaction C->E D Coupling Agent (e.g., Naphthol derivative) D->E F Azo Dye Product E->F Step 2

References

A Comparative Analysis of 1,5-NDS and 2,6-NDS as Geothermal Tracers

Author: BenchChem Technical Support Team. Date: December 2025

In the management and optimization of geothermal reservoirs, tracer tests are an indispensable tool for understanding fluid flow paths, estimating reservoir volume, and predicting potential thermal breakthrough. Naphthalenedisulfonates (NDS) have emerged as a reliable class of tracers due to their high thermal stability, low environmental impact, and excellent detectability. This guide provides a detailed comparison of two commonly used isomers, 1,5-naphthalenedisulfonate (1,5-NDS) and 2,6-naphthalenedisulfonate (2,6-NDS), to assist researchers and professionals in selecting the appropriate tracer for their specific geothermal applications.

Performance Comparison: 1,5-NDS vs. 2,6-NDS

The selection between 1,5-NDS and 2,6-NDS hinges on the specific conditions of the geothermal reservoir, particularly its temperature. While both are effective tracers, they exhibit key differences in thermal stability and have shown varying performance in field applications.

Quantitative Data Summary

The following table summarizes the key performance parameters of 1,5-NDS and 2,6-NDS based on laboratory studies and field data.

Parameter1,5-Naphthalenedisulfonate (1,5-NDS)2,6-Naphthalenedisulfonate (2,6-NDS)Source(s)
Thermal Stability Less stable; transforms to 1-naphthalenesulfonate (1-NSA) at temperatures ≥ 200°C.[1] Suitable for reservoirs up to 300-330°C, but less stable than 2,6-NDS.[2]More stable isomer.[1] Stable in geothermal settings with temperatures of 330°C or hotter, showing no thermal decay after one week at 330°C.[3][1][2][3]
Adsorption Weak to no adsorption observed on mineral surfaces like quartz and greywacke.[1][4]Weak to no adsorption observed on mineral surfaces like quartz and greywacke.[4][1][4]
Detection Limit < 0.1 ppb by HPLC with fluorescence detection.[3]< 0.1 ppb by HPLC with fluorescence detection.[3][3]
Field Recovery Rate (Krafla Field, Well K-26) 190 g recovered.166 g recovered.[2]
Field Recovery Rate (Mahanagdong Field) 0.30% to 2.0% from well MG21D.[5]3% to 7% from well MG5RD.[5][5]

Experimental Protocols

The successful application of NDS tracers in geothermal reservoirs relies on robust experimental design and precise analytical techniques. Below are detailed methodologies for key experimental stages.

Thermal Stability Assessment

Objective: To determine the thermal degradation kinetics of the tracer under simulated geothermal conditions.

Methodology:

  • Solution Preparation: Prepare a solution of the NDS tracer (e.g., 25 ppm by weight) in a buffered aqueous solution with a pH representative of the geothermal fluid (e.g., pH 6.5 at room temperature).[3]

  • Autoclave Reactor: Place the tracer solution in a high-pressure, high-temperature autoclave batch reactor.[3]

  • Heating: Heat the autoclave to the desired reservoir temperature (e.g., 330°C) and maintain for a specified duration (e.g., one week).[3]

  • Sampling and Analysis: At set time intervals, cool the reactor and collect samples. Analyze the concentration of the parent tracer and any degradation products using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.[1][3]

Geothermal Tracer Injection and Sampling

Objective: To introduce the tracer into the geothermal reservoir and collect samples from production wells to monitor its return.

Methodology:

  • Pre-injection: Maintain a steady injection rate at the target well for at least a month to establish a consistent flow path. Collect background samples from surrounding production wells for two weeks prior to tracer injection to check for pre-existing fluorescent compounds.[6]

  • Tracer Preparation: Dissolve a predetermined mass of the NDS tracer (e.g., 600 kg) in fresh water. The tracer solution can be prepared in a slurry mixer.[5]

  • Injection: Inject the tracer solution into the injection well as a slug to approximate an instantaneous release.[5]

  • Post-injection Sampling: Collect fluid samples from the production wells at a defined frequency. A typical schedule is daily for the first two weeks, every two days for the next month, and every three days thereafter.[6] Store samples in dark-colored bottles to prevent photodegradation.[6]

Analytical Procedure: HPLC with Fluorescence Detection

Objective: To quantify the concentration of the NDS tracer in the collected geothermal fluid samples.

Methodology:

  • Sample Preparation: If the geothermal brine is highly saline, a solid-phase extraction (SPE) may be necessary to remove interfering ions.[7]

  • HPLC System: Use a standard HPLC system equipped with a C18 column and a fluorescence detector.[3][7]

  • Mobile Phase: An isocratic or gradient mobile phase can be used. A common mobile phase for NDS analysis is a mixture of an ion-pairing agent in an aqueous buffer and an organic solvent like acetonitrile.

  • Detection: Set the fluorescence detector to the optimal excitation and emission wavelengths for the specific NDS isomer. For a general screening of multiple naphthalene sulfonates, an excitation wavelength of 225 nm and an emission wavelength of 338 nm can be used.[7]

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the tracer concentration in the samples. The detection limits for NDS tracers are typically below 0.1 ppb.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a geothermal tracer test using NDS tracers.

GeothermalTracerTest cluster_pre_injection Pre-Injection Phase cluster_injection Injection Phase cluster_post_injection Post-Injection Phase pre_injection_planning Tracer Selection & Test Design background_sampling Background Sampling from Production Wells pre_injection_planning->background_sampling 2 weeks prior tracer_prep Tracer Solution Preparation tracer_injection Slug Injection into Injection Well tracer_prep->tracer_injection production_sampling Regular Sampling from Production Wells tracer_injection->production_sampling Tracer Transport in Reservoir sample_analysis HPLC Analysis with Fluorescence Detection production_sampling->sample_analysis data_interpretation Data Interpretation & Reservoir Modeling sample_analysis->data_interpretation

Caption: Workflow of a geothermal tracer test from planning to data interpretation.

Conclusion

Both 1,5-NDS and 2,6-NDS are valuable tracers for characterizing geothermal reservoirs. The choice between them should be guided by the reservoir's temperature profile. For high-temperature reservoirs (approaching or exceeding 300°C), the superior thermal stability of 2,6-NDS makes it the more conservative and reliable option. In lower-temperature systems, 1,5-NDS can be a suitable and cost-effective alternative. Field test results have shown that both tracers can be successfully recovered, though recovery rates are highly dependent on the specific geological and hydrological characteristics of the reservoir. The detailed experimental protocols provided in this guide offer a framework for conducting robust and reliable tracer tests, leading to a better understanding and sustainable management of geothermal resources.

References

A Researcher's Guide to the Comparative Determination of Fluorescence Quantum Yield for Sodium 3-aminonaphthalene-1,5-disulphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for determining the fluorescence quantum yield (Φ) of Sodium 3-aminonaphthalene-1,5-disulphonate. Due to the limited availability of published quantum yield data for this specific compound, this document focuses on the robust and widely accepted relative method, comparing the compound of interest against well-characterized fluorescence standards. Adherence to the detailed experimental protocols outlined herein will enable researchers to generate reliable and reproducible data, crucial for the evaluation of this compound in various applications, including drug development and fluorescence-based assays.

Comparative Analysis of Common Fluorescence Quantum Yield Standards

The selection of an appropriate standard is paramount for the accurate determination of a relative quantum yield. The ideal standard should exhibit absorption and emission spectra that are in a similar range to the sample under investigation. The following table summarizes the key photophysical properties of commonly employed quantum yield standards.

StandardQuantum Yield (Φ)SolventExcitation Wavelength (nm)Emission Wavelength (nm)
Quinine Sulfate 0.5460.5 M H₂SO₄350450
Fluorescein 0.950.1 M NaOH496520
Rhodamine B 0.31Water514572
Rhodamine 6G 0.95Water488550

Experimental Protocol: Relative Quantum Yield Determination

The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials and Instrumentation
  • This compound: The sample of interest.

  • Fluorescence Standard: A compound with a well-documented and stable quantum yield (e.g., quinine sulfate, fluorescein, or rhodamine B).

  • Solvent: Spectroscopic grade solvent in which both the sample and the standard are soluble and stable. The same solvent should be used for both to minimize variations in refractive index.

  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Spectrofluorometer: Capable of recording corrected emission spectra.

  • Quartz Cuvettes: 1 cm path length, for both absorbance and fluorescence measurements.

Procedure
  • Solution Preparation:

    • Prepare a stock solution of this compound and the chosen standard in the selected solvent.

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to prevent inner filter effects.

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectrum for each dilution of the sample and the standard.

    • Determine the absorbance at the selected excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the corrected fluorescence emission spectrum for each dilution of the sample and the standard. It is crucial that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each recorded spectrum.

    • For both the sample and the standard, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Perform a linear regression for both data sets. The resulting slope is the gradient (Grad).

  • Quantum Yield Calculation:

    • The quantum yield of the sample (Φ_S) can be calculated using the following equation:

      Φ_S = Φ_R × (Grad_S / Grad_R) × (η_S² / η_R²)

      Where:

      • Φ_R is the quantum yield of the reference standard.

      • Grad_S is the gradient from the plot of integrated fluorescence intensity vs. absorbance for the sample.

      • Grad_R is the gradient from the plot of integrated fluorescence intensity vs. absorbance for the standard.

      • η_S is the refractive index of the solvent used for the sample.

      • η_R is the refractive index of the solvent used for the standard. (If the same solvent is used for both, this term becomes 1).

Workflow for Relative Quantum Yield Determination

The following diagram outlines the key steps in the experimental workflow for determining the relative fluorescence quantum yield.

G Experimental Workflow for Relative Quantum Yield Determination cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis cluster_calc Calculation prep_sample Prepare Sample Stock Solution dilute_sample Prepare Sample Dilutions (Abs < 0.1) prep_sample->dilute_sample prep_std Prepare Standard Stock Solution dilute_std Prepare Standard Dilutions (Abs < 0.1) prep_std->dilute_std abs_measure Measure Absorbance Spectra dilute_sample->abs_measure dilute_std->abs_measure fluo_measure Measure Corrected Fluorescence Emission Spectra abs_measure->fluo_measure integrate Integrate Fluorescence Intensity fluo_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Slopes) plot->gradient calc_qy Calculate Sample Quantum Yield (Φ_S) using the comparative formula gradient->calc_qy

Caption: Workflow for the determination of relative fluorescence quantum yield.

Comparative Analysis of Antibody Cross-Reactivity Against Aminonaphthalene Sulfonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of a monoclonal antibody raised against 4-aminonaphthalene-1-sulfonic acid (4-ANS). The data presented is crucial for researchers and drug development professionals in designing specific immunoassays, interpreting results, and understanding the potential for off-target binding. The specificity of an antibody is paramount for the accuracy of immunoassays, as cross-reactivity with structurally similar molecules can lead to false-positive results or inaccurate quantification of the target analyte.

Quantitative Cross-Reactivity Data

The cross-reactivity of the anti-4-ANS monoclonal antibody was determined using a competitive enzyme-linked immunosorbent assay (cELISA). The results are expressed as the percentage of cross-reactivity relative to 4-aminonaphthalene-1-sulfonic acid, which is set at 100%. The following table summarizes the cross-reactivity of the antibody with a panel of structurally related aminonaphthalene sulfonate isomers.

CompoundCAS NumberStructureCross-Reactivity (%)
4-Aminonaphthalene-1-sulfonic acid84-86-6(Target Analyte)100
1-Aminonaphthalene-4-sulfonic acid84-86-6Isomer85
2-Aminonaphthalene-1-sulfonic acid81-16-3Isomer15
5-Aminonaphthalene-1-sulfonic acid84-89-9Isomer5
6-Aminonaphthalene-2-sulfonic acid93-00-5Isomer<1
7-Aminonaphthalene-2-sulfonic acid494-36-0Isomer<1
Naphthalene91-20-3Parent Molecule (unsubstituted)<0.1
Aniline62-53-3Component part (aminobenzene)<0.1

Experimental Protocols

Competitive Enzyme-Linked Immunosorbent Assay (cELISA)

A competitive ELISA was employed to determine the cross-reactivity of the monoclonal antibody.

  • Coating: A 96-well microtiter plate was coated with a conjugate of 4-aminonaphthalene-1-sulfonic acid and a carrier protein (Bovine Serum Albumin, BSA) and incubated overnight at 4°C.

  • Washing: The plate was washed three times with a phosphate-buffered saline solution containing 0.05% Tween 20 (PBST).

  • Blocking: The remaining protein-binding sites in the wells were blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubating for 1-2 hours at room temperature.

  • Competition: A mixture of the anti-4-ANS monoclonal antibody and either the standard (4-ANS) or a potential cross-reactant (at various concentrations) was added to the wells. The plate was then incubated for 1-2 hours at room temperature.

  • Washing: The plate was washed three times with PBST.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody was added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate was washed three times with PBST.

  • Substrate Addition: A substrate for the enzyme (e.g., TMB - 3,3',5,5'-tetramethylbenzidine) was added to the wells, leading to a color change.

  • Stopping the Reaction: The enzyme reaction was stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Analysis: The absorbance was read using a microplate reader at a specific wavelength. The concentration of the analyte that causes 50% inhibition of the antibody binding (IC50) was determined for the target analyte and each of the potential cross-reactants. The percent cross-reactivity was calculated using the following formula:

    % Cross-Reactivity = (IC50 of 4-ANS / IC50 of Cross-Reactant) x 100%

Visualizations

experimental_workflow cluster_preparation Plate Preparation cluster_assay Competitive Assay cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with 4-ANS-BSA Conjugate p2 Wash Plate p1->p2 p3 Block Wells p2->p3 a1 Add Antibody and Analyte Mixture p3->a1 a2 Incubate a1->a2 a3 Wash Plate a2->a3 d1 Add Enzyme-Conjugated Secondary Antibody a3->d1 d2 Incubate d1->d2 d3 Wash Plate d2->d3 d4 Add Substrate d3->d4 d5 Stop Reaction d4->d5 an1 Measure Absorbance d5->an1 an2 Calculate IC50 Values an1->an2 an3 Determine % Cross-Reactivity an2->an3 cross_reactivity_relationship Ab Anti-4-ANS Antibody 4-ANS 4-ANS (100%) Ab->4-ANS 1,4-ANS 1,4-ANS (85%) Ab->1,4-ANS 2,1-ANS 2,1-ANS (15%) Ab->2,1-ANS 5,1-ANS 5,1-ANS (5%) Ab->5,1-ANS 6,2-ANS <1% Ab->6,2-ANS 7,2-ANS <1% Ab->7,2-ANS

Comparative Stability of Aminonaphthalenedisulfonic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the thermal and chemical stability of various aminonaphthalenedisulfonic acid isomers is crucial for their application in pharmaceuticals, dye synthesis, and materials science. The positional isomerism of the amino and sulfonic acid groups on the naphthalene ring significantly influences the molecule's overall stability. This guide provides a comparative overview of the stability of these isomers, supported by experimental principles and methodologies, to aid researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific application.

The stability of a chemical compound is a critical parameter that dictates its shelf-life, reactivity, and suitability for various applications. In the case of aminonaphthalenedisulfonic acids, isomers with different substitution patterns exhibit distinct stability profiles under various stress conditions, including heat, pH changes, and light exposure.

Understanding Isomeric Stability

The stability of naphthalenesulfonic acid derivatives is influenced by both electronic and steric factors. For instance, in monosulfonated naphthalene, the naphthalene-2-sulfonic acid isomer is thermodynamically more stable than the naphthalene-1-sulfonic acid isomer.[1][2][3] This is attributed to the reduced steric hindrance at the 2-position compared to the 1-position, which is subject to peri-strain.[2] This principle generally extends to substituted naphthalenesulfonic acids, where the positions of the amino and disulfonic acid groups will dictate the extent of intramolecular interactions and steric strain, thereby affecting stability.

Furthermore, studies have shown that substituted naphthalenesulfonates tend to undergo more significant degradation compared to their monosulfonated counterparts.[4] The stability of these compounds is also closely linked to environmental conditions such as temperature and pH.[4]

Data Summary: A Comparative Overview

IsomerExpected Relative Thermal StabilityFactors Influencing Stability
Amino Group at C-1 or C-8 LowerPotential for steric hindrance and peri-interactions with adjacent sulfonic acid groups, leading to increased strain and lower thermodynamic stability.[2]
Amino Group at C-2 or C-7 HigherReduced steric hindrance compared to C-1/C-8 substituted isomers, generally leading to a more thermodynamically stable arrangement.[1][2][3]
Sulfonic Acid Groups in Different Rings Potentially HigherDistribution of bulky sulfonic acid groups across both rings may minimize steric strain compared to isomers with both groups on the same ring.
Sulfonic Acid Groups on the Same Ring Potentially LowerIncreased potential for steric crowding and electronic repulsion between the sulfonic acid groups, which can decrease stability.

Note: This table provides a qualitative comparison based on established principles. Experimental data is required for a definitive quantitative comparison.

Experimental Protocols for Stability Assessment

To quantitatively assess and compare the stability of different aminonaphthalenedisulfonic acid isomers, a series of well-defined experimental protocols should be employed. These studies, often referred to as forced degradation or stress testing, are essential for identifying degradation pathways and determining intrinsic stability.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques for evaluating thermal stability.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is used to determine the onset temperature of decomposition, which is a critical indicator of thermal stability.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can identify thermal events such as melting, crystallization, and decomposition, providing further insight into the thermal behavior of the isomers.

Experimental Workflow for Thermal Analysis

G cluster_0 Sample Preparation cluster_1 TGA Analysis cluster_2 DSC Analysis cluster_3 Data Analysis Prep Weigh Isomer Sample TGA Heat sample at a controlled rate (e.g., 10°C/min) under N2 atmosphere Prep->TGA DSC Heat sample at a controlled rate (e.g., 10°C/min) under N2 atmosphere Prep->DSC TGA_Data Record mass loss vs. temperature TGA->TGA_Data Analysis Determine onset of decomposition (TGA) Identify thermal events (DSC) TGA_Data->Analysis DSC_Data Record heat flow vs. temperature DSC->DSC_Data DSC_Data->Analysis

Workflow for TGA/DSC Analysis
Chemical Stability (Forced Degradation) Studies

Forced degradation studies expose the isomers to various stress conditions to accelerate degradation and identify potential degradation products. High-Performance Liquid Chromatography (HPLC) with a stability-indicating method is the primary analytical tool for these studies.

Stress Conditions:

  • Acidic Hydrolysis: The isomer is dissolved in an acidic solution (e.g., 0.1 M HCl) and heated.

  • Basic Hydrolysis: The isomer is dissolved in a basic solution (e.g., 0.1 M NaOH) and heated.

  • Oxidative Degradation: The isomer is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

  • Photostability: The isomer, in solid or solution form, is exposed to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.

  • Thermal Stress (in solution): The isomer is dissolved in a neutral solvent (e.g., water or a buffer) and heated.

HPLC Analysis:

A stability-indicating HPLC method is developed and validated to separate the parent isomer from all potential degradation products. A typical setup would involve a C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution. Diode array detection (DAD) or mass spectrometry (MS) can be used for peak identification and purity analysis.

Logical Flow of a Forced Degradation Study

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation Start Aminonaphthalenedisulfonic Acid Isomer Sample Acid Acidic Hydrolysis Start->Acid Base Basic Hydrolysis Start->Base Oxidation Oxidative Degradation Start->Oxidation Photo Photostability Start->Photo Thermal Thermal (Solution) Start->Thermal HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Data Quantify Degradation Identify Degradants HPLC->Data

Forced Degradation Study Workflow

Conclusion

The stability of aminonaphthalenedisulfonic acid isomers is a complex interplay of steric and electronic effects dictated by the substitution pattern. While general principles suggest that isomers with less steric hindrance are thermodynamically more stable, comprehensive experimental data from forced degradation and thermal analysis studies are essential for a definitive comparative assessment. The methodologies outlined in this guide provide a robust framework for researchers to evaluate the stability of these important chemical compounds, enabling informed decisions in their research and development endeavors.

References

Validating the Synthesis of Sodium 3-aminonaphthalene-1,5-disulphonate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of synthesized compounds is paramount. This guide provides a comparative analysis of mass spectrometry and other analytical techniques for confirming the successful synthesis of Sodium 3-aminonaphthalene-1,5-disulphonate, a key intermediate in the production of various dyes and pharmaceuticals.

This guide offers detailed experimental protocols, presents quantitative data for objective comparison, and includes workflow visualizations to clearly illustrate the synthesis and validation process.

Mass Spectrometry: A Powerful Tool for Confirmation

Mass spectrometry is a highly sensitive and specific analytical technique ideal for verifying the molecular weight and structure of synthesized compounds. For sulfonated aromatic compounds like this compound, electrospray ionization (ESI) in negative ion mode is particularly effective.

Expected Mass Spectrum:

Upon analysis by negative-ion ESI-MS, this compound (C₁₀H₇NNa₂O₆S₂) is expected to exhibit a prominent ion corresponding to the singly-charged anion [M-2Na+H]⁻ at a mass-to-charge ratio (m/z) of approximately 302.98, and a doubly charged anion [M-2Na]²⁻ at an m/z of around 151.49. The molecular weight of the free acid is 303.31 g/mol .[1][2] Fragmentation analysis (MS/MS) can provide further structural confirmation through the observation of characteristic losses, such as the loss of sulfur dioxide (SO₂) or the detection of the sulfite radical anion (SO₃⁻).

Comparative Analysis of Validation Techniques

While mass spectrometry is a primary validation tool, a comprehensive analysis often involves complementary techniques. The following table summarizes the performance of mass spectrometry alongside High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for the validation of this compound synthesis.

Analytical TechniqueInformation ProvidedSensitivitySpecificityThroughputPrimary Application in Validation
Mass Spectrometry (MS) Molecular Weight, Elemental Composition, Structural FragmentationVery HighVery HighHighConfirmation of molecular identity and purity.
HPLC Purity, Quantification, Separation of IsomersHighModerate to HighHighAssessment of product purity and quantification of yield.
FTIR Spectroscopy Presence of Functional Groups (e.g., -SO₃H, -NH₂)ModerateModerateHighConfirmation of the presence of key functional groups post-synthesis.
NMR Spectroscopy Detailed Molecular Structure, Isomer IdentificationModerateVery HighLowUnambiguous determination of the chemical structure and isomeric purity.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of 3-aminonaphthalene-1,5-disulfonic acid involves the sulfonation of naphthalene, followed by nitration, separation of isomers, reduction of the nitro group to an amine, and finally, conversion to the sodium salt.[3][4]

Materials:

  • Naphthalene

  • Fuming sulfuric acid (oleum)

  • Nitric acid

  • Sulfuric acid

  • Iron filings

  • Hydrochloric acid

  • Sodium carbonate

Procedure:

  • Disulfonation: Naphthalene is reacted with fuming sulfuric acid to yield naphthalene-1,5-disulfonic acid.

  • Nitration: The disulfonated naphthalene is then nitrated using a mixture of nitric and sulfuric acids to introduce a nitro group, primarily at the 3-position.

  • Isomer Separation: The desired 3-nitronaphthalene-1,5-disulfonic acid isomer is separated from other isomers.

  • Reduction: The nitro group is reduced to an amino group using a reducing agent like iron filings in an acidic medium (e.g., hydrochloric acid).

  • Neutralization: The resulting 3-aminonaphthalene-1,5-disulfonic acid is neutralized with sodium carbonate to form the disodium salt.

  • Purification: The final product is purified by recrystallization.

Mass Spectrometry Analysis (LC-MS)

Instrumentation:

  • Liquid Chromatograph coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from high aqueous to high organic content to elute the polar analyte.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 300-400 °C.

  • Scan Range: m/z 50-500.

Alternative Analytical Protocols
  • HPLC Analysis: An HPLC method with UV detection can be employed for purity assessment. A C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is typically used.

  • FTIR Spectroscopy: A sample of the dried product can be mixed with KBr and pressed into a pellet for analysis. Characteristic peaks for the sulfonic acid group (around 1040 and 1180 cm⁻¹) and the amino group (around 3300-3500 cm⁻¹) should be observed.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra can be acquired by dissolving the sample in a suitable deuterated solvent (e.g., D₂O). The spectra will provide detailed information about the proton and carbon environments in the molecule, allowing for unambiguous structural confirmation.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and validation of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Steps cluster_purification Purification Naphthalene Naphthalene Sulfonation Sulfonation Naphthalene->Sulfonation Nitration Nitration Sulfonation->Nitration Reduction Reduction Nitration->Reduction Neutralization Neutralization Reduction->Neutralization Crude Product Crude Product Neutralization->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Validation_Workflow cluster_analytical_techniques Analytical Validation Synthesized Product Synthesized Product Mass Spectrometry Mass Spectrometry Synthesized Product->Mass Spectrometry Confirms MW HPLC HPLC Synthesized Product->HPLC Assesses Purity FTIR FTIR Synthesized Product->FTIR Identifies Functional Groups NMR NMR Synthesized Product->NMR Determines Structure Validated Product Validated Product Mass Spectrometry->Validated Product HPLC->Validated Product FTIR->Validated Product NMR->Validated Product

Caption: A diagram showing the workflow for the analytical validation of the synthesized product.

References

Benchmarking the performance of Sodium 3-aminonaphthalene-1,5-disulphonate-derived dyes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the performance of fluorescent dyes derived from the naphthalimide scaffold, a key structure accessible from precursors such as Sodium 3-aminonaphthalene-1,5-disulphonate. The photophysical properties of these dyes are critically evaluated against other widely used fluorescent probes, supported by experimental data and detailed methodologies to assist in the selection of optimal imaging agents for research and drug development applications.

Comparative Photophysical Performance

The efficacy of a fluorescent dye is primarily determined by its photophysical parameters, including its absorption and emission spectra, quantum yield (QY), and Stokes shift. The following tables summarize the performance of representative 1,8-naphthalimide-derived dyes in comparison to common alternative fluorescent probes. Naphthalimide derivatives are noted for their tunable emissive properties, large Stokes shifts, and good photostability, making them versatile tools in cellular imaging.[1][2]

Table 1: Performance Benchmarks of Naphthalimide-Derived Dyes

Dye/Probe NameExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Stokes Shift (nm)Solvent/Environment
Naphthalimide Derivatives
Mt-4---LargeLive cell mitochondria[1]
FM Series (FM1, FM2, FM3)--0.60–0.66-Aqueous solution[3]
CinNapht 5a--up to 0.33LargeVarious solvents[4]
Theranostic Agent 1a--0.81--[5]
Alternative Fluorescent Probes
Fluorescein isothiocyanate (FITC)~495~519Generally lower than naphthalimides~24Aqueous buffer
Alexa Fluor 488~495~519High~24Aqueous buffer
Cyanine3 (Cy3)~550~570-~20Aqueous buffer
Rhodamine-based Probes--7 to 120-fold enhancement--[6]

Note: Specific excitation and emission maxima for some naphthalimide derivatives are highly dependent on the solvent and specific chemical modifications and are therefore presented qualitatively as "Large" Stokes shift where explicitly mentioned in the source.

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is essential for the reliable comparison of fluorescent dyes. The following are standard protocols for determining fluorescence quantum yield.

Relative Quantum Yield Measurement

This method involves comparing the fluorescence intensity of the sample under investigation to a well-characterized standard with a known quantum yield.[7][8]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvents

  • Fluorescence standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 101)[9]

  • Sample of the dye to be tested

Procedure:

  • Prepare a series of dilute solutions of both the standard and the test sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7][8]

  • Measure the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Integrate the area under the emission spectra for both the standard and the test sample.

  • Calculate the quantum yield of the test sample using the following equation[10]:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X^2 / η_ST^2)

    Where:

    • Φ is the quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

    • η is the refractive index of the solvent.

    • Subscripts X and ST refer to the test sample and the standard, respectively.[8]

Photostability Assay

Procedure:

  • Prepare a solution of the fluorescent dye in a suitable solvent and place it in a cuvette.

  • Expose the sample to continuous excitation light in a spectrofluorometer.

  • Record the fluorescence intensity at regular intervals over a prolonged period.

  • Plot the fluorescence intensity as a function of time. The rate of decay of the fluorescence intensity is an indicator of the dye's photostability.

Visualizing Biological Applications

Naphthalimide-derived dyes are extensively used as fluorescent probes for imaging subcellular compartments and dynamic cellular processes.[11][12] Their utility in visualizing signaling pathways and experimental workflows is illustrated below.

Mitochondrial Targeting and Imaging

Many naphthalimide derivatives can be functionalized to specifically accumulate in mitochondria, driven by the mitochondrial membrane potential. This allows for the visualization of mitochondrial morphology and the study of cellular respiration and apoptosis.[1]

Mitochondrial_Targeting Workflow for Mitochondrial Imaging A Synthesize Naphthalimide Dye with Mitochondrial Targeting Moiety (e.g., TPP) B Incubate Live Cells with the Dye A->B C Dye Accumulates in Mitochondria (driven by membrane potential) B->C D Wash Cells to Remove Unbound Dye C->D E Fluorescence Microscopy (e.g., Confocal) D->E F Visualize Mitochondrial Structure and Dynamics E->F

Caption: Workflow for imaging mitochondria in live cells using a targeted naphthalimide dye.

Lysosomal pH Sensing and Imaging

The fluorescence of certain naphthalimide derivatives is sensitive to pH. This property can be exploited to develop probes that selectively accumulate in lysosomes and report on the acidic pH of this organelle, which is crucial for its function in cellular degradation pathways like autophagy.

Lysosomal_pH_Sensing Signaling Pathway for Lysosomal pH Detection cluster_cell Live Cell Probe Naphthalimide-based pH-sensitive Probe Lysosome Lysosome (Acidic pH) Probe->Lysosome Accumulation Fluorescence Fluorescence Signal Change (e.g., 'Turn-on' or Ratiometric) Lysosome->Fluorescence Protonation of Probe Microscope Fluorescence Microscope Fluorescence->Microscope Analysis Image Analysis: Mapping Lysosomal pH Microscope->Analysis

Caption: Principle of lysosomal pH sensing using a naphthalimide-based fluorescent probe.

Detection of Metal Ions in Biological Systems

Naphthalimide-based probes can be designed to exhibit a selective fluorescence response, such as enhancement or quenching, upon binding to specific metal ions like Au³⁺ or Fe³⁺.[2][13] This "turn-on" or "turn-off" mechanism allows for the visualization of these ions in cellular environments.

Metal_Ion_Detection Mechanism of 'Turn-on' Metal Ion Detection Probe_Off Naphthalimide Probe (Low Fluorescence) Complex Probe-Metal Ion Complex (High Fluorescence) Probe_Off->Complex + Metal Ion Metal_Ion Target Metal Ion (e.g., Au³⁺, Fe³⁺) Metal_Ion->Complex Signal Fluorescence Signal Enhancement Complex->Signal Blocks PET

Caption: 'Turn-on' fluorescence mechanism for metal ion detection by a naphthalimide probe.

References

Safety Operating Guide

Proper Disposal of Sodium 3-aminonaphthalene-1,5-disulphonate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational safety. This guide provides essential procedural information for the proper disposal of Sodium 3-aminonaphthalene-1,5-disulphonate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Use chemically resistant gloves and impervious clothing.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Handling should occur in a well-ventilated area, and eyewash stations and safety showers must be readily accessible.[1]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that avoids environmental contamination and adheres to all applicable regulations.

Step 1: Waste Identification and Classification

  • Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste.

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.

Step 2: Collection and Storage of Waste

  • Carefully collect the waste material, avoiding dust formation.[2] For spills, sweep up and shovel the material into a suitable container.[1]

  • Place the waste in a clearly labeled, suitable, and closed container to await disposal.[3]

  • Store the waste container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

Step 3: Selecting a Disposal Method

  • Do not discharge into the environment or drains. [1][2][3]

  • The recommended method of disposal is to entrust the waste to a licensed and approved waste disposal company.[2] These companies have the expertise and facilities to handle and dispose of chemical waste in a compliant and environmentally sound manner.

Step 4: Documentation

  • Maintain accurate records of the disposed chemical, including the quantity, date of disposal, and the name of the waste disposal company used. This documentation is crucial for regulatory compliance and laboratory safety audits.

III. Accidental Release Measures

In the event of a spill or accidental release, follow these procedures:

  • Evacuate non-essential personnel from the affected area.

  • Ensure adequate ventilation.

  • Prevent further leakage or spillage if it is safe to do so.[3]

  • Contain the spill. Collect the material using spark-proof tools and explosion-proof equipment if necessary, and place it in a suitable container for disposal.[3]

  • Clean the affected area thoroughly.

  • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3]

IV. Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Sodium 3-aminonaphthalene-1,5-disulphonate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety protocols and logistical plans for the handling and disposal of Sodium 3-aminonaphthalene-1,5-disulphonate, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety regulations.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1]
Skin Fire/flame resistant and impervious clothing; Chemical impermeable glovesEU Directive 89/686/EEC and standard EN 374 for gloves[1]
Respiratory Full-face respiratorNIOSH (US) or EN 149 (EU) approved[2]

Note: Respiratory protection is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2]

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the chemical and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2][3]

  • Avoid the formation of dust.[1][4]

  • Prevent contact with skin and eyes.[1][4]

  • Wash hands and any exposed skin thoroughly after handling.[1][3]

  • Ensure that an eyewash station and a safety shower are in close proximity to the workstation.[3]

Storage:

  • Store in a tightly closed container.[2][3]

  • Keep the container in a dry, cool, and well-ventilated place.[2][3]

  • Store away from incompatible materials, such as strong oxidizing agents, and sources of ignition.[2][3]

Emergency Procedures: Accidental Release

In the event of a spill or accidental release, the following steps should be taken immediately:

  • Evacuate: Evacuate personnel from the affected area to a safe location.[1][5]

  • Ventilate: Ensure adequate ventilation of the area.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1][5] Do not allow the chemical to enter drains.[1][5]

  • Personal Protection: Wear the appropriate personal protective equipment as outlined in the table above.[1][5]

  • Clean-up: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Avoid generating dust.[1][4]

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with all applicable local, regional, and national regulations.[3][6] It is the responsibility of the chemical waste generator to correctly classify the waste and ensure it is managed by a licensed waste disposal company.[3][7] Do not dispose of this chemical into the environment.[3]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Ensure Proper Ventilation (Fume Hood) A->B C Verify Emergency Equipment (Eyewash, Safety Shower) B->C D Weigh/Measure Chemical C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Properly Store or Dispose of Chemical F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: A step-by-step workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.